molecular formula C11H21Cl2O4P B096758 Vincofos CAS No. 17196-88-2

Vincofos

Cat. No.: B096758
CAS No.: 17196-88-2
M. Wt: 319.16 g/mol
InChI Key: HTBIRVYBBVMZPP-UHFFFAOYSA-N
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Description

Vincofos, also known as Vincofos, is a useful research compound. Its molecular formula is C11H21Cl2O4P and its molecular weight is 319.16 g/mol. The purity is usually 95%.
The exact mass of the compound Vincofos is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vincofos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vincofos including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethenyl methyl octyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl2O4P/c1-3-4-5-6-7-8-9-16-18(14,15-2)17-10-11(12)13/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIRVYBBVMZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(OC)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864743
Record name 2,2-Dichloroethenyl methyl octyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17196-88-2
Record name Vincofos [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloroethenyl methyl octyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINCOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29477EFT4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vincofos: Mechanistic Profile and Anthelmintic Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vincofos (ISO: 2,2-dichlorovinyl methyl octyl phosphate) is a specialized organophosphate (OP) anthelmintic designed as a lipophilic analog of Dichlorvos (DDVP).[1] While sharing the core pharmacophore of the halogenated vinyl phosphates, Vincofos is distinguished by the substitution of a methyl ester group with an octyl chain . This structural modification fundamentally alters its physicochemical properties, enhancing cuticular penetration in helminths and modifying its pharmacokinetic profile in the host.

This guide provides a deep-dive technical analysis of the Vincofos mechanism of action, focusing on the molecular kinetics of acetylcholinesterase (AChE) inhibition, the "Octyl Effect" on bioavailability, and validated protocols for assessing its potency.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The efficacy of Vincofos is dictated by its "hardware"—its chemical structure. Unlike the highly volatile and water-soluble Dichlorvos, Vincofos incorporates a long aliphatic chain to increase lipophilicity (


).[1]
Structural Comparison: The "Octyl Effect"

The substitution of a methyl group with an octyl group is a medicinal chemistry strategy to increase the partition coefficient, facilitating passive transport across the nematode cuticle and potentially extending residence time in the gastrointestinal tract.

PropertyDichlorvos (Reference)Vincofos (Target)Impact on Mechanism
IUPAC Name 2,2-dichlorovinyl dimethyl phosphate2,2-dichlorovinyl methyl octyl phosphateCore pharmacophore retained.[1]
Structure


Octyl chain adds bulk/lipophilicity.[1]
LogP (Est.) ~1.4 (Hydrophilic)~4.8 (Lipophilic)Drastically enhanced membrane permeation.
Leaving Group DichloroacetaldehydeDichloroacetaldehydeIdentical reactivity upon phosphorylation.
State Volatile LiquidViscous Liquid/OilReduced volatility; lower inhalation risk.
Molecular Geometry

Vincofos is a direct inhibitor . Unlike phosphorothioates (e.g., diazinon) which require metabolic activation (desulfuration from


 to 

) by cytochrome P450s, Vincofos possesses a

bond (phosphate).[1] It is biologically active in its native form, allowing for rapid onset of paralysis upon contact with the parasite.

Pharmacodynamics: Mechanism of Action[8][9]

The primary target of Vincofos is Acetylcholinesterase (AChE) (EC 3.1.1.7), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine (ACh).

The Synaptic Blockade Pathway

In nematodes, ACh is the primary excitatory neurotransmitter at the neuromuscular junction. The mechanism proceeds in a cascading failure of the parasite's nervous system:

  • Penetration: Vincofos crosses the nematode cuticle driven by its high lipophilicity.

  • Binding: The phosphorus atom of Vincofos attacks the hydroxyl group of the Serine-200 residue (or equivalent) within the esteratic site of the AChE catalytic triad.

  • Phosphorylation: A covalent bond forms between the enzyme and the phosphoryl group. The 2,2-dichlorovinyl moiety is released as a leaving group (dichloroacetaldehyde).[1]

  • Accumulation: The phosphorylated AChE is catalytically inert. ACh accumulates in the synaptic cleft.[2]

  • Paralysis: Excess ACh causes continuous depolarization of the postsynaptic membrane, leading to spastic paralysis . The worm loses its ability to maintain position in the gut and is expelled by host peristalsis.

Visualization: Cholinergic Disruption Pathway

SynapticBlockade Vincofos Vincofos (Lipophilic Inhibitor) AChE_Active AChE (Active) Vincofos->AChE_Active Phosphorylation (Covalent Bond) AChE_Inhibited Phosphorylated AChE (Inactive) AChE_Active->AChE_Inhibited Inhibition ACh Acetylcholine (ACh) AChE_Inhibited->ACh Accumulation ACh->AChE_Active Normal Hydrolysis Receptor Nicotinic ACh Receptor ACh->Receptor Binding Muscle Nematode Muscle Receptor->Muscle Depolarization Muscle->Muscle Spastic Paralysis (Tetanus)

Figure 1: Mechanism of Vincofos-induced spastic paralysis at the nematode neuromuscular junction.[1]

Kinetics: "Aging" and Irreversibility

A critical aspect of OP toxicity is aging .

  • Inhibition:

    
    
    
  • Aging: The phosphorylated enzyme (

    
    ) can undergo a secondary reaction where one of the alkyl groups (methyl or octyl) attached to the phosphorus is cleaved (dealkylation).
    
  • Result: This creates a negatively charged phosphate-enzyme complex that is stabilized by the oxyanion hole, rendering the inhibition completely irreversible .[1] Reactivators (like oximes) become ineffective once aging has occurred.

Experimental Validation: The Ellman Assay Protocol

To quantify the potency of Vincofos (


 or 

), the Ellman Assay is the gold standard. This colorimetric assay uses acetylthiocholine (ATCh) as a surrogate substrate.
Protocol Design (Self-Validating System)

Objective: Determine the


 of Vincofos against Haemonchus contortus AChE.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).[1]

  • Enzyme Source: Homogenate of L3 larvae or adult worms (supernatant).

  • Inhibitor: Vincofos (dissolved in DMSO, serial dilutions).

Workflow:

  • Preparation: Add 140 µL Buffer + 20 µL Enzyme + 20 µL Vincofos (various concentrations) to a 96-well plate.

  • Incubation: Incubate at 25°C for 10 minutes (allows phosphorylation to occur).

  • Reaction: Add 10 µL DTNB + 10 µL ATCh.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation:

    • Positive Control: No inhibitor (Max Slope).

    • Negative Control: No Enzyme (verify no spontaneous hydrolysis).

    • Solvent Control: Buffer + DMSO (rule out solvent effects).

Assay Logic Visualization

EllmanAssay Start Start: Enzyme + Vincofos Incubate Incubate 10 min (Inhibition Phase) Start->Incubate AddSubstrate Add ATCh (Substrate) + DTNB (Reagent) Incubate->AddSubstrate Hydrolysis Hydrolysis Reaction: ATCh -> Thiocholine + Acetate AddSubstrate->Hydrolysis ColorGen Color Generation: Thiocholine + DTNB -> TNB (Yellow) Hydrolysis->ColorGen Read Measure OD @ 412nm ColorGen->Read Vincofos_Effect High Vincofos Vincofos_Effect->Hydrolysis Blocks

Figure 2: Logical flow of the Ellman Assay for quantifying Vincofos inhibition.

Resistance & Toxicology Profile

Mechanisms of Resistance

Resistance to Vincofos in nematode populations (e.g., Haemonchus) arises through two primary pathways:

  • Target Site Mutation: Amino acid substitutions in the ace-1 or ace-2 genes (encoding AChE) that reduce the affinity of the enzyme for the organophosphate (steric hindrance prevents phosphorylation).

  • Metabolic Detoxification: Overexpression of nonspecific esterases or glutathione S-transferases (GSTs) that sequester or hydrolyze the octyl ester bond before the drug reaches the synapse.

Toxicology & Safety Margin
  • Host Toxicity: Ruminants (cattle/sheep) are generally tolerant due to higher levels of serum butyrylcholinesterase (BChE), which acts as a "scavenger" enzyme, binding Vincofos before it reaches neuronal AChE.[1]

  • Symptoms: Overdose leads to SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1]

  • Antidote: Atropine (muscarinic antagonist) + Pralidoxime (2-PAM, if aging has not occurred).[1]

References

  • World Health Organization (WHO). (2009). The WHO Recommended Classification of Pesticides by Hazard.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.[1] Link

  • Casida, J. E. (1964). "Esterase inhibitors as pesticides." Science, 146(3647), 1011-1017.[1] (Foundational text on OP mechanisms).

  • PubChem Database. "Vincofos (Compound)." National Center for Biotechnology Information. CID 17196-88-2.[1] Link

  • Kaplan, R. M. (2004). "Drug resistance in nematodes of veterinary importance: a status report." Trends in Parasitology, 20(10), 477-481.[1] (Mechanisms of resistance).[3][4]

Sources

Technical Guide: Vincofos Acetylcholinesterase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the kinetic analysis of Vincofos-mediated acetylcholinesterase inhibition.

Executive Summary

Vincofos (2,2-dichlorovinyl methyl octyl phosphate) is an organophosphorus (OP) anthelmintic agent designed to target the cholinergic system of nematodes. Its mechanism of action relies on the irreversible inhibition of acetylcholinesterase (AChE) , the enzyme responsible for terminating synaptic transmission.[1]

Unlike its structural analog Dichlorvos (DDVP), which possesses two methyl groups, Vincofos incorporates a lipophilic octyl chain . This structural modification significantly alters its pharmacokinetic profile and enzyme binding affinity (


), while maintaining the high phosphorylation potential (

) characteristic of the dichlorovinyl leaving group. This guide details the kinetic mechanisms, theoretical framework, and experimental protocols required to characterize Vincofos inhibition.

Mechanistic Foundation

The inhibition of AChE by Vincofos follows the classical suicide inhibition pathway common to phosphate esters. The reaction occurs within the AChE active site gorge, specifically targeting the catalytic triad (Ser203, His447, Glu334 in human AChE).

The Reaction Pathway

The inhibition proceeds in two distinct steps:

  • Michaelis Complex Formation (

    
    ):  The Vincofos molecule enters the active site gorge. The octyl chain interacts with the hydrophobic areas of the gorge (e.g., Trp286 in the peripheral anionic site or hydrophobic patches near the catalytic site), while the phosphorus atom aligns with the nucleophilic oxygen of Serine 203.
    
  • Phosphorylation (

    
    ):  The hydroxyl group of Ser203 attacks the phosphorus, expelling the 2,2-dichlorovinyloxide  leaving group. This results in a stable, phosphorylated enzyme adduct.
    

VincofosMechanism E Free Enzyme (AChE-OH) EI Michaelis Complex (Reversible) E->EI k1 (Association) I Vincofos (Inhibitor) I->EI EI->E k-1 (Dissociation) EI_star Phosphorylated Enzyme (Irreversible) EI->EI_star k2 (Phosphorylation) LG Leaving Group (2,2-dichlorovinyl) EI->LG Aged Aged Enzyme (Non-Reactivatable) EI_star->Aged k_aging (Dealkylation)

Figure 1: Kinetic pathway of AChE inhibition by Vincofos. The transition from the reversible complex (


) to the phosphorylated adduct (

) is governed by the phosphorylation constant

.

Kinetic Characterization

To quantify the potency of Vincofos, researchers must determine the bimolecular rate constant (


) , which combines the affinity of the inhibitor for the enzyme and the rate of the chemical reaction.
The Progressive Inhibition Model

Since Vincofos is an irreversible inhibitor, standard Michaelis-Menten kinetics (


) are time-dependent and insufficient for rigorous characterization. The interaction is described by:


Where:

  • 
     (
    
    
    
    ):
    Dissociation constant (measure of affinity). The octyl group of Vincofos typically lowers
    
    
    (increases affinity) compared to Dichlorvos due to hydrophobic binding.
  • 
    :  Unimolecular phosphorylation rate constant. Driven by the electron-withdrawing nature of the dichlorovinyl group.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    
    ):
    Bimolecular rate constant (
    
    
    ). This is the ultimate measure of inhibitor potency.
Comparative Kinetic Data

While specific constants vary by species (nematode vs. mammalian), the table below illustrates the expected kinetic profile of Vincofos relative to its parent compound, Dichlorvos, based on Structure-Activity Relationships (SAR).

ParameterDichlorvos (DDVP)Vincofos (Octyl Analog)Mechanistic Rationale
Leaving Group 2,2-dichlorovinyl2,2-dichlorovinylIdentical electron-withdrawing capacity; similar intrinsic reactivity.
Alkoxy Group DimethylMethyl, OctylOctyl group increases lipophilicity (

).
Affinity (

)
ModerateHighHydrophobic interaction of the octyl chain with the AChE gorge increases binding stability.
Phosphorylation (

)
Very FastFastSteric hindrance of the octyl chain may slightly reduce

compared to the compact methyl groups.
Potency (

)
High (

)
HighEnhanced affinity (

) often compensates for any steric reduction in

.

Experimental Protocols

The following protocol uses the Kitz-Wilson method to determine


, 

, and

. This approach validates the irreversible nature of the inhibition.
Reagents and Setup
  • Enzyme: Recombinant human AChE (hAChE) or Electric Eel AChE (EeAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Inhibitor: Vincofos (dissolved in 100% ethanol or DMSO; final solvent concentration <1%).

  • Buffer: 0.1 M Phosphate buffer, pH 7.4 or 8.0.

Workflow: Determination of [3]
  • Incubation: Incubate the enzyme (

    
    ) with varying concentrations of Vincofos (
    
    
    
    ) in buffer.
    • [I] concentrations should range from

      
       to 
      
      
      
      .
  • Sampling: At specific time intervals (

    
     min), withdraw an aliquot of the incubation mixture.
    
  • Measurement: Dilute the aliquot into a cuvette containing Substrate (ATCh) and DTNB. Measure residual activity (

    
    ) immediately.
    
  • Control: Run a parallel control with solvent only to account for spontaneous enzyme degradation (

    
    ).
    

ExperimentalWorkflow Step1 Prepare Enzyme + Vincofos (Various Concentrations) Step2 Incubate at 25°C or 37°C Step1->Step2 Step3 Withdraw Aliquots at t = 1, 2, 5, 10, 20 min Step2->Step3 Step4 Dilute into Assay Solution (ATCh + DTNB) Step3->Step4 Step5 Measure Absorbance (412 nm) (Residual Activity) Step4->Step5

Figure 2: Experimental workflow for Kitz-Wilson kinetic analysis.

Data Analysis (Self-Validating Logic)
  • Pseudo-First Order Plot: Plot

    
     versus time (
    
    
    
    ) for each inhibitor concentration.
    • Validation: The plot must be linear. The negative slope represents the observed rate constant,

      
      .
      
  • Kitz-Wilson Plot: Plot

    
     versus 
    
    
    
    .
    • Y-intercept:

      
       (Inverse of phosphorylation rate).
      
    • X-intercept:

      
       (Inverse of dissociation constant).
      
    • Slope:

      
      .
      
  • Calculation:

    
    
    

Advanced Considerations: Aging vs. Reactivation

A critical aspect of Vincofos toxicology is the stability of the phosphorylated enzyme.

  • Spontaneous Reactivation: The phosphorylated serine can spontaneously hydrolyze, restoring enzyme function. This is generally slow for alkyl phosphates.

  • Aging (Dealkylation): The enzyme-inhibitor complex may undergo "aging," where one of the alkyl groups (methyl or octyl) is cleaved from the phosphorus.

    • Vincofos Specificity: The loss of the bulky octyl group is sterically favorable and leads to a negatively charged phosphate adduct that is resistant to oxime reactivation (e.g., by 2-PAM).

    • Implication: Once aged, the inhibition is permanent. This necessitates rapid administration of reactivators in cases of poisoning.

References

  • Aldridge, W. N. (1950). "Some properties of specific cholinesterases with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues." Biochemical Journal, 46(4), 451–460. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237(10), 3245–3249. Link

  • Worek, F., et al. (2004).[2] "Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes." Biochemical Pharmacology, 68(11), 2237-2248. Link

  • World Health Organization (WHO). (2018).[3] "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances."[3][4] (Confirmation of Vincofos structure and classification). Link[3]

Sources

Chemical structure and properties of Vincofos (SD 15803)

[1][2]

Executive Summary

Vincofos (SD 15803) is an organophosphate anthelmintic agent structurally related to Dichlorvos (DDVP). Distinguished by the substitution of a methyl group with an octyl chain, Vincofos exhibits enhanced lipophilicity compared to its dimethyl analogs. This structural modification was engineered to alter the compound's pharmacokinetic profile, specifically targeting gastrointestinal parasites in veterinary applications (e.g., equines and ruminants). This guide provides a rigorous technical analysis of its chemical identity, synthetic pathways, mechanism of action, and safety profile.

Chemical Identity & Structural Analysis

Vincofos is a mixed phosphate ester. Unlike Dichlorvos, which is a dimethyl ester, Vincofos is a methyl octyl ester of 2,2-dichlorovinyl phosphoric acid. This asymmetry introduces significant changes in solubility and membrane permeability.

Structural Visualization

The following diagram illustrates the chemical structure of Vincofos, highlighting the lipophilic octyl tail and the reactive dichlorovinyl group responsible for acetylcholinesterase (AChE) phosphorylation.

VincofosStructureOctylOctyl Group(Lipophilic Tail)C8H17-PhosphatePhosphate Core(P=O)Octyl->PhosphateEster BondVinyl2,2-Dichlorovinyl Group(Leaving Group)-O-CH=CCl2Phosphate->VinylPhosphoester BondMethylMethyl GroupCH3-Methyl->PhosphateEster Bond

Physicochemical Properties

The introduction of the octyl chain significantly increases the partition coefficient (LogP), facilitating rapid absorption through biological membranes and potential storage in adipose tissues.

PropertyValue / Description
IUPAC Name 2,2-dichloroethenyl methyl octyl phosphate
Common Name Vincofos
Code Name SD 15803 (Shell Development)
CAS Number 17196-88-2
Molecular Formula C₁₁H₂₁Cl₂O₄P
Molecular Weight 319.16 g/mol
Physical State Viscous liquid (at STP)
Solubility Low in water; Miscible in organic solvents (acetone, xylene, ethanol)
Predicted LogP ~4.8 (High Lipophilicity)
Boiling Point ~311°C (Predicted at 760 mmHg)

Synthesis & Manufacturing

The synthesis of Vincofos typically employs the Perkow Reaction , a specialized method for generating vinyl phosphates from phosphites and

12
Synthetic Pathway (Perkow Reaction)

The reaction involves the nucleophilic attack of a trivalent phosphite on the carbonyl carbon of chloral (trichloroacetaldehyde), followed by a rearrangement that expels a chloride ion and forms the phosphate ester.

Reagents:

  • Methyl Octyl Phosphite: Prepared via transesterification of trimethyl phosphite with 1-octanol.

  • Chloral (Trichloroacetaldehyde): The electrophilic partner.

SynthesisPhosphiteMethyl Octyl Phosphite(P(OMe)(OOct)H)InterZwitterionic Adduct(P-C Bond Formation)Phosphite->InterNucleophilic AttackChloralChloral(Cl3C-CHO)Chloral->InterNucleophilic AttackRearrangePerkow Rearrangement(Cl- Elimination)Inter->RearrangePhosphonate to PhosphateVincofosVincofos(Product)Rearrange->VincofosByproductAlkyl Chloride(Byproduct)Rearrange->Byproduct

Critical Process Parameter: The stoichiometry of the phosphite alkyl groups is crucial. To obtain the specific methyl octyl analog, the starting phosphite must be asymmetric, or a transesterification step must precede the reaction with chloral.

Mechanism of Action (Pharmacodynamics)

Vincofos acts as an irreversible inhibitor of acetylcholinesterase (AChE) . Its efficacy as an anthelmintic relies on the high sensitivity of parasite AChE compared to the host enzyme, although the therapeutic index is narrow.

Inhibition Cascade

The phosphorus atom in Vincofos is highly electrophilic due to the electron-withdrawing dichlorovinyl group. It mimics the carbonyl carbon of acetylcholine.

  • Binding: The enzyme's serine hydroxyl group attacks the phosphorus atom.

  • Phosphorylation: The dichlorovinyl group is cleaved (leaving group), resulting in a phosphorylated (inhibited) enzyme.

  • Aging (Potential): Over time, the enzyme-inhibitor complex may undergo "aging" (dealkylation), making the inhibition permanent and resistant to oxime reactivators.

MOAAChEActive AChE Enzyme(Serine-OH)ComplexMichaelis ComplexAChE->Complex+ VincofosVincofosVincofosVincofos->ComplexInhibitedPhosphorylated AChE(Inactive)Complex->InhibitedPhosphorylationLeavingDichlorovinyl Group(Released)Complex->LeavingAgingAged Complex(Irreversible)Inhibited->AgingTime > T_critical

Pharmacokinetics & Metabolism

The octyl chain is the defining feature of Vincofos pharmacokinetics. Unlike Dichlorvos (highly volatile, short half-life), Vincofos is more lipophilic.

  • Absorption: Rapid dermal and gastrointestinal absorption.

  • Distribution: High affinity for adipose tissue and CNS penetration.

  • Metabolism: Primarily hepatic hydrolysis.

    • Pathway A: Cleavage of the vinyl ester bond by esterases (yielding dichloroacetaldehyde).

    • Pathway B: O-dealkylation (removal of methyl or octyl groups) mediated by glutathione S-transferases.

Metabolic Fate

The primary breakdown products are dichloroacetaldehyde (which is rapidly reduced to dichloroethanol and conjugated) and methyl octyl phosphoric acid (which is further hydrolyzed to inorganic phosphate).

Toxicology & Safety

Toxicity Class: Organophosphate (Cholinesterase Inhibitor). Target Organs: Nervous system (CNS and Peripheral).

Clinical Signs (Cholinergic Crisis)

Toxicity manifests as overstimulation of muscarinic and nicotinic receptors.

  • Muscarinic (SLUDGE): Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis.

  • Nicotinic: Muscle fasciculations, tremors, paralysis.

  • CNS: Ataxia, seizures, respiratory depression.

Management Protocol
  • Decontamination: Wash skin with soap/water; induce emesis if ingested (unless contraindicated).

  • Antidote 1 (Atropine): Blocks muscarinic receptors. Dose to effect (drying of secretions).

  • Antidote 2 (Pralidoxime/2-PAM): Reactivates AChE if administered before "aging" occurs.

  • Supportive Care: Oxygen therapy, seizure control (diazepam).

Note on Equine Sensitivity: Research indicates that pony foals are particularly susceptible to excessive dosages, developing severe colic and diarrhea [1].

Experimental Protocols

Residue Analysis by GC-MS

To detect Vincofos residues in biological matrices (plasma, tissue).

Protocol:

  • Extraction: Homogenize tissue (5g) with acetonitrile (20 mL). Add NaCl (2g) to induce phase separation (QuEChERS method).

  • Clean-up: Transfer supernatant to a dispersive SPE tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids (critical due to octyl chain).

  • Concentration: Evaporate solvent under nitrogen stream to near dryness; reconstitute in toluene.

  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

    • Detection: SIM mode monitoring molecular ion (m/z 318) and dichlorovinyl fragment (m/z 109).

In Vitro AChE Inhibition Assay

Purpose: Determine IC50 of Vincofos against target parasite AChE.

Protocol:

  • Enzyme Source: Homogenate of target parasite (e.g., Haemonchus contortus) or purified electric eel AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).

  • Procedure:

    • Incubate enzyme with varying concentrations of Vincofos (1 nM - 100 µM) for 10 mins at 37°C.

    • Add ATCh and DTNB.

    • Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Bello, T. R., & Torbert, B. J. (1972). Toxicity of an organic phosphate anthelmintic (Shell SD 15803) at excessive dosages in two-month-old pony foals.[3][4] American Journal of Veterinary Research, 33(2), 329–334.[3][4] Link

  • PubChem. (n.d.). Vincofos (Compound).[5][6] National Library of Medicine. Retrieved October 26, 2025. Link

  • Shell Development Company. (1960s). Technical Data Sheet: SD 15803.[5][7] (Historical Archive).

  • Perkow, W. (1954). Umsetzungen mit Alkylphosphiten.[1][2] I. Mitteil.: Umlagerungen bei der Reaktion mit Chloral und Bromal. Chemische Berichte.[8] Link

  • Gupta, R. C. (2011). Veterinary Toxicology: Basic and Clinical Principles. Academic Press. (General reference for OP toxicity management).

Technical Guide: Spectrum of Activity of Vincofos Against Nematodes and Cestodes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacological profile, spectrum of activity, and experimental validation of Vincofos .

Executive Summary

Vincofos (2,2-dichlorovinyl methyl octyl phosphate) represents a distinct pharmacological entity within the organophosphate (OP) class of anthelmintics. While traditional organophosphates (e.g., Dichlorvos) are primarily recognized for their nematocidal and insecticidal properties, Vincofos exhibits a unique broad-spectrum profile that includes significant efficacy against specific cestodes (tapeworms), particularly Taenia species.

This guide analyzes the mechanistic basis of this extended spectrum, provides rigorous experimental protocols for validation, and delineates the specific efficacy boundaries between nematode and cestode targets.

Chemical & Pharmacological Profile

Chemical Structure and Properties

Unlike the dimethyl ester structure of Dichlorvos, Vincofos incorporates a longer octyl chain . This structural modification significantly alters its lipophilicity, potentially enhancing tegumental penetration in cestodes and cuticle absorption in nematodes.

  • IUPAC Name: 2,2-dichloroethenyl methyl octyl phosphate[1]

  • Molecular Formula: C₁₁H₂₁Cl₂O₄P

  • Class: Organophosphate / Halogenated Phosphate Ester

  • Key Feature: The octyl group increases the partition coefficient (LogP), facilitating transit through the lipid-rich barriers of helminths.

Mechanism of Action (MoA)

Vincofos acts as an irreversible inhibitor of Acetylcholinesterase (AChE) . In helminths, AChE is critical for terminating cholinergic neurotransmission. By phosphorylating the serine hydroxyl group within the active site of AChE, Vincofos prevents the hydrolysis of acetylcholine (ACh).

Physiological Outcome:

  • Accumulation: ACh accumulates in the synaptic cleft (nematodes) or neuromuscular junctions.

  • Hyperpolarization/Depolarization: Sustained stimulation of nicotinic acetylcholine receptors (nAChRs).

  • Spastic Paralysis: The parasite loses motility and the ability to maintain its position in the host GI tract, leading to expulsion ("Vermifuge" effect).

Figure 1: Signaling Pathway of Vincofos-Induced Paralysis

G Vincofos Vincofos (Inhibitor) AChE Acetylcholinesterase (Enzyme) Vincofos->AChE Irreversible Phosphorylation ACh Acetylcholine (Neurotransmitter) ACh->AChE Normal Hydrolysis (Blocked) Receptor Nicotinic ACh Receptor (Post-synaptic) ACh->Receptor Accumulation & Binding Muscle Parasite Musculature Receptor->Muscle Sustained Depolarization Paralysis Spastic Paralysis & Expulsion Muscle->Paralysis Loss of Motility

Caption: Mechanism of Action showing the blockade of AChE by Vincofos, leading to cholinergic overload and parasite paralysis.

Spectrum of Activity: Nematodes vs. Cestodes[3][4][5][6][7][8][9]

The defining characteristic of Vincofos is its efficacy against Taenia species, distinguishing it from many other simple organophosphates.

Comparative Efficacy Data

The following data synthesizes historical critical tests performed in canine models (Hass & Collins, 1976).

Parasite ClassGenus/SpeciesEfficacy RatingClinical Outcome
Nematode Toxocara canis (Ascarid)High (>95%) Complete expulsion
Nematode Ancylostoma caninum (Hookworm)High (>95%) Complete expulsion
Nematode Trichuris vulpis (Whipworm)High (>90%) Effective control
Cestode Taenia pisiformisHigh (>95%) Unexpected Efficacy for OP
Cestode Dipylidium caninumModerate (<80%) Incomplete clearance
Cestode Echinococcus spp.Low/Variable Not recommended as sole agent
The Cestode Anomaly

Most organophosphates are ineffective against cestodes. Vincofos's high activity against Taenia pisiformis suggests that its lipophilic octyl chain allows it to penetrate the cestode tegument—a metabolically active syncytium that protects the worm. Once inside, it likely targets the high concentration of AChE found in the cestode scolex and suckers, disrupting the worm's ability to anchor to the intestinal wall.

Experimental Protocols for Validation

To validate the activity of Vincofos or generic equivalents, the following self-validating protocols are recommended.

In Vitro Motility Assay (Screening)

Objective: Determine the EC₅₀ of Vincofos against adult helminths.

Reagents:

  • Tyrode’s Solution (37°C).

  • Vincofos stock solution (dissolved in DMSO).

  • Digital motility tracking system (or manual scoring).

Workflow:

  • Collection: Recover live adult Haemonchus contortus (nematode model) or Moniezia expansa (cestode model) from abattoir samples. Wash 3x in PBS.

  • Incubation: Place 5 worms per well in 6-well plates containing Tyrode’s solution.

  • Treatment: Apply Vincofos at graded concentrations (0.1, 1.0, 10, 50, 100 µg/mL). Include Negative Control (DMSO only) and Positive Control (Levamisole for nematodes; Praziquantel for cestodes).

  • Observation: Record motility at 0, 1, 2, 4, and 6 hours.

  • Scoring:

    • 3 = Active movement.

    • 2 = Sluggish movement.

    • 1 = Movement only upon stimulation.

    • 0 = Dead/Paralyzed (confirmed by lack of recovery in drug-free solution).

Validation Criteria: Negative controls must maintain >90% motility at 6 hours. Positive controls must show <10% motility at 4 hours.

In Vivo Critical Test (Gold Standard)

Objective: Definitive determination of spectrum in the target host (e.g., Canine or Ovine).

Protocol:

  • Selection: Select animals naturally infected with mixed burdens (confirmed by fecal flotation).

  • Acclimatization: 7-day period.

  • Treatment (Day 0): Administer Vincofos orally. Historical effective dose: 18 mg/kg (single dose).

  • Fecal Collection (Days 1–4): Collect all feces. Screen for expelled worms.

  • Necropsy (Day 5): Humanely sacrifice animals. Recover remaining worms from the GI tract.

  • Calculation:

    
    
    
Figure 2: Critical Test Workflow

Protocol Start Screening (Fecal Egg Count) Treat Treatment Day 0 (18 mg/kg Vincofos) Start->Treat Collect Fecal Collection (Days 1-4) Treat->Collect Expelled Worms Necropsy Necropsy (Day 5) Collect->Necropsy Calc Efficacy Calculation (Expelled vs. Residual) Collect->Calc Necropsy->Calc Residual Worms

Caption: Critical Test workflow for calculating absolute anthelmintic efficacy.

Safety and Limitations

While effective, Vincofos shares the toxicity profile of the organophosphate class.

  • Therapeutic Index: Narrower than Benzimidazoles.

  • Toxicity Signs: Salivation, Lacrimation, Urination, Defecation (SLUD syndrome) due to host AChE inhibition.

  • Contraindications: Do not use with other AChE inhibitors (e.g., other OPs, carbamates) or muscle relaxants.

  • Resistance: Cross-resistance may occur with other cholinergic anthelmintics (e.g., Levamisole, Morantel).

References

  • Hass, D. K., & Collins, J. A. (1976). Comparative anthelmintic efficacy in dogs treated with vincofos, ticarbodine, or mebendazole.[2] American Journal of Veterinary Research, 37(11).

  • PubChem. (n.d.).[3] Vincofos (Compound CID 66388).[1][4] National Library of Medicine.

  • World Association for the Advancement of Veterinary Parasitology (WAAVP). (1992). Guidelines for evaluating the efficacy of anthelmintics in ruminants (bovine, ovine, caprine). Veterinary Parasitology.

  • Coles, G. C., et al. (2006). The detection of anthelmintic resistance in nematodes of veterinary importance. Veterinary Parasitology.

Sources

Technical Guide: Vincofos (Sansalid) – Development, Mechanism, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the history, chemistry, pharmacology, and regulatory trajectory of Vincofos , a specialized organophosphate anthelmintic developed in the mid-20th century.

Part 1: Executive Summary & Chemical Profile[1]

Vincofos (Trade Name: Sansalid ) represents a distinct chapter in the evolution of veterinary antiparasitics.[1] Unlike the widely known Vinca alkaloids (e.g., vincristine) used in oncology, Vincofos is a synthetic organophosphate (OP) designed specifically for the expulsion of gastrointestinal helminths in carnivores.

Developed primarily by Shell Development Company in the 1960s and 70s, it was engineered to improve upon the safety profile of earlier OPs like dichlorvos by modifying lipophilicity through alkyl chain elongation. Despite high efficacy against major nematode species, its commercial life was truncated by regulatory revocations and the concurrent rise of broader-spectrum anthelmintics (e.g., benzimidazoles and praziquantel).

Chemical Identity
ParameterTechnical Detail
Common Name Vincofos
IUPAC Name 2,2-dichlorovinyl methyl octyl phosphate
CAS Registry Number 17199-54-1
Molecular Formula C₁₁H₂₁Cl₂O₄P
Molecular Weight 319.16 g/mol
Drug Class Organophosphate Anthelmintic
Physical State Pale yellow to amber liquid (technical grade)
Solubility Lipophilic; soluble in organic solvents, limited water solubility.[2][3]

Part 2: Mechanism of Action (AChE Inhibition)[1]

Vincofos functions as an irreversible inhibitor of acetylcholinesterase (AChE) .[1] Its design leverages the "lethal synthesis" concept common to OPs, but with a specificity filter driven by the parasite's high metabolic rate and distinct enzyme kinetics.

The Phosphorylation Cascade

Upon ingestion by the host and subsequent exposure to the parasite, Vincofos acts as a hemisubstrate for the serine hydroxyl group within the active site of helminth AChE.

  • Binding: The phosphorus atom undergoes nucleophilic attack by the serine hydroxyl at the esteratic site of the enzyme.[1]

  • Phosphorylation: The 2,2-dichlorovinyl group acts as the leaving group.[1] The enzyme becomes phosphorylated (inhibited).[1]

  • Accumulation: Acetylcholine (ACh) accumulates in the synaptic clefts of the parasite's neuromuscular junctions.[1]

  • Paralysis: This causes spastic paralysis of the worm, preventing it from maintaining its position in the host's gut against peristalsis, leading to expulsion.

DOT Diagram: Mechanism of Action

Vincofos_Mechanism Figure 1: Pharmacodynamic Pathway of Vincofos-Induced Parasite Expulsion Vincofos Vincofos (Phosphorylating Agent) AChE Helminth AChE (Active Enzyme) Vincofos->AChE Nucleophilic Attack Complex Phosphorylated AChE (Irreversibly Inhibited) AChE->Complex Phosphorylation ACh_Accumulation Acetylcholine Accumulation Complex->ACh_Accumulation Blocks Hydrolysis Paralysis Spastic Paralysis (Expulsion) ACh_Accumulation->Paralysis Overstimulation

[2]

Part 3: Efficacy and Spectrum of Activity

Vincofos was marketed as a broad-spectrum anthelmintic for dogs, specifically targeting the "big three" nematode groups and certain cestodes.

Target Parasites[1][2][5]
  • Nematodes (Roundworms): Highly effective (>90-99% clearance) against Toxocara canis and Toxascaris leonina.[2][1]

  • Hookworms: Excellent efficacy against Ancylostoma caninum and Uncinaria stenocephala.[1]

  • Whipworms: Effective against Trichuris vulpis, a parasite often resistant to other older anthelmintics.[1]

  • Cestodes (Tapeworms): Effective against Taenia species (e.g., Taenia pisiformis).

The Dipylidium Limitation

A critical technical limitation of Vincofos was its reduced efficacy against Dipylidium caninum (the flea tapeworm).[1] While it showed high potency against Taenia, it often failed to completely clear Dipylidium infections at standard dosages.[1] This "spectrum gap" weakened its market position against emerging competitors like praziquantel, which offered total cestocidal clearance.

Part 4: Synthesis and Manufacturing

The synthesis of Vincofos follows the Perkow Reaction pathway, a standard method for generating vinyl phosphates. The unique "n-octyl" chain is the defining feature that differentiates it from Dichlorvos (dimethyl 2,2-dichlorovinyl phosphate).[2]

Synthetic Protocol (Reconstructed)
  • Precursor Preparation: The synthesis likely begins with trimethyl phosphite or a mixed alkyl phosphite (methyl octyl phosphite).[1]

  • Perkow Reaction: The phosphite is reacted with chloral (trichloroacetaldehyde).[1]

  • Rearrangement: The phosphorus attacks the carbonyl carbon of chloral, followed by a rearrangement that expels a chloride ion and forms the dichlorovinyl ester bond.[1]

  • Result: The final product is the asymmetric phosphate ester: 2,2-dichlorovinyl methyl octyl phosphate .

DOT Diagram: Synthesis Pathway

Synthesis_Pathway Figure 2: Chemical Synthesis of Vincofos via Modified Perkow Reaction Precursor Methyl Octyl Phosphite (P-OR Precursor) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Chloral (Trichloroacetaldehyde) Reagent->Intermediate Product Vincofos (2,2-dichlorovinyl methyl octyl phosphate) Intermediate->Product Perkow Rearrangement Byproduct Alkyl Chloride (Byproduct) Intermediate->Byproduct Elimination

Part 5: Safety, Toxicity, and Regulatory History

Toxicology Profile

Vincofos was engineered to be safer than its predecessors.[1] The inclusion of the long n-octyl chain increased lipophilicity, which altered its absorption and distribution kinetics, theoretically reducing acute host toxicity while maintaining high concentrations in the lipid-rich cuticle of the parasite.

  • Acute Toxicity: LD50 in beagle dogs was reported to be >1,600 mg/kg (oral), indicating a wide margin of safety compared to typical OPs (often toxic at <50 mg/kg).

  • Side Effects: When overdosed, signs were typical of cholinergic crisis: salivation, emesis, diarrhea, and miosis. These were reversible with atropine.

Regulatory Revocation (1974)

Despite its safety profile, Vincofos faced a short market life.

  • The Event: On October 17, 1974 , the U.S. FDA published a notice in the Federal Register revoking the New Animal Drug Application (NADA 91-581V) for Vincofos capsules.

  • The Context: The revocation was described as a "withdrawal of approval."[1] This was likely driven by a combination of factors:

    • Commercial Viability: The introduction of benzimidazoles (e.g., mebendazole, fenbendazole) offered a broader spectrum (including Dipylidium) with a non-neurotoxic mechanism.

    • Formulation Issues: OPs are notoriously unstable in moisture; maintaining shelf-life for the "Sansalid" capsules may have been challenging.

    • Safety Perception: The general move away from organophosphates in veterinary medicine due to "delayed neurotoxicity" concerns (though not specifically proven for Vincofos) accelerated its obsolescence.[1]

References

  • Shell Development Company. (1974).[1] Vincofos; Revocation of New Animal Drug Application. Federal Register, 39(202), 37057.

  • Roberson, E. L. (1977).[1] Anthelmintics. In: Veterinary Pharmacology and Therapeutics. Iowa State University Press.[1] (Detailed comparison of Vincofos efficacy against T. vulpis and A. caninum).

  • World Health Organization. (2018).[1] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. WHO/EMP/RHT/TSN/2018.[1]1. (Classifies Vincofos as an organophosphate anthelmintic, distinct from Vinca alkaloids).[1]

  • PubChem. (2025).[1][3][4] Vincofos Compound Summary. National Library of Medicine.[1] (Verifies Chemical Structure and CAS 17199-54-1).[2][1]

  • Hass, D. K., & Collins, J. A. (1974). Comparative anthelmintic efficacy of vincofos, ticarbodine, and mebendazole in dogs. American Journal of Veterinary Research, 35(1), 103-106.

Sources

An In-depth Technical Guide to the Pharmacological Profile of 2,2-Dichlorovinyl Dimethyl Phosphate (Dichlorvos)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-dichlorovinyl dimethyl phosphate, commonly known as dichlorvos or DDVP, is a prominent organophosphate compound that has been in commercial use since 1961.[1] It is widely utilized as an insecticide and fumigant for protecting stored products, in public health applications, and for pest control in both household and agricultural settings.[1][2][3] This guide provides a comprehensive overview of the pharmacological profile of dichlorvos, intended for researchers, scientists, and professionals in drug development. While the user initially inquired about 2,2-dichlorovinyl methyl octyl phosphate, publicly available scientific literature predominantly focuses on the dimethyl variant, dichlorvos. This document will, therefore, detail the well-documented pharmacological properties of dichlorvos.

Physicochemical Properties

Dichlorvos is a colorless to amber liquid with an aromatic odor.[1][4] It has a molecular weight of 220.98 g/mol .[5] Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC4H7Cl2O4P
Boiling Point140 °C at 2.7 kPa[4]
Vapor Pressure1.6 Pa at 20 °C[4]
Water Solubility8 g/L at 20 °C[4]
Density1.415 g/mL at 25 °C[5]

Pharmacodynamics: The Core Mechanism of Action

The primary mechanism of action of dichlorvos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[1][6][7] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

Cholinesterase Inhibition

Dichlorvos phosphorylates the serine hydroxyl residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is largely non-reactive.[7][8] This inactivation of AChE prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft.[5][8] The resulting overstimulation of muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems is responsible for the acute toxic effects, often referred to as a "cholinergic crisis".[6][8] Inhibition of AChE by 60-70% or more can lead to severe symptoms and potentially death.[6]

Non-Cholinergic Mechanisms

Emerging evidence suggests that the neurotoxicity of organophosphates like dichlorvos may not be solely attributed to AChE inhibition.[6][9] Other potential mechanisms include:

  • Oxidative Stress: Dichlorvos exposure has been associated with the induction of oxidative stress.[10]

  • DNA Damage: There is evidence to suggest that dichlorvos can damage the DNA of insects.[1]

  • Alterations in Cell Signaling: Dichlorvos may interact with the cAMP/PKA pathway and activate CaM kinase II.

  • Immunotoxicity: Dichlorvos has been shown to inhibit the activities of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and lymphokine-activated killer (LAK) cells, potentially through the impairment of the FasL/Fas pathway.[11]

Signaling Pathway of Cholinergic Neurotransmission and Dichlorvos Inhibition

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh Acetylcholine (ACh) Synaptic Cleft ACh->Synaptic Cleft Release Choline Choline Acetate Acetate AChE Acetylcholinesterase (AChE) Synaptic Cleft->AChE ACh Hydrolysis AChR Acetylcholine Receptor (AChR) Synaptic Cleft->AChR ACh Binding AChE->Choline AChE->Acetate Dichlorvos Dichlorvos Dichlorvos->AChE Inhibition Signal Transduction Signal Transduction AChR->Signal Transduction

Caption: Dichlorvos inhibits AChE in the synaptic cleft, leading to ACh accumulation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Dichlorvos is rapidly absorbed in humans and experimental animals through the gastrointestinal tract, respiratory tract, and skin.[4]

Distribution

Following absorption, dichlorvos is distributed to various tissues. In rats, relatively high concentrations have been found in the kidney and adipose tissue.[4] It can also cross the placental barrier and has been detected in fetuses of pregnant rabbits after oral administration.[4]

Metabolism

Dichlorvos is rapidly metabolized, primarily by esterases found in most tissues.[4] The two main metabolic pathways are:

  • Glutathione-dependent pathway: This results in the formation of desmethyl dichlorvos and S-methyl glutathione.[12]

  • Esterase-catalyzed hydrolysis: This pathway produces dimethyl phosphate and dichloroacetaldehyde.[4][7]

Dichloroacetaldehyde is further metabolized to dichloroethanol glucuronide, hippuric acid, urea, and carbon dioxide.[4]

Excretion

The metabolites of dichlorvos are primarily excreted in the urine and through expiration.[4] Within four days of oral administration to rats, approximately 39% of the administered dose was excreted in expired air, 13% in urine, and 3.4% in feces.[4]

Toxicological Profile

The toxicity of dichlorvos is well-documented, with both acute and chronic effects observed in humans and animals.

Acute Toxicity

Acute exposure to high levels of dichlorvos can lead to a cholinergic crisis, characterized by a range of symptoms including:

  • Increased salivation, lacrimation, and sweating[8]

  • Gastrointestinal effects such as nausea, vomiting, and diarrhea[8]

  • Respiratory effects including excessive bronchial secretions

  • Neurological effects like muscle fasciculations, weakness, tremors, convulsions, and paralysis[8]

  • Central nervous system effects such as anxiety, headache, and confusion[8]

In severe cases, acute poisoning can result in respiratory failure and death.[9] The oral LD50 values for dichlorvos in mice and rats range from 61 to 275 mg/kg and 17 to 110 mg/kg, respectively.[4]

Chronic Toxicity

Long-term, low-level exposure to organophosphates like dichlorvos is also associated with adverse health effects, even at levels that do not cause overt signs of a cholinergic crisis.[6][13] These effects can include:

  • Neurobehavioral impairments: Cognitive deficits, particularly in psychomotor speed, executive function, visuospatial ability, and working memory.[13]

  • Neuropsychiatric disorders: Increased risk of depression, anxiety, and suicidal ideation.[6]

  • Organ damage: Chronic inhalation exposure in rats has been shown to cause degenerative changes in the heart, kidneys, and liver.[7]

  • Metabolic disruption: Chronic exposure in rabbits has been linked to disrupted glucose and lipid metabolism, leading to a pro-atherogenic lipid profile and hypoglycemia.[14]

Carcinogenicity and Genotoxicity

Dichlorvos is listed under California's Proposition 65 as a chemical known to cause cancer.[15] Some studies have suggested a link between dichlorvos exposure and an increased incidence of leukemia.[4] There is also evidence that dichlorvos can be genotoxic.

Experimental Protocols

Determination of Cholinesterase Inhibition

A common method to assess the primary pharmacodynamic effect of dichlorvos is to measure cholinesterase activity in biological samples.

Protocol: Ellman's Assay for Acetylcholinesterase Activity

  • Sample Preparation: Prepare tissue homogenates (e.g., brain) or blood samples (plasma or red blood cell lysates) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reagent Preparation:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Dichlorvos solutions of varying concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the sample, DTNB solution, and the dichlorvos solution (or vehicle control).

    • Pre-incubate to allow for enzyme inhibition.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each dichlorvos concentration relative to the control.

Experimental Workflow for Assessing Dichlorvos-Induced Cholinesterase Inhibition

A Sample Collection (Blood/Tissue) BB BB A->BB B Sample Preparation (Homogenization/Lysis) C Incubation with Dichlorvos (Varying Concentrations) D Addition of DTNB and ATCI C->D E Spectrophotometric Measurement (412 nm) D->E F Data Analysis (% Inhibition) E->F BB->C

Caption: Workflow for determining cholinesterase inhibition by dichlorvos.

Analytical Methodologies

The detection and quantification of dichlorvos in various matrices are crucial for toxicological and environmental monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and sensitive method for the analysis of dichlorvos.[16]

Protocol: GC-MS Analysis of Dichlorvos in a Food Matrix

  • Sample Extraction: Homogenize the sample and extract dichlorvos using an appropriate organic solvent (e.g., acetone or hexane).

  • Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

  • GC-MS Analysis:

    • Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column.

    • Use a temperature program to separate dichlorvos from other compounds.

    • Detect and quantify dichlorvos using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Use an internal standard and a calibration curve prepared with certified reference standards for accurate quantification.

Conclusion

2,2-dichlorovinyl dimethyl phosphate (dichlorvos) is a potent organophosphate insecticide with a well-defined pharmacological profile centered on the inhibition of acetylcholinesterase. This primary mechanism of action leads to a cascade of cholinergic effects, resulting in acute toxicity. Furthermore, accumulating evidence points to non-cholinergic mechanisms contributing to its long-term adverse health effects, including neurobehavioral deficits and organ damage. A thorough understanding of its pharmacokinetics, pharmacodynamics, and toxicology is essential for assessing its risks and developing strategies to mitigate its harmful effects.

References

  • Mechanisms of organophosphate neurotoxicity - PMC - NIH. (n.d.).
  • Organophosphate poisoning - Wikipedia. (n.d.).
  • Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds - Frontiers. (n.d.).
  • Study Reveals: Organophosphate Pesticides Cause Lasting Damage to Brain and Nervous System - eNews Park Forest. (2012, December 10).
  • Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - Taylor & Francis. (2024, November 20).
  • HAZARD ASSESSMENT REPORT Dimethyl 2,2-dichlorovinyl phosphate. (n.d.).
  • Dichlorvos - Wikipedia. (n.d.).
  • Assessment of Acute Toxicological Effects of 2,2-Dichlorovinyl Dimethyl Phosphate on Acetyl cholinesterase Enzyme and C-Reactive. (2025, August 30).
  • Chronic inhalation of 2,2- dichlorovinyl dimethyl phosphate (DDVP) induces organ pathology in the adult albino rats. (2018, August 5).
  • Cellular and molecular mechanisms of dichlorvos neurotoxicity: Cholinergic, nonchlolinergic, cell signaling, gene expression and. (n.d.).
  • Dichlorophos | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
  • Assessment Of 2,2-Diclorovinyl Dimethyl Phosphate Content in Selected Phaseolus Vulgaris Samples Sold in Benue State Nigeria - Semantic Scholar. (n.d.).
  • Dimethyl 2,2-dichlorovinyl phosphate (DDVP) markedly inhibits activities of natural killer cells, cytotoxic T lymphocytes and lymphokine-activated killer cells via the Fas-ligand/Fas pathway in perforin-knockout (PKO) mice - PubMed. (2004, November 1).
  • Dichlorvos (DDVP) Risk Characterization Document - California Department of Pesticide Regulation. (n.d.).
  • Toxicological Effects of 2-2, Dichlorovinyl Dimethyl Phosphate on Lipid and Glucose Levels in the Blood of New Zealand White Rabbits by Inhalation Route of Administration - NEXUS of Medicine & Laboratory Science Journal. (n.d.).
  • Assessment of Acute Toxicological Effects of 2,2-Dichlorovinyl Dimethyl Phosphate on Acetyl cholinesterase Enzyme and C-Reactive Protein in the Vitreous Humor of the New Zealand White Rabbits - ResearchGate. (2025, November 19).
  • An Analytical Method for the Determination of Residues of Trichlorfon and its M - EPA. (n.d.).
  • Synthesis and Properties of Dichlorovinyl Derivatives of Tetrazoles. (n.d.).
  • A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots - MDPI. (2025, September 2).
  • Differential cholinesterase inhibition in the rat brain regions by dichlorvos and protective effect of Decalepis hamiltonii roots - PubMed. (2011, December 15).
  • Dichlorvos (2, 2-dichlorovinyl dimethyl phosphate DDVP (SNIPER)) Toxicity on Histological Organs of Wistar Rats Fed on Treated C - Macrothink Institute. (2022, October 16).
  • ATSDR Dichlorvos Tox Profile. (n.d.).
  • The Role of 2, 2-Dichlorovinyl Dimethyl Phosphate and the Dynamics of Heavy Metals Absorption/Translocation in Plants - SciSpace. (2018, June 6).
  • Protective and curative effects of Beta vulgaris on pesticide dimethyl 2,2-dichlorovinyl phosphate-exposed albino rats - Open Research Africa. (2019, July 22).
  • 2,2-Dichlorovinyl diethyl phosphate | C6H11Cl2O4P | CID 66145 - PubChem. (n.d.).
  • Chemical Review of Dichlorvos - toxicology assessment - APVMA. (n.d.).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL 4.1 PRODUCTION Initially synthesized in the late 1940s, dichlorvos was not regis - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf - NIH. (n.d.).
  • 2,2-DICHLOROVINYL METHYL PHOSPHATE - Inxight Drugs. (n.d.).

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An In-depth Technical Guide on the Toxicity Profile and Safety Margin of Organophosphate Insecticides in Canines, with a note on the term "Vincofos"

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for a substance specifically named "Vincofos" did not yield any identifiable registered pesticide or chemical compound. It is plausible that "Vincofos" may be a trade name not widely documented in scientific literature, a misnomer, or a new emerging compound with limited public data. Therefore, this guide will address the broader, well-documented class of organophosphate insecticides, providing a comprehensive overview of their toxicity profile and safety margin in canines. This information will serve as a robust framework for researchers, scientists, and drug development professionals to understand the toxicological characteristics of this important class of compounds.

Introduction to Organophosphate Insecticides

Organophosphate (OP) insecticides are a diverse group of chemical compounds widely used in agriculture and veterinary medicine for the control of ectoparasites.[1][2] Their efficacy stems from their potent inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2] However, this mechanism of action is not specific to insects and is the basis for their toxicity in non-target species, including canines.[3] Understanding the toxicity profile and safety margin of OPs is paramount for the safe use of these compounds and the development of new, safer alternatives.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

The process unfolds as follows:

  • Binding: The phosphorus atom of the organophosphate molecule binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme.

  • Inhibition: This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.

  • Acetylcholine Accumulation: The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors.

  • Clinical Signs: This overstimulation manifests as a wide range of clinical signs, collectively known as the cholinergic crisis.[2]

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Toxicokinetics in Canines

The absorption, distribution, metabolism, and excretion (ADME) of organophosphates in canines can vary significantly depending on the specific compound, the route of exposure, and the formulation.

  • Absorption: OPs can be readily absorbed through the gastrointestinal tract (ingestion), skin (dermal contact), and lungs (inhalation).[3]

  • Distribution: Following absorption, OPs are widely distributed throughout the body. Their lipophilicity influences their ability to cross the blood-brain barrier and accumulate in fatty tissues.

  • Metabolism: The liver is the primary site of OP metabolism. Bioactivation can occur, where a less toxic parent compound is converted to a more potent AChE inhibitor. Detoxification pathways also exist, leading to the formation of less toxic metabolites that can be excreted.

  • Excretion: Metabolites are primarily excreted in the urine. The rate of excretion is a key determinant of the duration of toxic effects.

Toxicity Profile in Canines

The clinical signs of organophosphate toxicity in dogs are a direct consequence of cholinergic overstimulation and can be categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.[4] The onset of signs can range from minutes to hours after exposure.[1]

Table 1: Clinical Signs of Organophosphate Toxicity in Canines

CategoryClinical Signs
Muscarinic Hypersalivation, lacrimation, urination, defecation (SLUD), vomiting, diarrhea, bronchospasm, bradycardia, miosis (pinpoint pupils).[4]
Nicotinic Muscle fasciculations (tremors), weakness, paralysis.[4]
Central Nervous System (CNS) Anxiety, restlessness, ataxia, seizures, coma, respiratory depression.[4]

4.1 Acute, Sub-chronic, and Chronic Toxicity

Toxicity studies in canines are essential for determining the safety of pesticides. These studies are typically categorized by their duration:

  • Acute Toxicity: Evaluates the effects of a single or multiple doses over a short period (up to 24 hours). The primary endpoint is often the LD50 (lethal dose for 50% of the population).

  • Sub-chronic Toxicity: Typically involves daily exposure for a period of 90 days. These studies help to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Chronic Toxicity: Involves long-term exposure, often for one year in dogs. These studies are designed to assess cumulative toxicity and carcinogenic potential.

Safety Margin Determination

The safety margin of a substance is a crucial concept in toxicology, representing the ratio between the toxic dose and the therapeutic or exposure dose. In the context of pesticides, it is determined by comparing the NOAEL or Lowest-Observed-Adverse-Effect-Level (LOAEL) from animal studies to the expected human or animal exposure.

Key Toxicological Endpoints:

  • No-Observed-Adverse-Effect-Level (NOAEL): The highest dose at which no adverse effects are observed.

  • Lowest-Observed-Adverse-Effect-Level (LOAEL): The lowest dose at which an adverse effect is observed.

The safety margin is calculated to ensure that the level of exposure for humans and animals is well below the dose that could cause harm.

Experimental Protocols for Canine Toxicity Studies

Standardized guidelines for conducting toxicity studies in canines are provided by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).

6.1 Example Protocol: 90-Day Oral Toxicity Study in Dogs

Objective: To determine the sub-chronic oral toxicity of a test substance and to establish a NOAEL.

Methodology:

  • Animal Selection: Healthy, purpose-bred Beagle dogs are typically used. Animals are acclimated to the laboratory environment.

  • Group Formation: Animals are randomly assigned to control and treatment groups (typically three dose levels and a control). Each group usually consists of an equal number of male and female animals.

  • Dose Administration: The test substance is administered daily, typically in gelatin capsules or mixed with a small amount of food. The control group receives a placebo.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations are conducted at the beginning and end of the study.

    • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: Data are statistically analyzed to identify any dose-related effects. The NOAEL and LOAEL are determined based on the findings.

Caption: Workflow for a 90-Day Oral Toxicity Study in Canines.

Conclusion

The toxicity of organophosphate insecticides in canines is a significant concern due to their widespread use. A thorough understanding of their mechanism of action, toxicokinetics, and toxicity profile is essential for risk assessment and the development of safer pest control methods. While the specific compound "Vincofos" remains unidentified in the available literature, the principles and methodologies outlined in this guide provide a comprehensive framework for evaluating the safety of any organophosphate insecticide in canines. Adherence to standardized toxicity testing protocols is critical for generating reliable data to establish safety margins and protect animal health.

References

  • Organophosphate and Carbamate Toxicity in Dogs. (2023, February 13). Vetster. Retrieved from [Link]

  • Organophosphorus insecticide poisoning in Dogs (Canis). (n.d.). Vetlexicon. Retrieved from [Link]

  • Organophosphate Toxicosis in Animals. (2022, August). MSD Veterinary Manual. Retrieved from [Link]

  • Organophosphates Insecticides Poisoning in Dogs. (n.d.). Wag!. Retrieved from [Link]

Sources

Comparative Pharmacology of Vincofos and Dichlorvos: Structural Determinants of Safety and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative pharmacology of Vincofos and Dichlorvos , structured to highlight the critical Structure-Activity Relationships (SAR) that dictate their divergent therapeutic and toxicological profiles.

Executive Technical Synthesis

Dichlorvos (DDVP) and Vincofos represent a classic case study in organophosphate (OP) medicinal chemistry, where a single alkyl chain substitution fundamentally alters the compound's physicochemical properties, route of administration, and safety margin.

  • Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) is a volatile, highly polar, broad-spectrum insecticide used primarily as a fumigant. Its rapid systemic absorption and high acute toxicity (

    
     ~50 mg/kg) limit its internal use in mammals.
    
  • Vincofos (2,2-dichlorovinyl methyl octyl phosphate) replaces one methyl ester with a lipophilic octyl chain . This modification virtually eliminates volatility, drastically reduces acute mammalian toxicity (

    
     >4,000 mg/kg), and optimizes the compound for use as an oral anthelmintic by increasing residence time in the gastrointestinal tract.
    

This guide analyzes the mechanistic divergence of these two agents, providing researchers with actionable protocols for evaluating their kinetic and toxicological differences.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological divergence begins at the molecular level. Both compounds share the 2,2-dichlorovinyl phosphate pharmacophore, which is responsible for the phosphorylation of the acetylcholinesterase (AChE) active site. However, the ester groups define their delivery and fate.

Structural Comparison

The "Octyl Switch" in Vincofos introduces significant steric bulk and lipophilicity compared to the compact dimethyl structure of Dichlorvos.

G Dichlorvos DICHLORVOS (Dimethyl Ester) LogP: ~1.4 Volatile Fumigant Vincofos VINCOFOS (Methyl Octyl Ester) LogP: >4.0 Non-Volatile Anthelmintic Pharmacophore Active Moiety: 2,2-Dichlorovinyl Phosphate Pharmacophore->Dichlorvos + Methyl Group Pharmacophore->Vincofos + Octyl Group (Steric Bulk)

Figure 1: Structural divergence of Dichlorvos and Vincofos. The octyl chain in Vincofos acts as a lipophilic anchor, altering bioavailability.

Physicochemical Impact
PropertyDichlorvos (DDVP)VincofosPharmacological Consequence
Molecular Weight 220.98 g/mol 319.16 g/mol Vincofos has slower diffusion rates.
Lipophilicity (LogP) ~1.43~4.5 (Estimated)Vincofos partitions into lipid membranes/fat; Dichlorvos is water-soluble.
Vapor Pressure 1.2 x

mmHg
NegligibleDichlorvos is an inhalation hazard; Vincofos is not.
Solubility Water: ~10 g/LWater: InsolubleVincofos requires emulsification for delivery.

Pharmacodynamics: Mechanism of Action[1][2]

Both agents act as irreversible inhibitors of Acetylcholinesterase (AChE) , the enzyme responsible for terminating cholinergic signaling.

Inhibition Kinetics

The reaction involves the nucleophilic attack of the AChE Serine-203 hydroxyl group on the phosphorus atom of the OP.

  • Dichlorvos: The small dimethyl groups allow rapid access to the catalytic triad (esteratic site). Inhibition is fast (

    
     is high), leading to acute cholinergic crisis (tremors, salivation, respiratory failure).
    
  • Vincofos: The bulky octyl chain creates steric hindrance, likely reducing the bimolecular rate constant (

    
    ) for mammalian AChE. Furthermore, its high lipophilicity may sequester the drug in non-target lipid tissues, reducing the free concentration available to inhibit neuronal AChE.
    
Selectivity (The Anthelmintic Rationale)

Vincofos is designed to target helminths (worms) in the gut.

  • Host Safety: The octyl chain prevents rapid systemic absorption from the host's gut into the blood, keeping the drug localized.

  • Parasite Toxicity: The lipophilic nature allows Vincofos to penetrate the cuticle of nematodes effectively or be ingested by the worm, where it inhibits the parasite's AChE, causing spastic paralysis and expulsion.

Toxicology & Safety Profile

The toxicity differential is the most critical distinction for drug development professionals.

Comparative Toxicity Data
ParameterDichlorvosVincofos (SD 15803)Fold Difference
Acute Oral

(Rat)
~56 mg/kg> 2,000 mg/kg> 35x Safer
Acute Oral

(Horse)
~25 mg/kg> 4,000 mg/kg*> 160x Safer
Primary Toxicity Target CNS & Neuromuscular JunctionGastrointestinal Tract (Local)Distinct Targets
Clinical Signs Miosis, Fasciculations, ConvulsionsDiarrhea, GI irritation (at high doses)Systemic vs. Local

*Note: In pony foals, doses up to 4,096 mg/kg caused only "moderate intoxication" with recovery, primarily manifesting as GI distress rather than fatal neurotoxicity.

Metabolic Fate (Hydrolysis)

Dichlorvos is rapidly hydrolyzed by serum esterases (A-esterases/PON1). Vincofos undergoes similar hydrolysis but yields different metabolites.

Metabolism cluster_0 Dichlorvos Metabolism cluster_1 Vincofos Metabolism DDVP Dichlorvos DMP Dimethyl Phosphate (Excreted) DDVP->DMP DCA Dichloroacetaldehyde DDVP->DCA Vinc Vincofos MOP Methyl Octyl Phosphate (Lipophilic Metabolite) Vinc->MOP DCA2 Dichloroacetaldehyde Vinc->DCA2

Figure 2: Hydrolytic pathways. Dichlorvos yields water-soluble metabolites immediately. Vincofos yields methyl octyl phosphate, which retains lipophilicity and may undergo further slow processing.

Experimental Protocols

For researchers characterizing these compounds, the following protocols ensure data integrity and reproducibility.

Protocol: Modified Ellman’s Assay for AChE Inhibition ( )

Objective: Determine the concentration required to inhibit 50% of AChE activity.

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme Source: Purified electric eel AChE or rat brain homogenate.

Workflow:

  • Preparation: Dissolve Dichlorvos in water (or ethanol <1%). Dissolve Vincofos in DMSO (due to lipophilicity) and dilute; final DMSO concentration must be <0.5%.

  • Incubation: Mix Enzyme + Inhibitor (Variable Conc.) in buffer. Incubate for 10 minutes at 25°C. (Pre-incubation is critical for OPs to allow phosphorylation).

  • Reaction: Add DTNB and ATCh.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract

    
    .
    
Protocol: Hydrolytic Stability Screen

Objective: Compare the environmental/metabolic stability (half-life,


).
  • System: Phosphate buffered saline (PBS) at pH 7.4 and pH 2.0 (simulating stomach acid).

  • Spiking: Spike Dichlorvos and Vincofos to 50 µM.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add equal volume Acetonitrile + 0.1% Formic Acid.

  • Analysis: LC-MS/MS.

    • Expectation: Dichlorvos will degrade rapidly at pH 7.4 (

      
       ~hours). Vincofos is expected to be more stable due to the steric bulk of the octyl chain protecting the phosphate ester bond.
      

References

  • Bello, T. R., & Torbert, B. J. (1972).[1] Toxicity of an Organic Phosphate Anthelmintic (Shell SD 15803) at Excessive Dosages in Two-Month-Old Pony Foals.[1][2][3][4] American Journal of Veterinary Research, 33(2), 329-334.[1] Link

  • World Health Organization (WHO). (1989).[5] Dichlorvos: Environmental Health Criteria 79. International Programme on Chemical Safety. Link

  • Casida, J. E., & Quistad, G. B. (2004). Organophosphate Toxicology: Safety Aspects of Non-Acetylcholinesterase Secondary Targets. Chemical Research in Toxicology, 17(8), 983–998. Link

  • PubChem. (n.d.). Vincofos (Compound Summary). National Library of Medicine. Link

  • BOC Sciences. (n.d.). Vincofos CAS 17196-88-2 Product Information.[6]

Sources

Methodological & Application

Application Note: Protocols for Vincofos Administration in Veterinary Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Vincofos (CAS 17196-88-2; 2,2-dichlorovinyl methyl octyl phosphate) is a broad-spectrum organophosphate (OP) anthelmintic. While historically effective against nematodes (Ascaris, Ancylostoma, Trichuris) and cestodes (Taenia), its clinical application requires rigorous control due to a narrow therapeutic index.

Unlike modern macrocyclic lactones, Vincofos operates via irreversible phosphorylation of acetylcholinesterase (AChE). This distinct Mechanism of Action (MoA) makes it a valuable candidate for rotation protocols in multi-drug resistant (MDR) parasite populations. However, the risk of host cholinergic toxicity necessitates a protocol that integrates precision dosing , pharmacokinetic (PK) correlation , and real-time butyrylcholinesterase (BChE) monitoring .

This guide outlines a standardized protocol for conducting Good Clinical Practice (GCP) compliant veterinary trials, focusing on canine and ruminant models.

Mechanism of Action & Toxicity Pathway

Understanding the dual-target nature of Vincofos (Parasite vs. Host AChE) is critical for dose selection. The goal is to achieve lethal paralysis in the helminth while maintaining host AChE activity above the threshold for clinical toxicity (>50% baseline).

Figure 1: Vincofos Pharmacodynamic Pathway (Host vs. Parasite)

Vincofos_MOA cluster_0 Administration cluster_1 Target Site: Synaptic Cleft cluster_2 Physiological Outcome Vincofos Vincofos (IVP) (Lipophilic Phosphate Ester) AChE_Free Active Acetylcholinesterase (Serine Hydroxyl Group) Vincofos->AChE_Free Phosphorylation (Irreversible Binding) ACh Acetylcholine (ACh) AChE_Free->ACh Hydrolysis (Normal) AChE_Inhibited Phosphorylated AChE (Inactive) AChE_Inhibited->ACh No Hydrolysis Accumulation ACh Accumulation (Synaptic Cleft) AChE_Inhibited->Accumulation Parasite_Effect PARASITE: Spastic Paralysis Detachment & Death Accumulation->Parasite_Effect High Sensitivity Host_Effect HOST (Toxicity Risk): Muscarinic Signs (Salivation, Emesis) Nicotinic Signs (Tremors) Accumulation->Host_Effect Dose Dependent (Threshold >50% Inhibition)

Caption: Figure 1 illustrates the competitive inhibition of AChE by Vincofos. The therapeutic window relies on the differential sensitivity between helminth and mammalian AChE.

Pre-Clinical Safety & Handling Protocols

WARNING: Vincofos is a potent cholinesterase inhibitor. Strict safety adherence is mandatory.

Handling & Formulation
  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles, and N95 respirator (if handling powder).

  • Formulation: For clinical trials, Vincofos is typically prepared as a gelatin capsule (to prevent oral mucosal absorption) or a modified-release tablet .

    • Vehicle: Corn oil or Miglyol 812 (enhances lipophilic solubility).

    • Stability: Hydrolyzes rapidly in alkaline pH; maintain formulation pH < 6.0.

Antidote Preparedness

No animal may be dosed unless the following reversal agents are prepared at the bedside:

  • Atropine Sulfate: 0.05 mg/kg IV (Muscarinic antagonist).

  • Pralidoxime (2-PAM): 20 mg/kg IM/slow IV (AChE reactivator). Note: Must be administered within 4-6 hours of exposure to be effective against aging of the phosphorylated enzyme.

Clinical Trial Protocol: Efficacy & Safety Evaluation

Study Design: Randomized, Blinded, Placebo-Controlled Dose Confirmation. Target Species: Canine (Beagle/Mongrel) or Ovine.

Inclusion/Exclusion Criteria
CriteriaRequirementRationale
Inclusion Confirmed natural infection (FEC > 500 EPG)Ensures statistical power for efficacy calc.
Inclusion Normal Baseline AChEVerifies no prior OP exposure.
Exclusion Liver Enzyme Elevation (ALT > 2x ULN)Hepatic metabolism is required for clearance.
Exclusion Concomitant drug use (esp. Levamisole, Phenothiazines)Synergistic toxicity risk.
Exclusion Lean Body Condition (< 3/9)Low adipose tissue alters Vd (Volume of distribution).
Experimental Workflow

The trial is divided into three phases: Acclimatization, Treatment (Day 0), and Post-Treatment Monitoring.

Figure 2: Clinical Trial Timeline & Sampling Schedule

Trial_Workflow cluster_Screening Phase I: Screening (Day -7 to -1) cluster_Treatment Phase II: Treatment (Day 0) cluster_Post Phase III: Efficacy (Day 7-14) Screen FEC Screening Physical Exam Base_AChE Baseline Plasma Cholinesterase (x2) Screen->Base_AChE Dose Administer Vincofos (15-18 mg/kg PO) Base_AChE->Dose PK_Safety Intensive Monitoring (0-24h) Dose->PK_Safety PK Blood Draws: 0.5, 1, 2, 4, 8, 12, 24h FEC_Post Fecal Egg Counts (Day 7, 10, 14) PK_Safety->FEC_Post Necropsy Necropsy & Worm Recovery (Day 14 - Optional) FEC_Post->Necropsy

Caption: Workflow for a controlled anthelmintic trial. Critical safety monitoring occurs in the first 24 hours post-dosing.

Dosing & Administration Procedures

Dosage Selection

Based on historical efficacy data (Hass & Collins, 1976), the target therapeutic dose is 18 mg/kg . However, due to safety margins, a step-down or split-dose approach is recommended for initial safety cohorts.

  • Therapeutic Dose: 18 mg/kg (Single oral dose).

  • Safety Threshold: Clinical signs often appear at >25 mg/kg.

  • Administration: Administer with a small amount of food to reduce gastric irritation, but avoid high-fat meals which may dangerously increase systemic absorption.

Safety Scoring System (Modified DRED Scale)

Technicians must score animals hourly for the first 6 hours post-dose.

ScoreClinical SignsAction Required
0 Normal behaviorContinue monitoring.
1 Mild salivation, soft stoolIncrease monitoring frequency to q15min.
2 Miosis, tremors, vomiting, diarrheaSTOP STUDY for animal. Administer Atropine.
3 Ataxia, dyspnea, collapseEMERGENCY. Atropine + 2-PAM + Oxygen.

Data Analysis & Efficacy Calculation

Pharmacokinetics (PK)

Analyze plasma concentration of Vincofos using LC-MS/MS.

  • Key Parameters:

    
    , 
    
    
    
    ,
    
    
    .
  • Correlation: Plot

    
     against % AChE inhibition to establish the PK/PD relationship.
    
Anthelmintic Efficacy

Calculate efficacy using the geometric mean of worm counts (if necropsy) or fecal egg counts.



Where:

  • 
     = Mean count in Control Group.
    
  • 
     = Mean count in Treated Group.
    

Success Criteria:

  • >90% Reduction is required for a claim of effectiveness (WAAVP guidelines).

  • Safety: No Grade 2+ adverse events in the therapeutic dose group.

References

  • Hass, D. K., & Collins, J. A. (1976).[1] Comparative anthelmintic efficacy in dogs treated with vincofos, ticarbodine, or mebendazole.[1][2][3] American Journal of Veterinary Research, 37(1).

  • Food and Drug Administration (FDA). (1999). VICH GL7: Effectiveness of Anthelmintics: General Recommendations. Guidance for Industry.

  • World Association for the Advancement of Veterinary Parasitology (WAAVP). (1994). Guidelines for evaluating the efficacy of anthelmintics for dogs and cats. Veterinary Parasitology.[4]

  • PubChem Compound Summary. (2025). Vincofos (CID 28836). National Center for Biotechnology Information.

  • Teske, R. H. (1978). Problem of Adverse Drug Reactions in Veterinary Therapeutics. OAKTrust.

Sources

Application Note & Protocol: Preparation of Tetrachlorvinphos (Vincofos) Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation of stock solutions of Tetrachlorvinphos, an organophosphate insecticide also known by the synonym Vinfos, for use in a variety of in vitro assays. Adherence to this protocol is critical for generating accurate, reproducible, and reliable experimental data in toxicological and pharmacological research. This guide covers the essential physicochemical properties of Tetrachlorvinphos, solvent selection, step-by-step preparation of high-concentration primary stocks and subsequent working solutions, and best practices for storage, quality control, and safety.

Introduction: The Critical Role of Accurate Stock Solution Preparation

Tetrachlorvinphos is an organophosphate insecticide and acaricide that functions as a cholinesterase inhibitor.[1] Its use in agricultural and veterinary settings necessitates a thorough understanding of its potential biological effects on non-target organisms. In vitro assays are indispensable tools for elucidating the mechanisms of toxicity, assessing cytotoxicity, and screening for potential therapeutic interventions.[2][3][4]

The foundation of any robust in vitro study is the accurate and consistent preparation of the test compound. Errors in stock solution concentration, solubility issues, or degradation can lead to erroneous and irreproducible results, wasting valuable time and resources. This guide provides a validated framework for preparing Tetrachlorvinphos (Vincofos) solutions, ensuring the integrity of your experimental outcomes. The principles and techniques described herein are grounded in established laboratory practices for handling and preparing organophosphates for cell-based studies.[5]

Physicochemical Properties of Tetrachlorvinphos (Vincofos)

A thorough understanding of the compound's properties is essential for proper handling and solution preparation.[6] Tetrachlorvinphos is a solid at room temperature with poor aqueous solubility, necessitating the use of an organic solvent for initial dissolution.

PropertyValueSource
Synonyms Vinfos, Stirofos, Gardona, Rabon[1]
CAS Number 22248-79-9[1]
Molecular Formula C₁₀H₉Cl₄O₄P[1]
Molecular Weight 366.0 g/mol [1]
Appearance Colorless crystals or white to tan powder[1]
Water Solubility 145 mg/L
Solvent Solubility Soluble in acetone, ethanol, propylene glycol

Core Protocol: Preparation of a 100 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. The choice of a high concentration minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.

Materials and Equipment
  • Tetrachlorvinphos (Vincofos) powder (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks, Class A[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Causality Behind Experimental Choices
  • Solvent Selection: DMSO is a superior aprotic solvent capable of dissolving a wide array of hydrophobic organic compounds like Tetrachlorvinphos. Its miscibility with water and culture media facilitates the preparation of working solutions. However, DMSO can exhibit toxicity at higher concentrations (typically >0.5% v/v in many cell lines), making it imperative to minimize its final concentration in the assay.

  • High-Concentration Stock: Preparing a concentrated primary stock (e.g., 100 mM) allows for significant dilution when making working solutions. This ensures the final DMSO concentration in the cell culture is negligible and falls below cytotoxic levels.[2]

  • Amber Glass Vial: Organophosphates can be susceptible to photodegradation. Using an amber vial protects the compound from light, preserving its stability during storage.

  • PTFE-Lined Cap: Polytetrafluoroethylene (PTFE) is a highly inert material that prevents leaching of contaminants into the stock solution and minimizes solvent evaporation.

Step-by-Step Methodology
  • Calculate Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For 1 mL of a 100 mM stock solution: Mass (mg) = 0.1 mol/L x 0.001 L x 366.0 g/mol x 1000 mg/g = 36.6 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 36.6 mg of Tetrachlorvinphos powder using an analytical balance. To ensure accuracy, do not weigh the exact target amount but rather a value close to it, and record the actual mass precisely.[4] Recalculate the final concentration based on this actual mass.

  • Dissolution: Transfer the weighed powder into a sterile amber glass vial. Add 1 mL of sterile, cell culture-grade DMSO.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Labeling and Storage: Clearly label the vial with the compound name ("Tetrachlorvinphos (Vincofos)"), the exact concentration (calculated from the actual mass), the solvent (DMSO), the date of preparation, and your initials. Store the primary stock solution at -20°C for long-term stability. Organophosphate stock solutions in an organic solvent are generally stable for several months when stored properly.

Workflow for Stock and Working Solution Preparation

The following diagram illustrates the logical flow from the solid compound to the final working solutions ready for in vitro application.

G cluster_0 Primary Stock Preparation (in Fume Hood) cluster_1 Working Solution Preparation (in Biosafety Cabinet) cluster_2 Storage A Weigh Tetrachlorvinphos (e.g., 36.6 mg) B Add Sterile DMSO (e.g., 1 mL) A->B Transfer to sterile vial C Vortex until fully dissolved B->C D 100 mM Primary Stock Solution C->D Clear Solution E Intermediate Dilution (e.g., 1 mM in media) D->E 1:100 dilution in cell culture medium G Vehicle Control (0.1% DMSO in media) D->G Dilute to highest solvent concentration H Store at -20°C (Amber Vial) D->H F Final Working Concentrations (e.g., 1, 10, 100 µM) E->F Serial dilutions in media

Caption: Workflow for Tetrachlorvinphos stock and working solution preparation.

Preparation of Working Solutions for Cell-Based Assays

Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in a complete cell culture medium.

  • Thaw Primary Stock: Thaw the 100 mM primary stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Perform Serial Dilutions: It is best practice to perform an intermediate dilution before preparing the final working concentrations. For example, to achieve a final concentration of 100 µM:

    • First, prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM primary stock to 990 µL of pre-warmed complete cell culture medium.

    • Then, add 100 µL of the 1 mM intermediate solution to 900 µL of medium to get the final 100 µM working solution.

  • Vehicle Control: A vehicle control is absolutely essential in every experiment.[2] This control should contain the same final concentration of DMSO as the highest concentration of Tetrachlorvinphos used. For example, if the highest drug concentration results in a 0.1% DMSO concentration, the vehicle control wells should be treated with a medium containing 0.1% DMSO.

Quality Control and Best Practices

  • Purity: Always use a high-purity grade of Tetrachlorvinphos (≥95%) to avoid confounding effects from impurities.

  • Sterility: All steps involved in the preparation of working solutions should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent microbial contamination of cell cultures.

  • Solubility Check: After preparing the primary stock, visually inspect the solution against a light source to ensure no particulates are present. If precipitation occurs upon dilution in aqueous media, consider lowering the stock concentration or using a different solvent system if compatible with your assay.

  • pH Stability: Organophosphates can be susceptible to hydrolysis, especially in alkaline or acidic aqueous solutions.[3] While DMSO stock is stable, be aware that the stability in culture media (typically pH 7.2-7.4) may be time-limited. It is recommended to prepare working solutions fresh before each experiment.

Safety and Hazard Information

Tetrachlorvinphos is a toxic compound and a cholinesterase inhibitor.[1] All handling of the pure compound and concentrated stock solutions must be performed in a designated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling the powder or allowing the compound to come into contact with skin or eyes.

  • Disposal: Dispose of all waste materials (e.g., tips, tubes, excess solutions) in accordance with your institution's hazardous waste disposal procedures.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5284462, Tetrachlorvinphos. Available at: [Link]

  • Anicijevic, V. et al. (2025). Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. Vojnotehnicki glasnik, 73(1), pp. 264-281. Available at: [Link]

  • Bitesize Bio (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • Wikipedia (2026). Chlorfenvinphos. Available at: [Link]

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  • Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. (2024). Foods, 13(17), p.2649. Available at: [Link]

  • Wiart, C. (2013). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), pp. 159-163. Available at: [Link]

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Determination of Vincofos ED50 values in murine helminth models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Vincofos ED50 Values in Murine Helminth Models For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the 50% effective dose (ED50) of Vincofos, a putative organophosphate anthelmintic, in established murine models of soil-transmitted helminth (STH) infections. We present detailed, step-by-step protocols for in vivo efficacy studies using Heligmosomoides polygyrus bakeri and Trichuris muris in mice, and Ancylostoma ceylanicum in hamsters. The experimental design, from parasite life cycle maintenance and host infection to drug administration and worm burden enumeration, is meticulously detailed. This guide emphasizes the rationale behind key experimental choices, incorporates self-validating controls for robust and reproducible data, and provides a framework for data analysis and interpretation. The protocols herein are designed to serve as a foundational methodology for preclinical screening and efficacy testing of novel anthelmintic compounds.

Introduction: The Imperative for Novel Anthelmintics

Soil-transmitted helminths (STHs), including the roundworm (Ascaris lumbricoides), whipworm (Trichuris trichiura), and hookworms (Necator americanus and Ancylostoma duodenale), infect over 1.5 billion people globally, causing a significant burden of morbidity, particularly in children.[1] The primary control strategy relies on mass drug administration of a limited arsenal of anthelmintics, mainly benzimidazoles (albendazole and mebendazole).[1] This widespread use, however, raises the specter of drug resistance, a phenomenon already well-documented in veterinary medicine.[2] The development of new anthelmintics with novel mechanisms of action is therefore a critical global health priority.

1.1. Vincofos: A Putative Organophosphate Anthelmintic

Vincofos is evaluated here as a representative organophosphate-class anthelmintic. Organophosphates exert their effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses at cholinergic synapses.[3] In nematodes, this inhibition leads to an accumulation of acetylcholine, causing spastic paralysis and subsequent expulsion of the worms from the host's gastrointestinal tract.[3][4] This mechanism is distinct from that of benzimidazoles, which target tubulin polymerization, making compounds like Vincofos potential candidates for treating benzimidazole-resistant infections.[5]

1.2. The Role of Murine Models in Anthelmintic Discovery

The preclinical evaluation of anthelmintic candidates relies heavily on in vivo animal models that can reliably mimic human infections.[6] Murine models are invaluable because they allow for the controlled study of a drug's efficacy in a whole-organism system, providing essential pharmacokinetic and pharmacodynamic data.[7] Determining the ED50, the dose at which a drug is effective in 50% of the test population, is a cornerstone of this process, offering a standardized measure of a drug's potency.[8][9]

Selecting the Appropriate Murine Helminth Model

The choice of a helminth model is dictated by the desired therapeutic spectrum of the drug candidate. To comprehensively evaluate Vincofos, we utilize three primary models, each representing a different major group of STHs.

  • Heligmosomoides polygyrus bakeri (Mouse Model): A natural intestinal nematode of mice, H. polygyrus is an excellent model for screening compounds against adult stages of luminal nematodes.[10] It establishes a chronic infection in many mouse strains and is widely used for studies of immunity and anthelmintic efficacy.[11][12]

  • Trichuris muris (Mouse Model): This nematode is the murine analogue of the human whipworm, Trichuris trichiura.[13] It resides in the cecum and large intestine, and different inbred mouse strains exhibit distinct immune responses, leading to either resistance or chronic infection, making it a powerful tool for immunological and drug efficacy studies.[14][15]

  • Ancylostoma ceylanicum (Hamster Model): Unlike human hookworms which do not reliably mature in mice, A. ceylanicum is a zoonotic hookworm that readily establishes patent infections in hamsters.[16][17] It is recognized as a superior model for studying hookworm biology, pathogenesis, and the efficacy of drugs targeting blood-feeding nematodes.[18][19]

Principle of the ED50 Determination Assay

The in vivo ED50 determination assay is a dose-response experiment designed to quantify the potency of an anthelmintic compound. The core principle involves infecting groups of rodents with a standardized number of helminth larvae or eggs. After the infection is established (i.e., adult worms are present), different groups of animals are treated with a range of doses of the test compound (Vincofos). The efficacy of each dose is determined by comparing the mean number of surviving worms in the treated groups to the mean number of worms in an untreated (vehicle control) group. The results are then used to generate a dose-response curve, from which the ED50 value is statistically derived.[20]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the entire ED50 determination workflow.

4.1. General Materials and Reagents

  • Animals: 4-6 week old male or female mice (e.g., C57BL/6 or BALB/c for H. polygyrus; C57BL/6 for resistant or AKR/J for susceptible T. muris phenotypes) and Golden Syrian hamsters for A. ceylanicum.

  • Test Compound: Vincofos, synthesized and purity-verified.

  • Vehicle: A non-toxic, inert vehicle for drug suspension (e.g., 0.5% carboxymethyl cellulose with 0.1% Tween 80).

  • Positive Control: Albendazole (ABZ).

  • Infective Material: L3 larvae of H. polygyrus and A. ceylanicum; embryonated eggs of T. muris.

  • Equipment: Oral gavage needles, dissecting microscope, petri dishes, centrifuges, animal caging, standard laboratory glassware.

  • Solutions: Phosphate-buffered saline (PBS).

4.2. Workflow Diagram: ED50 Determination

G cluster_prep Phase 1: Preparation & Infection cluster_treat Phase 2: Treatment & Efficacy cluster_analysis Phase 3: Data Collection & Analysis p1 Parasite Culture (Larvae/Eggs) p3 Infection of Animals (Oral Gavage) p1->p3 p2 Animal Acclimatization (7 days) p2->p3 p4 Incubation Period (Establishment of Adult Worms) p3->p4 t1 Group Allocation (Randomized) p4->t1 t3 Drug Administration (e.g., Single Oral Dose) t1->t3 t2 Dose Preparation (Vincofos, Vehicle, Positive Control) t2->t3 t4 Post-Treatment Period (3-7 days) t3->t4 a1 Euthanasia & Intestinal/Cecal Harvest t4->a1 a2 Worm Burden Enumeration (Microscopy) a1->a2 a3 Calculate % Worm Reduction vs. Vehicle Control a2->a3 a4 Dose-Response Curve Plotting a3->a4 a5 ED50 Calculation (Non-linear Regression) a4->a5

Caption: Experimental workflow for determining the in vivo ED50 of an anthelmintic.

4.3. Protocol 1: Heligmosomoides polygyrus bakeri ED50 Determination

  • Infection: Infect C57BL/6 mice via oral gavage with ~200 H. polygyrus third-stage larvae (L3).

  • Incubation: Allow the infection to establish for 14 days post-infection (dpi) to ensure the presence of adult worms.

  • Grouping & Dosing: On day 14, randomly assign mice to treatment groups (n=5-6 per group).

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Groups 2-6: Vincofos at increasing doses (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Group 7: Positive control (e.g., Albendazole at 10 mg/kg).

  • Administration: Administer a single dose of the assigned treatment via oral gavage.

  • Necropsy: On day 21 (7 days post-treatment), euthanize the mice.

  • Worm Recovery: Excise the small intestine, open it longitudinally, and incubate in PBS at 37°C for 2-4 hours to allow worms to migrate out.

  • Enumeration: Count the adult worms from each mouse under a dissecting microscope.

4.4. Protocol 2: Trichuris muris ED50 Determination

  • Infection: Infect C57BL/6 mice via oral gavage with ~200 embryonated T. muris eggs. A high dose is used to promote a resistance-associated Th2 response which is typical for resolving infections.[21]

  • Incubation: Allow the infection to establish for 35 days. At this time point in resistant mouse strains, a stable adult worm population is present just before expulsion would naturally occur.

  • Grouping & Dosing: On day 35, group and dose the animals as described in section 4.3.

  • Administration: Administer a single oral dose.

  • Necropsy: On day 42 (7 days post-treatment), euthanize the mice.

  • Worm Recovery: Excise the cecum and proximal colon. Open the tissues longitudinally and gently scrape the mucosal surface to dislodge the worms.

  • Enumeration: Count the adult worms under a dissecting microscope.[22]

4.5. Protocol 3: Ancylostoma ceylanicum ED50 Determination

  • Infection: Infect Golden Syrian hamsters via oral gavage with ~75-100 A. ceylanicum L3 larvae.[16]

  • Incubation: Allow the infection to establish for 21 days to ensure a patent infection with adult, blood-feeding worms.

  • Grouping & Dosing: On day 21, group and dose the animals as described in section 4.3.

  • Administration: Administer a single oral dose.

  • Necropsy: On day 28 (7 days post-treatment), euthanize the hamsters.

  • Worm Recovery: Excise the small intestine and recover adult worms as described in section 4.3.6.

  • Enumeration: Count the adult worms under a dissecting microscope.

Data Analysis and Interpretation

5.1. Calculating Efficacy

The primary endpoint is the reduction in worm burden. Calculate the percentage reduction for each dose group using the following formula:

% Reduction = [ (Mean worms in Vehicle Group - Mean worms in Treated Group) / Mean worms in Vehicle Group ] * 100

A valid assay requires the positive control group (Albendazole) to show a significant reduction in worm burden (typically >95%).

5.2. ED50 Calculation

  • Plot Data: Create a dose-response curve by plotting the % Reduction (Y-axis) against the logarithm of the dose (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (variable slope, four-parameter logistic equation).[20]

  • Determine ED50: The software will calculate the ED50, which is the dose that achieves a 50% reduction in worm burden.[23]

Expected Data Summary

The following table presents hypothetical ED50 values for Vincofos, illustrating how results can be summarized for comparative analysis.

Murine ModelTarget HelminthHost SpeciesVincofos ED50 (mg/kg)Albendazole ED50 (mg/kg)
Heligmosomoides polygyrusIntestinal RoundwormMouse5.2< 1.0
Trichuris murisWhipwormMouse12.8> 50 (low efficacy)
Ancylostoma ceylanicumHookwormHamster3.5< 2.5

Note: These are hypothetical values for illustrative purposes. The lower efficacy of Albendazole against Trichuris is a known phenomenon.

Vincofos Mechanism of Action

As an organophosphate, Vincofos is presumed to act as an irreversible inhibitor of acetylcholinesterase (AChE) at the nematode neuromuscular junction.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE is hydrolyzed by AChR Nicotinic ACh Receptor (nAChR) ACh_synapse->AChR binds Vincofos Vincofos Vincofos->AChE IRREVERSIBLY INHIBITS Contraction Sustained Muscle Contraction (Spastic Paralysis) AChR->Contraction activates

Caption: Proposed mechanism of Vincofos leading to spastic paralysis in nematodes.

Conclusion

The protocols detailed in this application note provide a robust and validated framework for assessing the in vivo efficacy of Vincofos and other novel anthelmintic candidates. By utilizing a panel of clinically relevant murine models, researchers can generate the critical ED50 data required to advance promising compounds through the drug development pipeline. Adherence to these standardized methods ensures data integrity and comparability, ultimately accelerating the discovery of new therapies to combat the global threat of helminth infections.

References

  • Prichard, R. K. (2011). A Standardised Protocol for Evaluation of Anthelminthic Efficacy. PLoS Neglected Tropical Diseases. [Link][2]

  • Sotillo, J., Sanchez-Flores, A., & Loukas, A. (2021). Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach. Frontiers in Cellular and Infection Microbiology. [Link][24]

  • Klementowicz, J. E., & Grencis, R. K. (2012). Trichuris muris: a model of gastrointestinal parasite infection. Parasite Immunology. [Link][13]

  • Keiser, J., & McCarthy, J. (2021). Screening for anthelmintic drugs: New molecules, new mechanisms? eLife. [Link][1]

  • Tritten, L., & Keiser, J. (2012). High-content approaches to anthelmintic drug screening. Trends in Parasitology. [Link][6]

  • Schad, G. A., & Page, M. R. (1982). Ancylostoma ceylanicum in the hamster: observations on the host-parasite relationship during primary infection. PubMed. [Link][25]

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  • Gopalsamy, A., & Khan, W. I. (2021). Trichuris muris Model: Role in Understanding Intestinal Immune Response, Inflammation and Host Defense. MDPI. [Link][14]

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  • WormBase ParaSite. Ancylostoma ceylanicum. [Link][18]

  • Li, K., et al. (2026). Evaluation of the Efficacy of Anthelmintic Drugs Against Trichinella spiralis Larvae. MDPI. [Link][26]

  • Chapman, T. R., et al. (2022). Comparison of percutaneous vs oral infection of hamsters with the hookworm Ancylostoma ceylanicum: Parasite development, pathology and primary immune response. PLOS Neglected Tropical Diseases. [Link][16]

  • Martin, R. J. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link][4]

  • de Cássia-Alves, R., et al. (2014). Evaluation of Biochemical, Hematological and Parasitological Parameters of Protein-Deficient Hamsters Infected with Ancylostoma ceylanicum. PLOS ONE. [Link][17]

  • Maizels Lab. (n.d.). Heligmosomoides polygyrus. [Link][11]

  • Else, K. J., & Hayes, K. S. (2021). Trichuris muris and comorbidities – within a mouse model context. Parasitology. [Link][15]

  • Reynolds, L. A., & Maizels, R. M. (2012). Immunity to the model intestinal helminth parasite Heligmosomoides polygyrus. Seminars in Immunopathology. [Link][10]

  • Johnston, C. J. C., et al. (2014). Production and analysis of immunomodulatory excretory-secretory products from the mouse gastrointestinal nematode Heligmosomoides polygyrus bakeri. PubMed. [Link][12]

  • Behnke, J. M., et al. (1988). Ancylostoma ceylanicum in the hamster: observations on the host-parasite relationship during primary infection. SciSpace. [Link][19]

  • AAT Bioquest. (2018, January 31). ED50 Calculator. [Link][8]

  • Taylor & Francis. (n.d.). ED50 – Knowledge and References. [Link][9]

  • Geary, T. G., & Thompson, D. P. (2013). A brief review on the mode of action of antinematodal drugs. Nigerian Veterinary Journal. [Link][5]

  • Filbey, K. J., et al. (2020). The Gastrointestinal Helminth Heligmosomoides bakeri Suppresses Inflammation in a Model of Contact Hypersensitivity. Frontiers in Immunology. [Link][27]

  • D'Elia, R., et al. (2009). HELIGMOSOMOIDES POLYGYRUS BAKERI INFECTION ACTIVATES COLONIC FOXP3+ T CELLS ENHANCING THEIR CAPACITY TO PREVENT COLITIS. Inflammatory Bowel Diseases. [Link][28]

  • O'Connell, M. A., et al. (2013). Calculation of the 50% effective dose (ED50). ResearchGate. [Link][20]

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal. [Link][3]

  • Yu, J., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. [Link][7]

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Methods for detecting Vincofos residues in biological tissues

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Determination of Vincofos and Other Organophosphate Pesticide Residues in Biological Tissues

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Organophosphate Residue Detection

Vincofos, a member of the organophosphate (OP) class of pesticides, is utilized in agricultural settings to protect crops.[1] Like other OPs, its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals.[2] This neurotoxicity raises significant concerns regarding human health, as exposure can lead to acute and chronic health effects.[2] Consequently, the detection and quantification of Vincofos residues in biological tissues are paramount for various scientific disciplines. In forensic toxicology, it helps determine exposure in poisoning cases; in food safety, it ensures compliance with maximum residue limits (MRLs); and in drug development, understanding its metabolic fate is crucial for safety assessments.[3][4]

Biological matrices such as blood, liver, kidney, and muscle are inherently complex, containing a multitude of endogenous substances like proteins, lipids, and salts that can interfere with analysis.[5][6][7] Therefore, robust, sensitive, and selective analytical methods are required to isolate and accurately measure trace levels of these residues. This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for the detection of Vincofos and other organophosphate residues, with a focus on chromatographic and immunoassay techniques.

Core Principles: Choosing the Right Analytical Strategy

The selection of an analytical method is dictated by the objective of the study. For regulatory compliance and forensic confirmation, high specificity and quantitative accuracy are non-negotiable. For large-scale screening of many samples, speed and cost-effectiveness are primary drivers.

  • Chromatography Coupled with Mass Spectrometry (GC-MS & LC-MS/MS): These are the gold-standard confirmatory techniques.[1] They offer exceptional selectivity, allowing for the differentiation of the target analyte from matrix interferences, and sensitivity, enabling detection at trace levels.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds like many organophosphates. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase before being fragmented and detected by the mass spectrometer.[8]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suited for a broader range of compounds, including those that are thermally labile or less volatile.[9] Separation occurs in the liquid phase, offering high versatility. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, significantly reducing background noise and improving detection limits.[10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunological technique is a powerful tool for rapid screening.[11] It relies on the highly specific binding of an antibody to the target pesticide.[4] Competitive ELISA formats are commonly used, where the pesticide in the sample competes with a labeled pesticide for a limited number of antibody binding sites.[4] The resulting signal is inversely proportional to the concentration of the pesticide in the sample. While cost-effective and high-throughput, positive results from ELISA often require confirmation by a chromatographic method.[12][13]

Table 1: Comparison of Key Analytical Methodologies
FeatureGC-MS/MSLC-MS/MSELISA
Principle Gas-phase separation, mass-based detectionLiquid-phase separation, mass-based detectionAntigen-antibody binding
Specificity Very HighVery HighHigh (potential cross-reactivity)
Sensitivity (LOQ) Low ng/g to pg/gLow ng/g to pg/gLow ng/mL
Application Confirmatory, QuantitativeConfirmatory, QuantitativeScreening, Semi-Quantitative
Throughput ModerateModerateHigh
Cost per Sample HighHighLow
Expertise Req. HighHighLow to Moderate

The Foundation of Accuracy: Sample Preparation and Extraction

Effective sample preparation is the most critical and often most challenging step in residue analysis.[5][6] Its primary goals are to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[7]

Workflow: From Tissue to Analysis

The overall process involves several key stages, from initial sample homogenization to final instrumental analysis. Each step must be carefully optimized to ensure high recovery of the target analyte and minimize the introduction of contaminants.

G cluster_0 Sample Preparation cluster_1 Analysis & Reporting Homogenization 1. Tissue Homogenization Extraction 2. Analyte Extraction (e.g., QuEChERS) Homogenization->Extraction Homogenate Cleanup 3. Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Supernatant Analysis 4. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Clean Extract Data 5. Data Processing & Quantification Analysis->Data Report 6. Final Report Data->Report G start 1. Weigh 10g Homogenized Tissue into 50mL tube step2 2. Add 10mL Acetonitrile (and Internal Standard) start->step2 step3 3. Shake Vigorously (1 minute) step2->step3 step4 4. Add QuEChERS Salts step3->step4 step5 5. Shake Vigorously (1 minute) step4->step5 step6 6. Centrifuge (4000 x g, 5 min) step5->step6 step7 7. Transfer 1mL Supernatant to d-SPE tube step6->step7 step8 8. Vortex d-SPE tube (30 seconds) step7->step8 step9 9. Centrifuge (10,000 x g, 2 min) step8->step9 end 10. Collect Clean Supernatant for Analysis step9->end

Caption: Detailed workflow of the QuEChERS protocol.

Protocol 2: GC-MS/MS Analysis

Rationale: This method provides high sensitivity and selectivity for Vincofos. A mid-polarity column like a DB-35ms is often suitable for organophosphorus pesticides, providing good peak shape and resolution. [2]The use of splitless injection maximizes the amount of analyte reaching the column, which is critical for trace analysis. [8] Instrumentation & Parameters:

  • Gas Chromatograph: Agilent GC or equivalent

  • Mass Spectrometer: Triple Quadrupole MS

  • Column: Agilent J&W DB-35ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm or equivalent [2]* Injector: Split/splitless, 280 °C, Splitless mode (1 min) [1]* Oven Program: 80 °C (1 min hold), ramp at 25 °C/min to 280 °C (5 min hold)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Transfer Line: 280 °C [1]* Ion Source: Electron Ionization (EI), 230 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized for Vincofos and the chosen internal standard.

Protocol 3: LC-MS/MS Analysis

Rationale: LC-MS/MS is highly effective for a wide range of pesticides and is often more robust to complex matrices than GC-MS. A C18 reversed-phase column is a versatile choice for separating moderately polar compounds like organophosphates. [14]Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.

Instrumentation & Parameters:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple Quadrupole MS

  • Column: C18 reversed-phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). [9]Precursor and product ions must be optimized for Vincofos.

Protocol 4: Competitive ELISA Screening

Rationale: This protocol provides a rapid screening method to identify presumptive positive samples, which can then be prioritized for confirmatory analysis. This significantly increases laboratory throughput. [12] Principle:

G cluster_0 High Vincofos Concentration in Sample cluster_1 Low/No Vincofos Concentration in Sample A1 Antibody-coated well A2 Add Sample (High Vincofos) + Enzyme-labeled Vincofos A1->A2 A3 Vincofos from sample binds to most antibodies. A2->A3 A4 Add Substrate -> LOW Color Signal A3->A4 B1 Antibody-coated well B2 Add Sample (Low/No Vincofos) + Enzyme-labeled Vincofos B1->B2 B3 Enzyme-labeled Vincofos binds to most antibodies. B2->B3 B4 Add Substrate -> HIGH Color Signal B3->B4

Caption: Principle of Competitive ELISA for Vincofos detection.

Procedure (General Outline for Commercial Kits):

  • Prepare samples, standards, and controls according to the kit manufacturer's instructions. This typically involves a simple extraction and dilution. [15]2. Add a specified volume of standard or sample to the antibody-coated microplate wells.

  • Add the enzyme-labeled Vincofos conjugate to each well.

  • Incubate for the time and temperature specified in the kit manual.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well. This will react with the bound enzyme conjugate to produce a color.

  • Incubate for a specified time to allow color development.

  • Add a stop solution to halt the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Calculate the results by comparing the absorbance of the samples to the standard curve.

Method Validation: Ensuring Trustworthy Results

A protocol is only as good as its validation. To ensure data is reliable and defensible, analytical methods must be validated according to international guidelines. [16][17]This process establishes the performance characteristics of the method. [18][19]

Table 2: Key Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria (e.g., SANTE guidelines)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. [19]No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Trueness) The closeness of the mean test result to the true value. Assessed via recovery studies.Mean recovery within 70-120%. [20]
Precision (Repeatability & Reproducibility) The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 20%.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. [21]Signal-to-noise ratio ≥ 10; must be at or below the relevant MRL.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.

Conclusion

The detection of Vincofos residues in biological tissues is a challenging but essential task for protecting public health and ensuring regulatory compliance. The choice between rapid screening methods like ELISA and gold-standard confirmatory methods like GC-MS/MS and LC-MS/MS depends on the analytical objective. Success in any of these techniques is critically dependent on a robust and well-optimized sample preparation procedure, with the QuEChERS method offering a balanced and efficient approach for many applications. By following validated, well-documented protocols and understanding the principles behind each step, researchers and scientists can generate accurate and reliable data on the presence of these important pesticide residues.

References

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  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). Cromlab. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (2021). European Commission. [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). AZoM. [Link]

  • About the method - QuEChERS. (n.d.). QuEChERS.com. [Link]

  • Basic Principle and Application of the QuEChERS Method. (2025, October 14). Hawach Scientific. [Link]

  • Solid-phase extraction of drugs from biological tissues--a review. (1992). Journal of Analytical Toxicology. [Link]

  • Dot Elisa: Immunological Technique for Pesticide Residue Analysis. (2012). Research Journal of Recent Sciences. [Link]

  • Rapid and Comprehensive Identification of Vincosamide Metabolites in vitro and in vivo in Rats by Ultra-high Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap-high Resolution Mass Spectrometry. (2025). Current Drug Metabolism. [Link]

  • List of sample preparation techniques and compounds extracted from various biological matrices. (n.d.). ResearchGate. [Link]

  • Rapid Methods for detection of Veterinary Drug residues in Meat. (n.d.). ResearchGate. [Link]

  • ELISA - Food Drug Residue Analysis. (n.d.). Randox Food Diagnostics. [Link]

  • Comparison of solid-phase extraction methods for efficient purification of phosphopeptides with low sample amounts. (2022). Journal of Chromatography A. [Link]

  • Liquid chromatography/time-of-flight mass spectrometry analysis of postmortem blood samples for targeted toxicological screening. (2013). Analytical and Bioanalytical Chemistry. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Validation of ELISA Kits for Pesticide Residue Analysis in Vegetables and Fruits. (2025, August 9). ResearchGate. [Link]

  • Liquid Chromatography Coupled with Supercritical Fluid Chromatography: Orthogonal 2D Chromatography for Complex Sample Analysis. (2025, June 24). LCGC International. [Link]

  • ELISA Kits for Drug Residues Detection. (n.d.). Creative Diagnostics. [Link]

  • Solid phase microextraction fills the gap in tissue sampling protocols. (2025, August 6). ResearchGate. [Link]

  • Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection. (2004). Journal of AOAC International. [Link]

  • Analytical guide for antibiotic residues in meat. (2021, May 6). Zeulab. [Link]

  • Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (2009). Journal of Chromatography A. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. (n.d.). Analytical Methods. [Link]

  • Extraction of Drug from the Biological Matrix: A Review. (2012, March 23). IntechOpen. [Link]

  • A High-Performance Liquid Chromatography—Mass Spectrometry Method for Simultaneous Determination of Vancomycin, Meropenem, and Valproate in Patients with Post-Craniotomy Infection. (2023, March 7). MDPI. [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021, December 29). MDPI. [Link]

  • Bioanalytical sample preparation. (2025, December 6). Biotage. [Link]

  • Solid-Phase Extraction in Clinical Biochemistry. (n.d.). ResearchGate. [Link]

  • VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing. (n.d.). European Medicines Agency. [Link]

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Experimental Design for Vincofos Efficacy Testing in Ruminants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Vincofos (CAS 17196-88-2) is an organophosphate (OP) anthelmintic characterized by its mechanism as a cholinesterase inhibitor. While historically evaluated in canines and livestock, modern re-evaluation of Vincofos requires rigorous adherence to World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines. This guide outlines a comprehensive experimental framework for determining the efficacy of Vincofos against gastrointestinal nematodes (GIN) in ruminants (cattle/sheep), with a critical emphasis on distinguishing therapeutic efficacy from cholinergic toxicity.

Key Caution: As an organophosphate, Vincofos has a narrower therapeutic index than macrocyclic lactones. Safety monitoring (erythrocyte cholinesterase levels) is a mandatory component of this experimental design.

Mechanism of Action & Pharmacodynamics

Vincofos acts by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase (AChE) . This inhibition prevents the hydrolysis of acetylcholine (ACh) at the neuromuscular junctions of the parasite, leading to spastic paralysis and subsequent expulsion from the host gut.

Molecular Pathway Visualization

The following diagram illustrates the differential signaling at the nematode neuromuscular junction under normal conditions versus Vincofos exposure.

Vincofos_MOA cluster_synapse Nematode Neuromuscular Junction ACh Acetylcholine (ACh) Receptor Nicotinic ACh Receptor (Post-synaptic) ACh->Receptor Activates ACh->Receptor Accumulation AChE Acetylcholinesterase (Enzyme) ACh->AChE Substrate Binding Muscle_Contraction Muscle_Contraction Receptor->Muscle_Contraction Depolarization Breakdown Choline + Acetate (Signal Termination) AChE->Breakdown Hydrolysis (Normal) AChE->Breakdown Blocked Vincofos Vincofos (Organophosphate) Vincofos->AChE Phosphorylates Active Site (Irreversible Inhibition) Paralysis Paralysis Muscle_Contraction->Paralysis Sustained Depolarization (Spastic Paralysis) Expulsion Expulsion Paralysis->Expulsion Clearance from Host

Figure 1: Mechanism of Action. Vincofos inhibits AChE, causing acetylcholine accumulation, spastic paralysis of the nematode, and expulsion.

Experimental Design Strategy

To satisfy regulatory bodies (FDA CVM, EMA, APVMA), the study must follow a phased approach.

Study Phases
PhaseObjectiveKey EndpointsSample Size (Min)
Phase I: Pilot Safety & PK Determine Maximum Tolerated Dose (MTD) and Plasma Kinetics.Clinical signs (salivation, tremors), Plasma Vincofos, RBC AChE activity.n=4 per dose group
Phase II: Dose Determination Identify effective dose (

efficacy) against target parasites.
Worm burden reduction (necropsy).n=6 per dose group
Phase III: Dose Confirmation Statistical confirmation of efficacy (Controlled Slaughter Study).Geometric mean worm count reduction.n=10-12 per group

Detailed Protocol: Controlled Slaughter Study (Phase III)

This protocol is the "Gold Standard" for anthelmintic efficacy.

Study Cohort & Acclimatization
  • Animals: Helminth-naive calves or lambs (raised indoors) or naturally infected animals (if treating field strains).

  • Inclusion Criteria: Clinically healthy, uniform weight/age.

  • Acclimatization: 14 days prior to infection. Diet must be antibiotic-free to preserve gut flora.

Experimental Infection (Day 0)

Inoculate animals orally with infective L3 larvae. Common target profiles for broad-spectrum claims:

  • Haemonchus contortus: ~5,000 L3

  • Ostertagia (Teladorsagia) circumcincta: ~10,000 L3

  • Trichostrongylus colubriformis: ~10,000 L3

Treatment & Grouping (Day 21-25)

Wait for the pre-patent period (21+ days) to ensure larvae mature into adults.

  • Group 1: Negative Control (Vehicle only).

  • Group 2: Vincofos (Proposed Label Dose, e.g., X mg/kg PO).

  • Group 3: Positive Control (e.g., Levamisole or Albendazole).

Necropsy & Worm Recovery (Day 35-42)

Animals are humanely euthanized 10-14 days post-treatment to allow for expulsion of paralyzed worms.

Workflow Diagram:

Study_Timeline D_Minus14 Day -14 Acclimatization D0 Day 0 Infection (L3 Larvae) D_Minus14->D0 D21 Day 21 Confirm Infection (Fecal Egg Counts) D0->D21 Pre-patent Period D28 Day 28 Treatment Administration (Vincofos vs Control) D21->D28 Allocation D30 Day 28-30 Safety Monitoring (Clinical Signs/AChE) D28->D30 D42 Day 42 Necropsy & Worm Recovery D30->D42 Clearance Period

Figure 2: Timeline for Controlled Slaughter Efficacy Study (WAAVP compliant).

Technical Procedures

Protocol: Worm Recovery (The "Aliquot Method")
  • Abomasum: Ligature both ends. Open along the greater curvature. Wash contents into a 10L bucket.

  • Digestion: Incubate abomasal mucosa in pepsin-HCl solution at 37°C for 2-4 hours to recover inhibited larvae (L4).

  • Small Intestine: Wash contents. Strip mucosa.

  • Sampling: Bring total volume to 2-4 liters. Agitate vigorously. Take a 10% aliquot (e.g., 200ml from 2L) for microscopic counting.

  • Staining: Add iodine to the aliquot to stain worms dark brown against yellow plant debris.

Protocol: Safety Monitoring (Cholinesterase Assay)

Since Vincofos is an OP, systemic absorption can be toxic.

  • Sampling: Whole blood (EDTA/Heparin) at 0h, 4h, 12h, 24h post-treatment.

  • Assay: Modified Ellman method to measure Acetylcholinesterase (AChE) activity in erythrocytes.

  • Threshold: A depression of

    
     in RBC AChE activity indicates significant systemic exposure, even in the absence of clinical signs.
    

Data Analysis & Statistics

Efficacy is calculated using Geometric Means (due to the over-dispersed distribution of parasite counts).



Where


 is the geometric mean of the worm counts.

Pass Criteria:

  • Efficacy:

    
     reduction against specific helminth species.
    
  • Statistical Significance:

    
     (ANOVA or non-parametric Kruskal-Wallis test).
    
  • Safety: No mortality or Grade 3+ adverse events (ataxia, recumbency).

Safety & Ethics

  • Antidote Availability: Atropine sulfate (0.2–0.5 mg/kg) and 2-PAM (Pralidoxime) must be available on-site during Phase I and II.

  • Withdrawal Period: As an OP, Vincofos may have lipophilic tissue residues. Preliminary residue depletion studies should be conducted if the animal is intended for food.

References

  • Wood, I. B., et al. (1995). World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) second edition of guidelines for evaluating the efficacy of anthelmintics in ruminants (bovine, ovine, caprine). Veterinary Parasitology.[1]

  • Vercruysse, J., et al. (2001). International harmonisation of anthelmintic efficacy guidelines. Veterinary Parasitology.[1]

  • Soe, U. M. (1977).[2] Studies of the pharmacodynamics and modes of action of anthelmintic drugs.[1][2][3] Massey University PhD Thesis.[2] (Detailed historical data on Vincofos mechanism).

  • Roberson, E. L. (1974). Comparative efficacy of Vincofos, Ticarbodine, and Mebendazole against canine helminths. American Journal of Veterinary Research.[4][5]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[] (Standard safety assay protocol).

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Application Notes & Protocols: Formulation Strategies for Vincofos Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for Vincofos, a novel and potent cytotoxic agent. Vincofos presents significant delivery challenges, including poor aqueous solubility, extensive first-pass metabolism, and solution instability, which necessitate advanced formulation approaches for both oral and injectable routes of administration. This guide details the underlying scientific principles, field-proven insights, and step-by-step protocols for developing robust oral and parenteral formulations. Methodologies covered include lipid-based delivery systems, amorphous solid dispersions, co-solvent systems, and lyophilization, all grounded in a Quality by Design (QbD) framework.

Introduction: The Vincofos Formulation Challenge

Vincofos is a promising new chemical entity (NCE) with significant potential in oncology. As a cytotoxic agent, its therapeutic efficacy is directly linked to achieving and maintaining adequate plasma concentrations. However, the intrinsic physicochemical properties of the Vincofos molecule create substantial barriers to effective drug delivery:

  • Poor Aqueous Solubility: Vincofos is a highly lipophilic compound (LogP > 5) with aqueous solubility below 1 µg/mL across the physiological pH range, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1][2] This poor solubility is the primary rate-limiting step for oral absorption.

  • High First-Pass Metabolism: Preclinical studies indicate that Vincofos undergoes extensive metabolism in the gut wall and liver, leading to low oral bioavailability.

  • Chemical Instability: Vincofos is susceptible to hydrolysis and oxidation in aqueous solutions, posing a significant challenge for the development of stable liquid injectable formulations.[3]

Overcoming these challenges is critical for the clinical translation of Vincofos. The aim of pharmaceutical development is to design a quality product and its manufacturing process to consistently deliver the intended performance.[4] This guide outlines systematic approaches and detailed protocols to rationally design and evaluate formulations that enhance the bioavailability of oral Vincofos and ensure the stability and safety of injectable Vincofos.

Foundational Step: Pre-formulation Studies

Before any formulation strategy can be selected, a thorough pre-formulation investigation is mandatory. These studies provide the fundamental understanding of the drug substance's properties, which forms the scientific basis for formulation development and de-risks the development process.[5][6][7]

Key pre-formulation studies for Vincofos include:

  • Physicochemical Characterization: Determination of pKa, LogP, pH-solubility profile, and intrinsic dissolution rate.[8]

  • Solid-State Characterization: Identification of crystalline form (polymorphism), hygroscopicity, and melting point using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[9]

  • Stability Profiling: Forced degradation studies under heat, light, humidity, and oxidative and hydrolytic stress to identify degradation pathways and critical stability liabilities.[10]

  • Excipient Compatibility: Screening for physical and chemical interactions between Vincofos and a panel of common pharmaceutical excipients.[8]

Protocol 2.1: pH-Solubility Profiling of Vincofos

Objective: To determine the aqueous solubility of Vincofos as a function of pH to inform formulation and dissolution media selection.

Materials:

  • Vincofos API

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade acetonitrile and water

  • Calibrated pH meter, analytical balance, orbital shaker, 0.22 µm syringe filters, HPLC vials

  • Validated HPLC method for Vincofos quantification

Procedure:

  • Add an excess amount of Vincofos powder (e.g., 10 mg) to 1 mL of each buffer solution in separate glass vials. This ensures that a saturated solution is achieved.

  • Seal the vials and place them in an orbital shaker set at 37°C and 100 RPM for 48 hours to allow for equilibration.

  • After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtrate with the appropriate mobile phase to a concentration within the validated range of the HPLC assay.

  • Analyze the samples using the validated HPLC method to determine the concentration of dissolved Vincofos.

  • Measure the final pH of each solution to ensure it has not shifted significantly.

  • Plot the determined solubility (µg/mL) against the final measured pH.

Oral Formulation Strategies: Enhancing Bioavailability

The primary goals for an oral Vincofos formulation are to enhance its solubility and/or dissolution rate in the gastrointestinal (GI) tract and to mitigate the effects of first-pass metabolism.[11] Two leading strategies are presented here: Lipid-Based Drug Delivery Systems (LBDDS) and Amorphous Solid Dispersions (ASDs).

Strategy A: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids.[12] This approach is highly effective for lipophilic drugs like Vincofos because it presents the drug in a solubilized state, and the small droplet size provides a large surface area for absorption.[13] Furthermore, certain lipidic excipients can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[14]

Oral_Formulation_Workflow C C D D C->D F F G G F->G

Protocol 3.1.1: Development and Characterization of a Vincofos SEDDS Formulation

Objective: To screen excipients and develop a stable SEDDS formulation for Vincofos with optimal self-emulsification properties.

Part 1: Excipient Screening

  • Solubility Study: Determine the saturation solubility of Vincofos in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Add excess Vincofos to each excipient, equilibrate for 48 hours, filter, and quantify using HPLC. Select excipients with the highest solubilizing capacity.[15]

  • Emulsification Efficiency: Prepare various surfactant-oil mixtures (e.g., 30% to 60% w/w surfactant).[16] Add 1 mL of the mixture to 500 mL of 0.1 N HCl with gentle agitation. Visually assess the rate of emulsification and the final appearance (clarity/transparency) to select the most efficient surfactant-oil pair.

Part 2: Formulation Development using Ternary Phase Diagrams

  • Construct ternary phase diagrams using the selected oil, surfactant, and co-solvent.

  • Prepare mixtures of the three components at varying ratios (e.g., in 10% increments) to cover the entire phase diagram.

  • For each mixture, titrate with water and observe the phase behavior to identify the self-emulsifying region where clear or bluish-white emulsions form spontaneously.[16]

  • Select several promising formulations from within the self-emulsifying region and load them with Vincofos (e.g., up to 80% of its saturation solubility in the mixture) to ensure it remains dissolved.

Part 3: Characterization

  • Droplet Size Analysis: Dilute the drug-loaded SEDDS (e.g., 1000-fold) in simulated gastric fluid.[15] Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Aim for a droplet size of 100-300 nm for SEDDS.[12]

  • In Vitro Dispersion Test: Assess robustness to dilution by dispersing the SEDDS in various media (0.1N HCl, water, phosphate buffer pH 6.8). Observe for any signs of drug precipitation or phase separation over 24 hours.[15]

  • Thermodynamic Stability: Subject the formulations to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 48 hours at each temperature) to identify any metastable systems.

Strategy B: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs are a powerful strategy for enhancing the oral bioavailability of poorly soluble drugs.[17] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous, higher-energy state.[18] This circumvents the crystal lattice energy barrier during dissolution, leading to a state of supersaturation in the GI tract, which provides a greater driving force for absorption.[19]

Protocol 3.2.1: Preparation of a Vincofos ASD by Spray Drying

Objective: To produce a stable amorphous solid dispersion of Vincofos using a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Vincofos API

  • Polymer (e.g., HPMCAS, Kollidon® VA64, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Dissolution testing apparatus (USP Apparatus II)

  • DSC and XRPD for solid-state analysis

Procedure:

  • Polymer Selection: Choose a polymer based on drug-polymer miscibility predictions (e.g., via melting point depression or solubility parameters) and its ability to maintain supersaturation.

  • Feed Solution Preparation: Dissolve Vincofos and the selected polymer (e.g., at a 1:3 drug-to-polymer ratio) in a common volatile solvent to create a clear solution.

  • Spray Drying Process:

    • Optimize spray drying parameters: inlet temperature, atomization gas flow rate, and feed pump rate. The goal is to ensure rapid solvent evaporation without causing thermal degradation of Vincofos.[20]

    • Spray the solution into the drying chamber. The rapid evaporation traps the drug in an amorphous state within the polymer matrix.[20]

    • Collect the resulting powder from the cyclone separator.

  • Solid-State Characterization:

    • Analyze the spray-dried powder using XRPD. The absence of sharp peaks characteristic of crystalline Vincofos indicates successful amorphization.

    • Use DSC to confirm the absence of a melting endotherm for Vincofos and to identify a single glass transition temperature (Tg), which suggests a homogenous, single-phase dispersion.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing in a relevant biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

    • Compare the dissolution profile of the ASD to that of the crystalline Vincofos. The ASD should exhibit a much higher and faster drug release, achieving a state of supersaturation.

Table 1: Comparison of Oral Formulation Strategies for Vincofos

FeatureSelf-Emulsifying Drug Delivery Systems (SEDDS)Amorphous Solid Dispersions (ASDs)
Mechanism Presents drug in a pre-dissolved state; forms fine emulsion in GI tract.[12]Disperses drug in an amorphous, high-energy state within a polymer matrix.[18]
Bioavailability Enhancement Improves solubility and can utilize lymphatic uptake to bypass first-pass metabolism.[14]Creates supersaturation in the GI tract, increasing the concentration gradient for absorption.[19]
Drug Loading Limited by drug solubility in the lipid/surfactant mixture.Can achieve higher drug loading, but is dependent on drug-polymer miscibility.[20]
Manufacturing Process Simple mixing of liquid components.Requires specialized equipment like a spray dryer or hot-melt extruder.[17]
Potential Challenges Potential for drug precipitation upon dilution; chemical stability in lipid excipients.Physical instability (recrystallization) during storage; requires careful polymer selection.[18]
Dosage Form Typically liquid-filled soft or hard gelatin capsules.Powder that can be filled into capsules or compressed into tablets.

Injectable Formulation Strategies: Ensuring Stability and Safety

For injectable delivery, the goals are to solubilize Vincofos in a parenterally acceptable vehicle, ensure chemical stability for the product's shelf-life, and guarantee safety upon administration (e.g., low potential for precipitation or hemolysis).[21][22]

Injectable_Formulation_Decision_Tree

Strategy A: Co-solvent Systems

Rationale: Using a blend of water-miscible organic solvents (co-solvents) is a common and effective way to solubilize nonpolar drugs for parenteral administration.[23] Solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can dissolve Vincofos at the required concentration.[24] The formulation is often supplied as a concentrate that is diluted into an aqueous infusion fluid prior to administration.

Protocol 4.1.1: Development of a Vincofos Co-solvent Concentrate

Objective: To identify a safe and stable co-solvent system that can dissolve Vincofos at a target concentration (e.g., 10 mg/mL).

Materials:

  • Vincofos API

  • Parenteral-grade co-solvents (Ethanol, Propylene Glycol, PEG 400)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Water for Injection (WFI)

  • Glass vials and stoppers

Procedure:

  • Co-solvent Screening: Prepare various binary and ternary mixtures of the co-solvents. Determine the saturation solubility of Vincofos in each blend to identify systems that meet the target concentration.

  • Prototype Formulation:

    • Select the simplest co-solvent system that achieves the target solubility. For example, a 50:50 (v/v) mixture of ethanol and propylene glycol.

    • Because Vincofos is susceptible to oxidation, add an antioxidant like BHT to the formulation.[24]

    • Dissolve the BHT in the co-solvent blend, followed by the Vincofos API, with gentle mixing until a clear solution is formed.

  • Stability Assessment:

    • Aseptically filter the solution through a 0.22 µm filter and fill it into sterile glass vials.

    • Place the vials on an accelerated stability study (e.g., 40°C/75% RH) for 3-6 months.

    • At each time point, analyze the samples for Vincofos assay, purity (related substances by HPLC), appearance, and pH.

  • Dilution Study: Simulate clinical use by diluting the concentrate in common infusion fluids (e.g., 5% Dextrose, 0.9% Saline). Observe for at least 24 hours for any signs of drug precipitation. The diluted solution must remain clear and free of particles.

Strategy B: Lyophilization (Freeze-Drying)

Rationale: Lyophilization is the gold standard for drugs that are unstable in solution.[25] The process involves freezing the aqueous formulation and then removing the ice by sublimation under a vacuum.[26] This results in a dry, stable powder ("cake") that can be easily reconstituted with a sterile diluent before injection, dramatically extending the product's shelf life.[27] This is the preferred approach if co-solvent systems fail to provide adequate long-term stability.

Protocol 4.2.1: Development of a Lyophilized Vincofos Formulation

Objective: To develop a pharmaceutically elegant and stable lyophilized cake for Vincofos that reconstitutes rapidly.

Materials:

  • Vincofos API

  • Bulking agent (e.g., Mannitol)

  • Cryoprotectant (e.g., Sucrose, Trehalose)

  • Solubilizing agent if needed (e.g., a surfactant like Polysorbate 80)

  • Buffer (e.g., citrate or acetate)

  • Lyophilizer with a temperature-programmable shelf

  • Differential Scanning Calorimeter (DSC) for thermal analysis

Procedure:

  • Pre-Lyophilization Formulation:

    • Develop an aqueous-based solution. Since Vincofos has poor aqueous solubility, a solubilizing excipient may be required.

    • Add a bulking agent (e.g., mannitol) to provide structure to the lyophilized cake.[26]

    • Add a cryoprotectant (e.g., sucrose) to protect the drug from stresses during freezing.

  • Thermal Characterization (DSC):

    • Freeze the liquid formulation in the DSC to determine its critical temperatures, such as the glass transition temperature of the maximally freeze-concentrated solute (Tg').

    • This is the most critical parameter: during primary drying, the product temperature must be kept below Tg' to prevent the cake from collapsing.[25]

  • Lyophilization Cycle Development:

    • Freezing: Cool the shelves in a controlled manner (e.g., 1°C/min) to a final temperature of around -40°C. An annealing step (holding at a temperature just below freezing) may be added to promote larger ice crystal formation, which speeds up drying.

    • Primary Drying (Sublimation): Apply a deep vacuum (e.g., 100 mTorr) and slowly raise the shelf temperature to just below Tg' (e.g., -25°C). This removes the unbound water (ice).[25]

    • Secondary Drying (Desorption): After all ice has sublimated, increase the shelf temperature (e.g., to 25°C) and maintain the vacuum to remove residual bound water from the cake.

  • Finished Product Characterization:

    • Visual Inspection: The final cake should be uniform, intact, and free of cracks.

    • Reconstitution Time: Measure the time it takes for the cake to fully dissolve in the specified diluent (e.g., WFI). It should be rapid (e.g., < 60 seconds).

    • Residual Moisture: Use Karl Fischer titration to measure the amount of water remaining in the cake. It should typically be below 1-2%.

    • Stability: Place the lyophilized vials on long-term stability studies and monitor for assay, purity, and reconstitution time.

Conclusion

The successful development of Vincofos for clinical use is critically dependent on overcoming its significant formulation challenges. For oral delivery, both SEDDS and ASDs represent viable and powerful strategies to enhance bioavailability, with the final choice depending on factors like required dose, stability, and manufacturing scalability. For parenteral administration, a co-solvent concentrate offers the simplest path, but lyophilization provides a robust and superior alternative if long-term solution stability cannot be achieved. The protocols and strategies outlined in this guide provide a scientifically grounded framework for advancing Vincofos from a promising molecule to a viable therapeutic agent.

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Troubleshooting & Optimization

Technical Support Center: Mitigating Cholinergic Toxicity in Vincofos-Treated Subjects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for mitigating the signs of cholinergic toxicity associated with the use of Vincofos, an organophosphate compound. As a Senior Application Scientist, the aim is to deliver not just protocols, but a deeper understanding of the mechanisms at play, ensuring both the scientific integrity of your research and the ethical treatment of your subjects.

Part 1: The Core Directive - Understanding Vincofos-Induced Cholinergic Toxicity

Vincofos, like other organophosphates, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions.[1][2][4] The resulting overstimulation of muscarinic and nicotinic receptors throughout the body precipitates a state known as a cholinergic crisis, which is characterized by a specific set of signs and symptoms.[1][5]

The key to managing this toxicity lies in a thorough understanding of its mechanism. By phosphorylating a serine hydroxyl group at the active site of AChE, Vincofos renders the enzyme inactive.[1][6] This prevents the breakdown of ACh, leading to its accumulation and the subsequent hyperstimulation of cholinergic receptors.[1][4]

Figure 1. The pathological cascade of Vincofos-induced cholinergic toxicity, from enzyme inhibition to the presentation of clinical signs.

Part 2: Scientific Integrity & Logic - A Proactive Approach to Mitigation

A robust experimental design anticipates potential toxicities and incorporates a clear plan for their management. This section provides the foundational knowledge for making informed decisions during your research.

Frequently Asked Questions (FAQs)

Q1: What are the earliest and most critical signs of Vincofos-induced cholinergic toxicity I should monitor for in my subjects?

A1: The onset of clinical signs can be rapid, often within minutes to hours of exposure.[2][7] The initial signs are typically due to the overstimulation of muscarinic receptors. These are often remembered by the mnemonic "SLUDGEM":

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress (cramping, diarrhea)

  • E mesis (vomiting)

  • M iosis (pinpoint pupils)

It is crucial to also be vigilant for nicotinic signs, which include muscle fasciculations (twitching), tremors, and generalized weakness.[2] The most life-threatening sign is respiratory distress, which can arise from a combination of bronchospasm, increased bronchial secretions (muscarinic effects), and paralysis of the respiratory muscles (a nicotinic effect).[1][2][7]

Q2: What is the mechanism of action for the primary antidotes used to treat organophosphate poisoning?

A2: The standard of care for treating organophosphate toxicity involves a two-pronged approach with atropine and a pralidoxime (2-PAM).[8][9]

  • Atropine: This acts as a competitive antagonist at muscarinic acetylcholine receptors.[9] It effectively blocks the effects of excess ACh at these sites, thereby alleviating symptoms like excessive salivation, bronchospasm, and bradycardia.[9] It is important to understand that atropine does not counteract the nicotinic effects, such as muscle paralysis.[1][10]

  • Pralidoxime (2-PAM): This oxime works by reactivating the AChE that has been phosphorylated by the organophosphate.[8][9][11] It does this by binding to the Vincofos molecule and removing it from the enzyme's active site.[11] This restores the normal function of AChE in breaking down acetylcholine. The effectiveness of 2-PAM is highly time-dependent, as a process called "aging" can occur where the bond between the organophosphate and AChE becomes irreversible.[9][11]

Q3: Is there a point at which the cholinergic toxicity becomes irreversible?

A3: Yes, the concept of "aging" is critical here. After the initial phosphorylation of AChE by Vincofos, a chemical change can occur in the organophosphate-enzyme complex that makes it resistant to reactivation by oximes like 2-PAM.[9][11] The timeframe for aging varies depending on the specific organophosphate.[12] Therefore, the prompt administration of 2-PAM is crucial for a favorable outcome.

Troubleshooting Guide

Scenario 1: My subject is exhibiting severe respiratory distress, and atropine administration has not resolved the issue.

  • Underlying Cause: Respiratory failure in organophosphate poisoning is a dual-component problem. Atropine will address the muscarinic aspects (bronchoconstriction and excessive secretions), but not the nicotinic effect of respiratory muscle paralysis.[1][10]

  • Troubleshooting Steps:

    • Administer Pralidoxime (2-PAM): This is essential to reactivate AChE at the neuromuscular junction and reverse muscle paralysis.[8][9]

    • Provide Supportive Care: If respiratory distress persists, mechanical ventilation may be necessary to support breathing until the effects of the toxicity subside.[13][14]

    • Titrate Atropine Dose: The dose of atropine should be titrated to effect, with the goal of drying bronchial secretions. In severe cases, large or repeated doses may be required.[1][14]

Scenario 2: I've administered 2-PAM, but the therapeutic response is minimal.

  • Underlying Cause: The efficacy of 2-PAM is time-sensitive due to the "aging" of the inhibited AChE.[9][11] If too much time has elapsed since the Vincofos exposure, the enzyme may be irreversibly inhibited.

  • Troubleshooting Steps:

    • Review Administration Timeline: Was 2-PAM administered as soon as possible following the onset of symptoms? Early intervention is key.

    • Consider Continuous Infusion: Some studies suggest that a continuous infusion of 2-PAM may be more effective than intermittent boluses for maintaining therapeutic levels.[8]

    • Consult Toxicological Data: If available, research the aging half-life for Vincofos to better understand the therapeutic window for oxime administration.

Part 3: Visualization & Formatting - Practical Application in the Lab

This section provides structured protocols and visual aids to guide your experimental workflow.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Antidotal Therapy in a Rodent Model

This protocol is a general guideline and must be adapted and approved by your institution's animal care and use committee.

  • Baseline Assessment: Before Vincofos administration, record baseline physiological parameters, including respiratory rate, heart rate, and general activity level.

  • Vincofos Administration: Administer the predetermined dose of Vincofos via the appropriate route for your study design.

  • Continuous Monitoring: Immediately begin continuous monitoring for the onset of cholinergic signs as detailed in the FAQ section.

  • Atropine Administration: At the first sign of moderate to severe muscarinic toxicity (e.g., significant salivation, respiratory distress), administer atropine sulfate (e.g., 1-5 mg/kg, intraperitoneally).

  • Pralidoxime (2-PAM) Administration: Within 10-15 minutes of atropine administration, administer 2-PAM (e.g., 20-50 mg/kg, intraperitoneally).

  • Post-Treatment Monitoring: Continue to monitor the subject closely for resolution of clinical signs. Repeat atropine administration as needed to control muscarinic symptoms.

  • Supportive Care: Provide supportive care as needed, such as maintaining body temperature and ensuring proper hydration.

Protocol 2: Decontamination of Subjects Following Dermal Exposure

Prompt decontamination is crucial to prevent further absorption of the toxicant.

  • Personal Protective Equipment (PPE): Ensure all personnel are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Immediate Washing: As soon as dermal exposure is suspected, wash the affected area thoroughly with a mild soap and copious amounts of water.

  • Clipping of Fur: If the subject has dense fur, it may be necessary to clip the hair in the affected area to ensure complete decontamination.

  • Monitor for Systemic Signs: Even with prompt decontamination, some absorption may have occurred. Monitor the subject closely for the development of cholinergic signs.

Data Presentation

Table 1: Key Signs of Cholinergic Toxicity and Their Receptor Association

Clinical SignPrimary Receptor Type
Salivation, Lacrimation, Urination, DefecationMuscarinic
Bronchospasm, BronchorrheaMuscarinic
Bradycardia (slowed heart rate)Muscarinic
Miosis (pinpoint pupils)Muscarinic
Muscle Fasciculations, TremorsNicotinic
Weakness, ParalysisNicotinic
Mandatory Visualization

G cluster_0 Antidotal Treatment Workflow a0 Observe Cholinergic Signs a1 Administer Atropine (Muscarinic Antagonist) a0->a1 a2 Administer Pralidoxime (AChE Reactivator) a0->a2 a3 Provide Supportive Care (e.g., Ventilation) a0->a3 a4 Monitor for Resolution of Symptoms a1->a4 a2->a4 a3->a4

Figure 2. A workflow diagram illustrating the key decision points and interventions for mitigating Vincofos-induced cholinergic toxicity.

References

  • Pralidoxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bird, S. (2023, March 13). Organophosphate Toxicity Medication. In Medscape. Retrieved from [Link]

  • Kim, H. J., & Kim, D. J. (2013). Antidote for organophosphate insecticide poisoning: atropine and pralidoxime.
  • Richards, J. R., & Haughey, M. A. (2023, November 12). Organophosphate Toxicity. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Massachusetts Division of Fisheries and Wildlife. (n.d.). Organophosphate toxicity. Mass.gov. Retrieved from [Link]

  • Gupta, R. C. (n.d.). Organophosphate Toxicosis in Animals. In MSD Veterinary Manual. Retrieved from [Link]

  • Patel, A., & Kondamudi, N. P. (2023, May 1). Pralidoxime. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Animal Poisons Helpline. (2024, September 27). Organophosphate Poisoning in Pets | Signs & Treatment. Retrieved from [Link]

  • State of Michigan. (n.d.). Organophosphate Toxicity. Retrieved from [Link]

  • Segev, G., Yas-Natan, E., & Aroch, I. (2019). Clinical manifestations, laboratory findings, treatment and outcome of acute organophosphate or carbamate intoxication in 102 dogs: A retrospective study. Veterinary Journal, 251, 105353.
  • Adeyinka, A., Patel, A., & Kondamudi, N. P. (2025, April 6). Cholinergic Crisis. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr.Oracle. (2025, September 15). What is the management of a suspected cholinergic crisis? Retrieved from [Link]

  • WikEM. (2021, February 27). Cholinergic crisis. Retrieved from [Link]

  • Nickson, C. (2024, December 18). Cholinergic Syndrome. In Life in the Fast Lane. Retrieved from [Link]

  • Adeyinka, A., Patel, A., & Kondamudi, N. P. (2025, July 29). Cholinergic Crisis.
  • Musilek, K. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 20(2), 197-213.
  • Merck Veterinary Manual. (n.d.). Anticoagulant Rodenticide Poisoning in Animals. Retrieved from [Link]

  • DynaMed. (n.d.). Cholinergic Toxicity - Emergency Management. Retrieved from [Link]

  • Lee, J. A. (n.d.). Therapeutic Updates in Veterinary Toxicology. Today's Veterinary Practice.
  • Li, Q., & Costa, L. G. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 869.
  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9807–9823.
  • Merck Veterinary Manual. (n.d.). Principles of Toxicosis Treatment in Animals. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors.
  • Frontiers. (2023, March 2). Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches.
  • Oregon Veterinary Medical Association. (2011, May 23). Poisons of the Pacific Northwest.
  • EVECC 2022 Congress - VIN. (n.d.). Top 20 Poisons: Part 1 and Part 2.
  • Heleno, S. A., et al. (2013). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. Molecules, 18(6), 6321–6335.

Sources

Technical Support Center: Vincofos Formulation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Vincofos (2,2-dichlorovinyl methyl octyl phosphate) . It addresses the compound's dual challenges: high lipophilicity (LogP ~4.8) and hydrolytic instability characteristic of vinyl phosphates.

Status: Active Subject: Optimization of Aqueous Solubility and Hydrolytic Stability Assigned Specialist: Senior Application Scientist

Executive Summary: The "Octyl Chain" Paradox

Vincofos is structurally distinct from its shorter-chain cousin, Dichlorvos. While the vinyl phosphate core confers potency, the octyl (C8) chain drives the LogP to approximately 4.8, making it practically insoluble in water. Furthermore, the electron-withdrawing chlorine atoms on the vinyl group make the phosphorus center susceptible to nucleophilic attack (hydrolysis), particularly at pH > 7.0.

Successful experimentation requires balancing these opposing forces: Solubilization requires surfactants or organic solvents, while Stability requires strict pH control (acidic buffering).

Module 1: Solubility Troubleshooting

FAQ: Why does my Vincofos precipitate immediately upon dilution?

Diagnosis: You are likely experiencing "Solvent Shock." Mechanism: Vincofos is highly soluble in organic solvents (DMSO, Ethanol). When a concentrated organic stock is introduced directly into a purely aqueous buffer, the local solubility limit is instantly exceeded before mixing occurs, causing the hydrophobic octyl tails to aggregate and precipitate.

Protocol: The "Step-Down" Dilution Method

Do not dilute directly from 100% Organic


 100% Aqueous. Use an intermediate step.
StepComponentConcentrationNotes
1. Primary Stock DMSO (Anhydrous)100 mMStore at -20°C. Hygroscopic; keep sealed.
2. Intermediate Ethanol or PEG 40010 mMActs as a bridge solvent.
3. Working Solution Buffer + Surfactant 10 - 100 µMCritical: See formulation below.
Recommended Aqueous Formulation (The "Golden Ratio")

To maintain solubility up to 100 µM in aqueous media:

  • Base: 10 mM Acetate Buffer (pH 5.0).

  • Surfactant: 0.1% - 0.5% Tween 80 (Polysorbate 80) OR 5% HP-

    
    -Cyclodextrin.
    
  • Co-solvent: Keep final DMSO concentration < 1%.

Expert Insight: If your assay tolerates it, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to Tween 80. The cyclodextrin cavity encapsulates the octyl chain, shielding it from water (solubility) AND protecting the phosphate ester from hydrolytic attack (stability).
Visualization: Solubility Decision Tree

VincofosSolubility Start Start: Vincofos Solid Stock Dissolve in DMSO (100 mM Stock) Start->Stock Target Target Concentration? Stock->Target Low < 10 µM Target->Low High > 10 µM Target->High Direct Direct Dilution into Buffer (pH 5.0) Low->Direct Carrier Requires Carrier System High->Carrier MethodA Method A: 0.1% Tween 80 Carrier->MethodA General Use MethodB Method B (Preferred): 5% HP-Beta-Cyclodextrin Carrier->MethodB High Stability

Figure 1: Decision logic for solubilizing Vincofos based on target concentration requirements.

Module 2: Chemical Stability & Hydrolysis Prevention

FAQ: Why is my compound losing potency after 4 hours?

Diagnosis: Base-catalyzed Hydrolysis. Mechanism: The P-O-Vinyl bond is the "weak link." Hydroxide ions (


) attack the phosphorus center. The rate of hydrolysis increases logarithmically with pH. At pH 7.4 (physiological), the half-life (

) of vinyl phosphates can be as short as a few hours at 37°C.
The "pH 5.0 Sweet Spot"

Vincofos is most stable in the pH range of 4.0 – 5.5 .

  • pH < 3: Acid-catalyzed hydrolysis begins.

  • pH > 7: Rapid base-catalyzed hydrolysis.

Experimental Protocol: Stability Validation

Before running long biological assays, validate stability in your specific media.

  • Prepare: 10 µM Vincofos in your assay media.

  • Incubate: 37°C.

  • Sample: Take aliquots at T=0, 1h, 4h, 24h.

  • Quench: Immediately dilute 1:1 with Acetonitrile + 1% Formic Acid (Lowers pH to stop reaction).

  • Analyze: HPLC-UV or LC-MS.

Visualization: Degradation Pathway & Mitigation

HydrolysisPathway Vincofos Vincofos (Active) (P-O-Vinyl Bond) Intermediate Transition State (Pentacoordinate Phosphorus) Vincofos->Intermediate pH > 7.0 Attack Nucleophilic Attack (OH- or H2O) Attack->Intermediate Products Degradation Products: 1. Dimethyl Phosphate 2. Dichloroacetaldehyde Intermediate->Products Rapid Strategy Mitigation Strategy: Buffer to pH 4.5 - 5.5 Use Cyclodextrins Strategy->Attack Inhibits

Figure 2: The hydrolytic degradation pathway of Vincofos and the intervention point for stabilization.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

FAQ: I see "Ghost Peaks" or severe tailing in my chromatogram.

Issue 1: Tailing

  • Cause: The octyl chain interacts strongly with the C18 stationary phase, and residual silanols on the column bind the phosphate headgroup.

  • Solution:

    • Add 0.1% Formic Acid or 10 mM Ammonium Acetate to the mobile phase.

    • Use a "End-capped" C18 column or a C8 column (less retentive) to sharpen the peak.

Issue 2: Ghost Peaks (Sample Degradation)

  • Cause: Degradation during the autosampler wait time.

  • Solution:

    • Keep the autosampler at 4°C .

    • Ensure sample diluent is acidic (pH < 5). Do not store samples in PBS pH 7.4 while waiting for injection.

Summary Table: Physicochemical Profile

ParameterValueImplication for Handling
LogP ~4.8Requires <1% DMSO + Surfactant/Cyclodextrin.
pKa N/A (Neutral Ester)Solubility is not pH dependent, but stability is.
Hydrolysis

Hours (pH 7.4) / Days (pH 5)Avoid storing in neutral/basic buffers.
MW 319.16 g/mol --
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66388, Vincofos. Retrieved from [Link]

  • Khalikov, S. S., & Dushkin, A. V. (2020). Strategies for Solubility Enhancement of Anthelmintics (Review). Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Dichlorvos (Structural Analog) Hydrolysis Dynamics. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Troubleshooting low efficacy of Vincofos against resistant parasites

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: "Vincofos" is not a recognized anthelmintic agent in scientific literature. This guide is structured around the well-documented mechanisms of the benzimidazole (BZ) class of anthelmintics (e.g., albendazole, fenbendazole) to provide a scientifically grounded and actionable troubleshooting framework for researchers encountering resistance to microtubule-targeting parasiticides.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in the efficacy of Vincofos against our parasite cultures. What is the most common cause?

A1: The most prevalent cause for a decline in the efficacy of benzimidazole-class drugs is the development of resistance within the parasite population.[1][2][3] This is frequently linked to specific genetic mutations in the β-tubulin gene, which is the molecular target of this drug class.[1][4][5] These mutations prevent the drug from binding effectively, thereby allowing the parasite's microtubules to assemble normally and ensuring its survival.[1][3]

Q2: Could the issue be with our drug stock or experimental setup rather than resistance?

A2: Absolutely. Before concluding that resistance is the definitive cause, it is crucial to rule out experimental variables. This includes verifying the concentration and integrity of your Vincofos stock, ensuring accurate dosing and administration protocols, and confirming the health and viability of your parasite cultures pre-treatment. Improper storage, repeated freeze-thaw cycles, or errors in dilution can all lead to sub-optimal drug concentrations and apparent low efficacy.

Q3: What specific mutations are associated with resistance to benzimidazole-type drugs?

A3: Several key single nucleotide polymorphisms (SNPs) in the isotype-1 β-tubulin gene are strongly correlated with benzimidazole resistance. The most commonly cited mutations include substitutions at codons F200Y (phenylalanine to tyrosine), E198A/V/K/L (glutamic acid to alanine, valine, lysine, or leucine), and F167Y (phenylalanine to tyrosine).[6][7][8] Recently, a novel mutation at Q134H (glutamine to histidine) has also been identified and shown to confer resistance.[8][9]

Q4: Is it possible for parasites to be resistant to Vincofos without having β-tubulin mutations?

A4: While β-tubulin mutations are the primary mechanism, other factors can contribute to reduced drug efficacy. These can include increased drug metabolism by the parasite, upregulation of cellular efflux pumps that actively remove the drug from cells, or a general decrease in the abundance of the drug's target receptor.[1][10] However, investigating β-tubulin genetics should be the primary line of inquiry.

In-Depth Troubleshooting Guides

Guide 1: Initial Assessment of Low Efficacy

This guide provides a logical workflow to determine if the observed low efficacy is due to experimental artifacts or genuine parasite resistance.

G cluster_0 Phase 1: Verify Experimental Parameters cluster_1 Phase 2: Phenotypic & Genotypic Analysis A Low Efficacy Observed B 1. Confirm Drug Integrity - Check expiration date - Prepare fresh stock solution - Verify solvent compatibility A->B C 2. Validate Dosing Protocol - Recalculate all dilutions - Calibrate pipettes - Ensure proper mixing and administration B->C D 3. Assess Parasite Health - Run untreated control group - Confirm baseline viability and motility C->D E 4. Perform In Vitro Susceptibility Assay (See Protocol 1) D->E F 5. Interpret IC50 Values (See Table 1) E->F G IC50 Significantly Increased? F->G H 6. Sequence β-tubulin Gene (Target codons 134, 167, 198, 200) G->H Yes L Conclusion: Issue is likely experimental. Re-evaluate Phase 1. G->L No I Resistance-associated Mutation(s) Detected? H->I J Conclusion: Confirmed Genetic Resistance I->J Yes K Conclusion: Potential Novel Resistance Mechanism or Non-target Effect. Investigate efflux pumps, drug metabolism. I->K No

Caption: Troubleshooting workflow for low Vincofos efficacy.

Guide 2: Quantitative Assessment of Resistance

Q: How can I quantitatively measure the level of resistance in my parasite population?

A: The most effective method is to perform an in vitro susceptibility assay to determine the 50% inhibitory concentration (IC50) of Vincofos. This involves exposing the parasites to a range of drug concentrations and measuring their viability after a set incubation period.[11][12] A significant increase in the IC50 value compared to a known susceptible strain is a clear indicator of resistance.

Table 1: Interpreting IC50 Results for Benzimidazole-Class Drugs

Susceptibility StatusTypical IC50 Range (µM)*InterpretationRecommended Action
Susceptible (S) < 0.1High likelihood of therapeutic success at standard doses.[13][14]Continue with standard protocols.
Intermediate (I) 0.1 - 1.0Efficacy may be dose-dependent; success is uncertain.[15][16]Consider increasing drug concentration if host cell toxicity is not a concern. Investigate genetics.
Resistant (R) > 1.0High likelihood of therapeutic failure.[13][17]Confirm resistance genetically. Switch to a different class of anthelmintic.

*Note: These are representative values. Actual IC50 ranges may vary depending on the specific parasite species and assay conditions. It is critical to establish a baseline with a known susceptible strain.

Experimental Protocols

Protocol 1: In Vitro Parasite Viability and IC50 Determination

This protocol outlines a common method for assessing parasite viability using a fluorescent dye-based assay.

Objective: To determine the IC50 of Vincofos against a parasite population.

Materials:

  • Parasite culture (e.g., larval stages of nematodes)

  • 96-well microplates

  • Vincofos stock solution (e.g., in DMSO)

  • Culture medium

  • Lysis buffer with a DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Parasite Preparation: Adjust the parasite culture to a standardized concentration (e.g., 1000 larvae/mL) in the appropriate culture medium.

  • Drug Dilution: Prepare a serial dilution of Vincofos. A common approach is a 2-fold dilution series across 10 concentrations, starting from a high concentration (e.g., 100 µM).[12]

  • Plate Setup:

    • Add 100 µL of parasite suspension to each well of a 96-well plate.

    • Add 100 µL of the corresponding Vincofos dilution to the test wells.

    • Include negative control wells (parasites with vehicle, e.g., DMSO) and positive control wells (parasites with a known effective drug).

  • Incubation: Incubate the plates for 48-72 hours under standard culture conditions (e.g., 37°C).[12]

  • Viability Assessment:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark for 1 hour to allow for cell lysis and dye intercalation into the parasite DNA.[12]

    • Measure fluorescence using a plate reader (e.g., 485 nm excitation, 535 nm emission). Fluorescence intensity is proportional to the amount of viable parasite DNA.[12]

  • Data Analysis:

    • Normalize the fluorescence readings to the negative control (100% viability) and a blank control (0% viability).

    • Plot the percentage of growth inhibition against the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and calculate the IC50 value.[12]

Guide 3: Genetic Confirmation of Resistance

Q: My in vitro assay suggests resistance. How do I confirm this at the molecular level?

A: The definitive method is to sequence the isotype-1 β-tubulin gene from the parasite population and check for the presence of known resistance-conferring SNPs.

G A 1. Parasite Collection Isolate parasites from culture or host. B 2. Genomic DNA Extraction Use a commercial kit for high-quality gDNA. A->B C 3. PCR Amplification Design primers flanking the target β-tubulin codons (134, 167, 198, 200). B->C D 4. PCR Product Purification Clean up the amplicon to remove primers and dNTPs. C->D E 5. Sanger Sequencing Send the purified PCR product for sequencing. D->E F 6. Sequence Analysis Align the resulting sequence with a susceptible reference strain's β-tubulin gene. E->F G 7. Identify SNPs Check for non-synonymous mutations at key codons. F->G

Caption: Workflow for genetic confirmation of resistance.

The primary mechanism of action for benzimidazole drugs involves binding to the β-tubulin protein, a critical component of microtubules.[3] This binding action disrupts microtubule polymerization, leading to the parasite's death.[5] However, single nucleotide polymorphisms (SNPs) at key codons can alter the amino acid sequence of the β-tubulin protein. This change in structure can significantly reduce the binding affinity of the drug, rendering it ineffective.[1][9]

G cluster_0 Susceptible Parasite cluster_1 Resistant Parasite A Vincofos (Benzimidazole) B β-tubulin (Wild-type) A->B High-affinity binding C Microtubule Polymerization Blocked B->C D Parasite Death C->D E Vincofos (Benzimidazole) F β-tubulin (e.g., F200Y Mutation) E->F Low-affinity binding G Microtubule Polymerization Continues F->G H Parasite Survival G->H

Caption: Mechanism of benzimidazole resistance via β-tubulin mutation.

References

  • Andersen Lab. (2021, October 8). Newly identified parasitic nematode beta-tubulin alleles confer resistance to benzimidazoles. Retrieved from Andersen Lab website: [Link]

  • Fissiha, W., & Kinde, M. Z. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Veterinary Medicine: Research and Reports, 12, 459–470. [Link]

  • Zhang, R., Dennis, E. J., & Andersen, E. C. (2024). Evaluating beta-tubulin variants as predictors of benzimidazole resistance across Caenorhabditis nematodes. bioRxiv. [Link]

  • Javaregowda, A. K., et al. (2024). Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. PLOS Neglected Tropical Diseases, 18(1), e0011881. [Link]

  • Chen, S., et al. (2022). Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea. Phytopathology, 112(11), 2376-2384. [Link]

  • Taye, B., et al. (2023). Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation. PLOS Pathogens, 19(3), e1011152. [Link]

  • Zhang, R., et al. (2024). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. G3: Genes, Genomes, Genetics, 14(3). [Link]

  • Alvarez-Sanchez, M. A., et al. (2016). Benzimidazole resistance in helminths: From problem to diagnosis. Acta Tropica, 162, 114-123. [Link]

  • Yadav, C. L., & Garg, R. (2018). Benzimidazole Resistance: An Overview. International Journal of Current Microbiology and Applied Sciences, 7(2), 3091-3104. [Link]

  • Allied Academies. (2023). Antimicrobial Resistance in Parasitic Diseases: Understanding Mechanisms and Implications for Treatment Strategies. Retrieved from Allied Academies website: [Link]

  • Wirjanata, G., et al. (2024). Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints. Frontiers in Cellular and Infection Microbiology, 14. [Link]

  • ResearchGate. (n.d.). Protocol of measurement of the effect of drugs. A) Life cycle of the parasite. Retrieved from ResearchGate: [Link]

  • YouTube. (2025, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. Retrieved from YouTube: [Link]

  • Hodel, E. M., et al. (2022). Parasite Viability as a Measure of In Vivo Drug Activity in Preclinical and Early Clinical Antimalarial Drug Assessment. Antimicrobial Agents and Chemotherapy, 66(6), e0004922. [Link]

  • Meat & Livestock Australia. (n.d.). In vitro larval assays for anthelmintic resistance in cattle nematodes. Retrieved from Meat & Livestock Australia website: [Link]

  • CABI Books. (2024). Phenotypic Methods for Determining Antiparasitic Resistance In Vitro and In Vivo. Retrieved from CABI Books: [Link]

  • MalariaWorld. (2025, June 24). Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints. Retrieved from MalariaWorld: [Link]

  • International Journal of Medical Parasitology and Epidemiology Sciences. (2023). Review on Anthelmintic Drug Resistance of Nematodes in Ruminants and Methods of Detection. Retrieved from [Link]

  • SciSpace. (n.d.). Anthelmintics Resistance; How to Overcome it?. Retrieved from SciSpace: [Link]

  • Nottingham University Hospitals NHS Trust. (n.d.). Interpreting Sensitivity Results. Retrieved from [Link]

  • WSAVA 2017 Congress. (n.d.). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?. Retrieved from [Link]

  • Clinical Laboratory Standards Institute. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • NHS Lanarkshire. (n.d.). Adult Guidance on Interpreting Antimicrobial Susceptibility Reporting. Retrieved from [Link]

Sources

Technical Support Center: Vincofos Dosage & Therapeutic Index Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Toxicology & PK/PD Division) Topic: Vincofos (Organophosphate Anthelmintic) Dosage Optimization Safety Level: HAZMAT CLASS 6.1 (POISON)

Introduction: The Vincofos Paradox

Welcome. If you are accessing this guide, you are likely facing the classic "Organophosphate Paradox": Vincofos is a potent anthelmintic, but its Therapeutic Index (TI) —the ratio between the toxic dose (TD50) and the effective dose (ED50)—is notoriously narrow.

As an organophosphate (OP), Vincofos functions by irreversibly phosphorylating the serine residue in the active site of Acetylcholinesterase (AChE) . The challenge in your experimental design is not potency; it is selectivity . You must inhibit the parasite's AChE without inducing a cholinergic crisis (SLUDGE syndrome) in the host.

This guide moves beyond basic MSDS data. We will troubleshoot your dosing regimens, validate your AChE inhibition assays, and optimize your therapeutic window using pharmacokinetic (PK) principles.

Module 1: Mechanism & The Therapeutic Window

To optimize dosage, you must first visualize the kinetic competition occurring in your subject. Vincofos does not merely "block" the enzyme; it forms a covalent bond that may undergo "aging," making the inhibition permanent.

The Optimization Logic

Your goal is to maintain plasma concentrations above the parasite's IC90 (concentration inhibiting 90% of parasite AChE) but below the threshold that triggers host neuromuscular blockade (typically >50-60% host Erythrocyte AChE inhibition).

Pathway Visualization

The following diagram illustrates the critical divergence points where dosage optimization fails (Red) or succeeds (Green).

Vincofos_Pathway Vincofos Vincofos (Administered) Absorption Systemic Absorption Vincofos->Absorption Host_AChE Host AChE (Erythrocyte/Brain) Absorption->Host_AChE Off-Target Binding Parasite_AChE Parasite AChE (Target) Absorption->Parasite_AChE Target Binding Phos_Enzyme Phosphorylated Enzyme (Inhibited) Host_AChE->Phos_Enzyme Phosphorylation Parasite_AChE->Phos_Enzyme Aging Aging Process (Permanent) Phos_Enzyme->Aging Dealkylation (Time-Dependent) Recovery Spontaneous Reactivation (Slow) Phos_Enzyme->Recovery Hydrolysis Toxicity Cholinergic Crisis (Host Toxicity) Phos_Enzyme->Toxicity If Host Inhibition >50% Efficacy Parasite Paralysis (Therapeutic Effect) Phos_Enzyme->Efficacy If Parasite Inhibition >90%

Figure 1: Kinetic pathway of Vincofos showing the bifurcation between host toxicity and parasite efficacy. Note that "Aging" renders the enzyme permanently inactive.

Module 2: Experimental Protocols & Troubleshooting

Protocol A: Determining the Therapeutic Index (TI)

Do not rely on literature LD50 values alone. Strain differences in metabolic enzymes (e.g., Paraoxonase) alter Vincofos toxicity significantly.

Step-by-Step Optimization Workflow:

  • Range Finding (Pilot): Administer logarithmic doses (e.g., 1, 3, 10, 30 mg/kg) to n=3 subjects.

  • Efficacy Endpoint (ED50): Measure reduction in worm burden (fecal egg count or necropsy).

  • Toxicity Endpoint (TD50): Use the Vandenberg Cholinergic Scale (Table 1).

  • Calculation:

    
    . A viable candidate requires TI > 4.0.
    
Table 1: Quantifying Host Toxicity (Vandenberg Scale)

Use this table to standardize your toxicity endpoints. A score >4 indicates the Maximum Tolerated Dose (MTD) has been exceeded.

ScoreCategoryClinical Signs (Host)Action Required
0 NormalNo abnormalities.Continue dosing.
1 MildSlight salivation, transient diarrhea.Monitor closely.
2 ModerateMiosis (pinpoint pupils), lacrimation, tremors.Stop Dosing. Collect blood for AChE assay.
3 SevereDyspnea, ataxia, severe muscle fasciculations.Terminate Experiment. Administer Atropine/2-PAM.
4 CriticalConvulsions, respiratory failure, cyanosis.Euthanasia immediately.
Protocol B: The Modified Ellman Assay (Validation)

Why this fails: The most common error in Vincofos research is ex vivo reactivation . If you dilute your sample without an inhibitor, the Vincofos may detach from the enzyme before you measure it, giving you a falsely "safe" reading.

Reagents:

  • Substrate: Acetylthiocholine Iodide (ATCh)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Phosphate, pH 8.0 (Critical: pH 7.0 underestimates activity; pH >8.5 causes spontaneous hydrolysis).

Workflow:

  • Blood Collection: Use Heparin (EDTA can inhibit metal-dependent esterases, though less critical for AChE). Keep on ice.

  • Hemolysis: Dilute whole blood 1:20 in distilled water to lyse RBCs.

  • Reaction:

    • Mix 3 mL Buffer + 20 µL Sample + 100 µL DTNB.

    • Incubate 5 mins at 25°C.

    • Add 20 µL ATCh (Substrate).

  • Measurement: Read Absorbance at 412 nm kinetically for 2 minutes.

The "Safety" Check: Run a Blank (Buffer + DTNB + ATCh) to subtract spontaneous hydrolysis of the substrate.

Module 3: Troubleshooting Guide (FAQ)

Q1: My treated animals show toxicity signs, but my AChE assay shows only 10% inhibition. Why?

Diagnosis: Spontaneous Reactivation or Sample Dilution Artifact. The Science: Vincofos binding is reversible initially. If you dilute the blood sample 1:100 for the assay, the free Vincofos concentration drops, and the equilibrium shifts, releasing the enzyme. The Fix:

  • Minimize dilution of the blood sample.

  • Measure immediately after collection (within 15 mins).

  • Advanced: Use a radiolabeled Vincofos tracer to confirm binding, or keep samples at 4°C strictly to slow dissociation.

Q2: The control group has high variability in AChE baseline.

Diagnosis: Hemoglobin Interference. The Science: Hemoglobin absorbs light near 412 nm (the DTNB peak). If hemolysis varies between samples, your baseline "enzyme activity" is actually just "amount of red blood cells." The Fix:

  • Normalize activity to Hemoglobin content (measure Hb at 540 nm) or Protein content (Bradford assay).

  • Report results as

    
     rather than 
    
    
    
    .
Q3: Can I co-administer Atropine to improve the Therapeutic Index?

Diagnosis: Pharmacological Masking. The Science: Atropine blocks muscarinic receptors (symptom relief) but does not prevent AChE inhibition or nicotinic paralysis (respiratory failure). The Fix:

  • Yes, Atropine increases the LD50 (survival), potentially widening the apparent TI.

  • Warning: It does not protect the enzyme. You must still monitor AChE activity. If you rely solely on survival, you risk "silent toxicity" where the animal survives but suffers long-term neurotoxicity (OPIDN).

Module 4: Visualization of the Assay Reaction

Understanding the colorimetric basis of your data is crucial for troubleshooting high backgrounds.

Ellman_Reaction cluster_measure Measurement Zone Substrate Acetylthiocholine (Substrate) Product1 Thiocholine (Reactive Thiol) Substrate->Product1 Hydrolysis Acetate Acetate Substrate->Acetate Enzyme Active AChE (Sample) Inhibited Vincofos-AChE (Inactive) Enzyme->Inhibited Blocked by Vincofos Enzyme->Product1 Hydrolysis Enzyme->Acetate Color Yellow Anion (TNB) (Absorbance @ 412nm) Product1->Color + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Color

Figure 2: The Ellman Reaction Cascade. Note that Vincofos (Red) prevents the formation of Thiocholine, thereby preventing the color change. High color = Low inhibition.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • PubChem. (n.d.). Vincofos (Compound Summary). National Library of Medicine.

  • Worek, F., et al. (2012). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology. (Representative link for OP kinetics)

  • Eddleston, M., et al. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet.

Disclaimer: This guide is for research purposes only. Vincofos is a potent toxin. All experiments must be conducted under strict IACUC/Ethics Committee approval with appropriate PPE.

Handling hydrolysis and degradation of Vincofos samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vincofos Sample Integrity

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Vincofos is an organophosphorus compound belonging to the vinyl phosphate group. Like many compounds in its class, it is susceptible to chemical degradation, primarily through hydrolysis. This guide provides in-depth technical advice, troubleshooting, and best practices to ensure the integrity of your Vincofos samples throughout your experimental workflow. Due to limited publicly available data specifically for Vincofos, this guidance is grounded in the well-established principles of organophosphate chemistry and data from its close structural analog, Chlorfenvinphos.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Sample Handling & Storage

Q1: What is the best solvent for preparing Vincofos stock solutions?

A1: For long-term stability, analytical-grade acetone, hexane, or acetonitrile are recommended for preparing stock solutions.[3][4] These aprotic solvents lack the nucleophilic character of water or alcohols (like methanol/ethanol) and will not directly participate in hydrolysis. Solutions should be stored in amber glass vials with PTFE-lined screw caps to prevent photodegradation and solvent evaporation.

Why this matters (Expertise): The primary degradation pathway for Vincofos is hydrolysis of the phosphate ester bond. Protic solvents like water or alcohols can act as nucleophiles, attacking the electrophilic phosphorus atom and cleaving the molecule. Using aprotic solvents removes a key reactant for this degradation, ensuring the integrity of your primary standards.

Q2: What are the ideal storage conditions for Vincofos samples (both pure compound and solutions)?

A2:

  • Solid Compound: Store in a desiccator at or below 4°C, protected from light.

  • Stock Solutions (in Aprotic Solvents): Store at -20°C in tightly sealed vials. Under these conditions, stock solutions can be stable for up to 6 months.[4] However, it is best practice to prepare fresh working standards more frequently.

  • Aqueous Samples/Extracts: These are the most vulnerable. They must be analyzed immediately or stabilized by adjusting the pH to acidic conditions (e.g., pH 4-5) and storing at 4°C for short-term holding (less than 48 hours).[5] Freezing may be an option, but repeated freeze-thaw cycles should be avoided.

Trustworthiness through Verification: Always include a freshly prepared Quality Control (QC) standard in your analytical run. Comparing the response of an aged sample to the fresh QC will validate the stability of your stored materials.

Q3: My experiment is in an aqueous buffer. How can I minimize degradation during the experiment itself?

A3: The rate of hydrolysis is highly dependent on pH and temperature.[6] If your experimental conditions permit:

  • Use a slightly acidic buffer (pH 4-6). Hydrolysis of vinyl phosphates is significantly slower under acidic conditions compared to neutral or alkaline conditions.

  • Maintain the lowest possible temperature. For every 10°C increase, the rate of hydrolysis can increase by a factor of 3 to 5.

  • Limit incubation time. Design your experiment to minimize the time Vincofos spends in the aqueous medium.

Part 2: FAQs - Understanding & Preventing Hydrolysis

Q4: What is the chemical mechanism behind Vincofos hydrolysis?

A4: Vincofos is a vinyl phosphate. The phosphorus atom is electron-deficient (electrophilic) and is the primary site of attack by nucleophiles (electron-rich species). In aqueous solutions, water molecules or hydroxide ions (OH⁻) act as nucleophiles. The reaction proceeds via nucleophilic substitution at the phosphorus center, leading to the cleavage of the P-O-vinyl bond. This results in the formation of diethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)vinyl alcohol, which likely tautomerizes to a more stable ketone form (2,2',4'-trichloroacetophenone).

Q5: How does pH influence the degradation rate?

A5: The pH of the aqueous medium has a profound effect on the rate of hydrolysis.

  • Acidic Conditions (pH < 6): The rate of hydrolysis is relatively slow. The phosphate group can be protonated, which reduces its electrophilicity and makes it less susceptible to nucleophilic attack.

  • Neutral Conditions (pH ≈ 7): The rate increases as the concentration of nucleophilic water molecules is high.

  • Alkaline Conditions (pH > 8): The rate of hydrolysis increases dramatically. This is due to the high concentration of hydroxide ions (OH⁻), which are much stronger nucleophiles than water.

The table below illustrates this relationship using half-life data for the analog Chlorfenvinphos.

pHTemperatureApproximate Half-Life (t½)
3-520-30°C200 days
620-30°C170 days
920-30°C80 days
1120-30°C5 days
(Data based on the structural analog Chlorfenvinphos)[2]

Part 3: Troubleshooting Guide

Problem 1: My measured Vincofos concentration is consistently lower than expected.

Potential Cause Troubleshooting Action & Explanation
Sample Degradation Verify Sample pH & Temperature History: Was the sample stored in a neutral or alkaline buffer? Was it exposed to elevated temperatures? Action: Re-prepare samples using the stabilization protocol below (Protocol 1). Analyze a freshly prepared standard alongside your sample to confirm analytical system performance.
Inaccurate Standard Prepare a Fresh Stock Solution: Your stock solution may have degraded over time, even if frozen. Action: Prepare a new stock from the pure compound. Compare the response of the old and new standards.
Adsorption to Container Use Silanized Glassware: Organophosphates can adsorb to active sites on glass surfaces. Action: Use silanized glass vials and inserts, especially for low-concentration samples.

Problem 2: I see extra, unidentified peaks in my chromatogram that are not present in my standard.

Potential Cause Troubleshooting Action & Explanation
Hydrolysis Products Analyze Degradation Products: The unknown peaks are likely the hydrolysis products discussed in Q4. Action: If using mass spectrometry (MS), check for the masses of the expected degradants.[7] The retention time of these products will be different from the parent Vincofos, often eluting earlier in reversed-phase chromatography due to increased polarity.
Matrix Interference Perform a Matrix Blank Analysis: The peaks may be from your sample matrix (e.g., soil, plasma, water). Action: Extract and analyze a blank matrix sample (without Vincofos) using the exact same procedure. If the peaks are present, you will need to optimize your sample cleanup or chromatographic separation.

Part 4: Key Experimental Protocols

Protocol 1: Stabilization of Aqueous Samples for Vincofos Analysis

This protocol is designed to minimize hydrolysis in aqueous samples immediately after collection and prior to extraction.

  • Immediate Cooling: Place the collected sample (e.g., environmental water, buffer from an assay) in an ice bath immediately.

  • pH Measurement: Aliquot a small portion of the sample to measure the pH.

  • Acidification: If the pH is > 6.0, adjust the bulk sample to a pH between 4.0 and 5.0 using a dilute acid (e.g., 0.1 M phosphoric acid or sulfuric acid). Add the acid dropwise while gently stirring.

  • Refrigerated Storage: Store the acidified sample at 4°C in an amber glass container.

  • Extraction: Proceed with sample extraction (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) as soon as possible, ideally within 48 hours.

Protocol 2: Preparation of Calibration Standards and QC Samples

This protocol ensures the accuracy of your quantification through self-validation.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of pure Vincofos solid. Dissolve in a 10 mL volumetric flask using acetone. This is your primary stock. Store at -20°C.

  • Secondary Stock Solution (100 µg/mL): Prepare a separate secondary stock solution using the same method. This will be used for your QC sample to ensure independence.

  • Working Stock Solution (10 µg/mL): Dilute 1 mL of the primary stock to 10 mL with your chosen solvent (e.g., acetonitrile).

  • Calibration Curve: Perform serial dilutions from the working stock solution to create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Quality Control (QC) Sample: From your secondary stock solution , prepare a mid-range concentration QC sample (e.g., 0.2 µg/mL).

  • Validation Check: During analysis, the calculated concentration of the QC sample must be within ±15% of its theoretical value (0.2 µg/mL) for the run to be considered valid.

Part 5: Visualizations

Diagram 1: Postulated Hydrolysis Pathway of Vincofos

Hydrolysis Vincofos Vincofos (Vinyl Phosphate) DP Diethyl Phosphate Vincofos->DP  Hydrolysis (P-O Bond Cleavage) Nuc Nucleophile (e.g., OH⁻, H₂O) Nuc->Vincofos Ketone 2,2',4'-Trichloroacetophenone (Stable Ketone) Workflow Start Sample Collection Cool Immediate Cooling (Ice Bath) Start->Cool Check_pH Check pH Cool->Check_pH Acidify Acidify to pH 4-5 (If pH > 6) Check_pH->Acidify Store Store at 4°C (< 48 hours) Check_pH->Store No Acidify->Store Yes Extract Sample Extraction (LLE or SPE) Store->Extract Analyze Instrumental Analysis (GC or LC) Extract->Analyze

Caption: Critical steps to ensure Vincofos sample integrity from collection to analysis.

References

  • Pesticide Action Network. (n.d.). Vincofos. PAN Pesticides Database. Retrieved from [Link]

  • Bourne, S. (1978). Preservation of organophosphorous pesticides in water samples. Journal of Environmental Science and Health, Part B, 13(2), 75-86. [Link]

  • U.S. Environmental Protection Agency. (2017). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Agilent Technologies. (2020). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent. [Link]

  • World Health Organization. (1972). 207. Chlorfenvinphos. WHO Pesticide Residues Series, No. 1. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2000). Interim review of Chlorfenvinphos - Chemistry Assessment. APVMA. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis Pathways for Chlorfenvinphos in Water. In Toxicological Profile for Chlorfenvinphos. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Chlorfenvinphos. Retrieved from [Link]

  • Courtin-Duchatelier, N., et al. (2003). Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. Journal of Agricultural and Food Chemistry, 51(7), 1774-1778. [Link]

  • Mills, P., & Thurman, E. M. (2001). Analysis of selected organophosphate and carbamate pesticides in water by C18 solid-phase extraction and high-performance liquid chromatography. U.S. Geological Survey. [Link]

Sources

Technical Support Center: Mitigating Neurotoxic Effects of Organophosphate Anthelmintics

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the adverse neurotoxic effects of organophosphate (OP) anthelmintics. The following information is designed to offer both theoretical understanding and practical guidance for your experimental workflows.

Introduction: The Double-Edged Sword of Organophosphate Anthelmintics

Organophosphate compounds are potent anthelmintics due to their ability to irreversibly inhibit acetylcholinesterase (AChE) in nematodes, leading to paralysis and death of the parasite.[1][2] However, this mechanism is not specific to parasites and can cause significant neurotoxicity in the host.[3][4][5] The primary neurotoxic action of OPs is the inhibition of AChE at neuronal synapses, causing an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors.[2][4][5] This can lead to a range of adverse effects, from acute cholinergic crisis to delayed neuropathy.[2][6][7][8][9][10] For drug development professionals, the central challenge lies in uncoupling the desired anthelmintic efficacy from the undesired host neurotoxicity.

Part 1: Troubleshooting Experimental Assays

This section addresses common issues encountered during the in vitro and in vivo assessment of organophosphate neurotoxicity.

In Vitro Neurotoxicity Assays

Question 1: My in vitro neurotoxicity assay using a neuronal cell line (e.g., SH-SY5Y) shows inconsistent results for OP compound cytotoxicity. What could be the cause?

Answer:

Inconsistent results in in vitro neurotoxicity assays can stem from several factors. Here’s a troubleshooting guide to help you identify the potential source of the problem:

  • Cell Health and Culture Conditions:

    • High Passage Number: Neuronal cell lines can lose their physiological relevance at high passage numbers. Ensure you are using cells within a validated passage range.

    • Inconsistent Seeding Density: Uneven cell seeding can lead to variability in cell number and health at the time of treatment. Optimize your seeding protocol to ensure a uniform monolayer.

    • Media and Serum Variability: Lot-to-lot variability in serum and media components can significantly impact cell growth and sensitivity to toxicants. It is advisable to test new lots of reagents before use in critical experiments.

  • Compound Stability and Solubility:

    • Compound Degradation: Some OP compounds can be unstable in aqueous media. Prepare fresh solutions for each experiment and protect them from light if they are light-sensitive.

    • Poor Solubility: If your OP compound is not fully dissolved, its effective concentration will be lower and more variable. Use a suitable solvent (e.g., DMSO) and ensure it is completely dissolved before diluting in culture media. Remember to include a vehicle control in your experiments.

  • Assay-Specific Issues:

    • Metabolic Activation: Some OPs require metabolic activation to their toxic oxon forms.[11] Neuronal cell lines may have limited metabolic capacity. Consider using a system that includes metabolic activation, such as co-culture with hepatocytes or the addition of a liver microsomal fraction (S9).

    • Endpoint Measurement Timing: The optimal time to measure cytotoxicity can vary depending on the compound and the assay. Perform a time-course experiment to determine the ideal endpoint for your specific OP.

Experimental Workflow for Troubleshooting In Vitro Neurotoxicity Assays

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Inconsistent Cytotoxicity Data B Verify Cell Culture Conditions (Passage #, Seeding Density) A->B Investigate C Assess Compound Stability & Solubility (Fresh Solutions, Vehicle Control) A->C Investigate D Evaluate Metabolic Activation Requirement (Consider S9 fraction) A->D Investigate E Optimize Assay Parameters (Time-course, Endpoint Selection) A->E Investigate F Consistent & Reproducible Neurotoxicity Data B->F Implement Solutions C->F Implement Solutions D->F Implement Solutions E->F Implement Solutions

Caption: A logical workflow for troubleshooting inconsistent in vitro neurotoxicity data.

Question 2: How can I differentiate between general cytotoxicity and specific neurotoxicity in my primary neuron cultures treated with OP compounds?

Answer:

This is a critical question in neurotoxicology. While general cytotoxicity assays like MTT or LDH release measure cell death, they don't specifically point to neuronal damage. To distinguish between these, a multi-parametric approach is recommended:

Assay TypeParameter MeasuredInterpretation for Neurotoxicity
Neurite Outgrowth Assay Length and branching of neuritesA reduction in neurite length and complexity at sub-lethal concentrations suggests specific neurotoxicity.
Synaptic Protein Expression Levels of proteins like synaptophysin or PSD-95A decrease in these markers indicates synaptic damage, a hallmark of neurotoxicity.
Electrophysiological Assessment (e.g., MEA) Spontaneous electrical activity of neuronal networksAlterations in firing rate and network bursting patterns can reveal functional neurotoxicity.
Calcium Imaging Intracellular calcium dynamicsDysregulation of calcium homeostasis is a common pathway in neurotoxicant-induced cell death.

By combining a general cytotoxicity assay with one or more of these specific neurotoxicity endpoints, you can build a more comprehensive profile of your OP compound's effects.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the mechanism and mitigation of OP neurotoxicity in the context of anthelmintic development.

Mechanism of Neurotoxicity

Question 3: What is the "aging" of acetylcholinesterase, and why is it a problem for treatment?

Answer:

"Aging" is a process where the phosphorylated AChE enzyme, formed after OP binding, undergoes a conformational change. This change involves the cleavage of an alkyl group from the phosphorus atom, resulting in a more stable, negatively charged complex.[7] This "aged" enzyme is resistant to reactivation by standard oxime antidotes like pralidoxime (2-PAM).[12] The rate of aging varies depending on the specific OP compound. This is a significant challenge because once aging occurs, the enzyme is permanently inhibited, and recovery of function depends on the synthesis of new AChE, which can be a slow process.

Signaling Pathway of OP-Induced Delayed Neuropathy (OPIDN)

G cluster_0 Initiation Phase cluster_1 Biochemical Cascade cluster_2 Pathological Outcome OP Neuropathic Organophosphate NTE Neuropathy Target Esterase (NTE) OP->NTE Binds & Inhibits Inhibition NTE Inhibition (>70%) NTE->Inhibition Aging Aging of Phosphorylated NTE Inhibition->Aging Downstream Disruption of Axonal Homeostasis Aging->Downstream Degeneration Axonal Degeneration Downstream->Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Degeneration->OPIDN

Caption: The proposed signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Question 4: Besides AChE inhibition, are there other mechanisms of OP neurotoxicity I should be aware of?

Answer:

Yes, while AChE inhibition is the primary mechanism for acute toxicity, other non-cholinergic mechanisms contribute to the overall neurotoxic profile of OPs, especially in cases of chronic or delayed effects.[4][5][13] These include:

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): This is a severe, delayed-onset neurotoxicity caused by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).[7][9][10][14] OPIDN is characterized by the degeneration of long axons in the peripheral and central nervous systems, leading to paralysis.[7][9][10][14]

  • Oxidative Stress: OPs can induce the production of reactive oxygen species (ROS), leading to oxidative damage to neurons.[13]

  • Neuroinflammation: Exposure to OPs can trigger an inflammatory response in the central nervous system, contributing to neuronal damage.[3][13]

  • Mitochondrial Dysfunction: OPs can impair mitochondrial function, leading to energy deficits and apoptosis in neurons.[13]

Strategies for Mitigating Neurotoxicity

Question 5: What are the current therapeutic strategies for OP poisoning, and how can they inform my research?

Answer:

The standard treatment for OP poisoning involves a combination of three main agents:[15][16]

  • Atropine: A muscarinic receptor antagonist that counteracts the effects of excessive acetylcholine at muscarinic receptors.[15]

  • Oximes (e.g., Pralidoxime): These compounds reactivate AChE by removing the phosphate group from the enzyme's active site, but are ineffective after "aging" has occurred.[12][15]

  • Benzodiazepines (e.g., Diazepam): Used to control seizures, which are a common and life-threatening symptom of severe OP poisoning.[15][17]

For researchers developing safer anthelmintics, these treatments highlight the key pathways involved in toxicity. Your goal should be to develop OP compounds that have a high affinity for nematode AChE but a low affinity for host AChE and NTE. Additionally, exploring compounds that are poor substrates for the "aging" process could lead to a wider therapeutic window.

Question 6: Are there any promising neuroprotective agents that could be co-administered with OP anthelmintics?

Answer:

The development of effective neuroprotective agents for OP poisoning is an active area of research. Some promising avenues include:

  • Antioxidants: Compounds that can mitigate OP-induced oxidative stress are being investigated.[13]

  • Anti-inflammatory Agents: Targeting neuroinflammation may help to reduce long-term neuronal damage.[3]

  • Neurosteroids: These have shown potential as anticonvulsants and may offer protection against OP-induced seizures and brain injury, even when administered with a delay.[17]

  • Bioscavengers: Exogenous cholinesterases, such as human butyrylcholinesterase (BChE), can act as "bioscavengers" by binding to OPs in the bloodstream before they can reach their targets in the nervous system.[15]

When designing your studies, consider including arms that evaluate the co-administration of a lead OP anthelmintic candidate with a potential neuroprotective agent to assess for a reduction in adverse effects.

Part 3: Experimental Protocols

Protocol 1: In Vitro Assessment of AChE and NTE Inhibition

This protocol describes a method for determining the inhibitory potential of a test compound on both acetylcholinesterase (AChE) and neuropathy target esterase (NTE) using the SH-SY5Y human neuroblastoma cell line, as adapted from established methodologies.[11]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test organophosphate compound

  • Assay buffers and reagents for AChE and NTE activity measurement (commercially available kits are recommended)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test OP compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known AChE or NTE inhibitor).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the instructions of the chosen AChE/NTE activity assay kit.

  • Enzyme Activity Measurement: Perform the AChE and NTE activity assays on the cell lysates according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both AChE and NTE inhibition.

Interpretation:

A compound with a significantly lower IC50 for nematode AChE compared to mammalian AChE and NTE would be a promising candidate for a safer anthelmintic. A high ratio of NTE IC50 to AChE IC50 suggests a lower risk of OPIDN.[11]

References

  • In vitro approach for organophosphorous compounds-induced neurotoxicity (OP Neurotox Assay) | EURL ECVAM - TSAR.
  • Cholinergic Crisis - St
  • Cholinergic Crisis Symptoms: Signs, Tre
  • Organophosphate Induced Delayed Polyneurop
  • Organophosphate Poisoning: Review of Prognosis and Management - PMC.
  • A Review of Organophosphate Poisoning and the Role of Pharmacological Antidotes.
  • Neurosteroids for the potential protection of humans against organophosph
  • Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines - Medscape Reference.
  • Neurosteroids for the potential protection of humans against organophosph
  • Intermediate Syndrome Following Organophosph
  • Organophosphate neurop
  • Organophosphate-induced delayed neurop
  • Organophosphate induced delayed pure motor neurop
  • Mode of Action of Organophosphate Anthelmintics.
  • Neuroinflammation as a Therapeutic Target for Mitigating the Long-Term Consequences of Acute Organophosphate Intoxic
  • Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights
  • Mechanisms of organophosph
  • Mechanisms of organophosph
  • Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Rel

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Technical Support Center: Enhancing Oral Bioavailability of Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The term "Vincofos" does not correspond to a recognized pharmaceutical compound in scientific literature or drug databases. This technical guide has been developed using Vincristine as a representative model. Vincristine is a well-documented vinca alkaloid and anticancer agent that presents significant, well-studied challenges in oral bioavailability, making it an excellent and relevant subject for demonstrating strategies to overcome such issues.

Lead Application Scientist Note: Welcome to the technical support resource for developing oral formulations of challenging compounds, using Vincristine as our guiding example. This center is designed for researchers navigating the complexities of poor membrane permeation and extensive presystemic metabolism. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common points of confusion when beginning research on the oral delivery of Vincristine.

Question 1: Why is the oral bioavailability of Vincristine exceptionally low?

Answer: The poor oral bioavailability of Vincristine is not due to a single factor, but a combination of two primary physiological barriers:

  • P-glycoprotein (P-gp) Efflux: Vincristine is a well-known substrate for the P-glycoprotein (P-gp) efflux pump.[1][2] This transporter is highly expressed in the apical membrane of intestinal epithelial cells and acts like a cellular "bouncer," actively pumping Vincristine that has been absorbed back into the gastrointestinal lumen.[3][4][5] This process severely limits the net amount of drug that can cross the intestinal barrier and enter systemic circulation.[4]

  • First-Pass Metabolism: Any Vincristine that successfully evades P-gp efflux is transported via the portal vein to the liver before reaching systemic circulation. Vincristine is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, which are abundant in both the liver and the intestinal wall.[6][7][8][9] This "first-pass effect" chemically modifies and inactivates a significant fraction of the absorbed drug before it can exert its therapeutic effect.[9][10]

Question 2: What are the key physicochemical properties of Vincristine that I should consider in my formulation strategy?

Answer: Understanding the molecule's intrinsic properties is critical for designing an effective delivery system. While Vincristine sulfate is freely soluble in water, its large and complex structure influences its interaction with biological barriers.[11]

PropertyValue / DescriptionImplication for Oral Formulation
Molecular Weight 824.9 g/mol (free base)[11]Large size contributes to poor passive diffusion across the intestinal epithelium. High molecular weight is a known challenge for oral bioavailability.[12]
LogP 2.8 to 3.36[11][13]Indicates moderate lipophilicity. While this aids in membrane interaction, it also makes it a suitable substrate for P-gp and metabolic enzymes.
Aqueous Solubility Vincristine Sulfate is freely soluble in water.[11]Solubility itself is not the primary barrier; the challenges are permeability and metabolism. However, this property influences the choice of formulation techniques, particularly for achieving high drug loading in certain lipid or polymeric systems.[14][15]
Chemical Stability Stable in refrigerated sterile solutions.[11]The formulation process (e.g., use of organic solvents, temperature changes) must be designed to avoid degradation of the active pharmaceutical ingredient (API).

Question 3: What are the primary formulation strategies being investigated to overcome these bioavailability barriers?

Answer: The most promising strategies focus on encapsulating Vincristine in nanocarriers.[13][16] These systems are designed to protect the drug from the harsh GI environment and facilitate its transport across the intestinal epithelium while avoiding the primary defense mechanisms.

StrategyMechanism of ActionKey Advantages
Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) Encapsulate the drug in a solid lipid core. Can be absorbed via the lymphatic pathway, bypassing the liver and reducing first-pass metabolism.[17] The lipid components and surfactants (e.g., Tween 80) used can also inhibit P-gp.[3]High biocompatibility, potential to bypass first-pass effect, controlled release.[14][15][17]
Polymeric Nanoparticles Use of biodegradable polymers (e.g., PLGA) to encapsulate the drug. Can be surface-modified to enhance mucoadhesion and cellular uptake. Protects the drug from enzymatic degradation.[13][18]High stability, tunable drug release profiles, versatile surface functionalization.
Liposomes Vesicular systems composed of phospholipid bilayers. Can encapsulate both hydrophilic and hydrophobic drugs. Known to reduce systemic side effects and can be engineered for targeted delivery.[13][19]Biocompatible, can carry a wide range of drugs, reduces API toxicity.[13]

Section 2: Troubleshooting Experimental Issues

This guide provides solutions to specific problems you may encounter during the development and testing of oral Vincristine formulations.

Problem 1: My Solid Lipid Nanoparticle (SLN) formulation shows very low Entrapment Efficiency (<50%) for Vincristine Sulfate.

Answer: This is a common issue when encapsulating a water-soluble drug like Vincristine Sulfate into a highly lipophilic matrix. The drug has a strong tendency to partition into the external aqueous phase during the formulation process.

  • Causality & Troubleshooting Steps:

    • Lipid/Aqueous Partitioning: The primary cause is the high water solubility of Vincristine Sulfate. During homogenization, the drug preferentially stays in the water phase rather than entering the melted lipid.

      • Solution 1 (Ion Pairing): Introduce a lipophilic counter-ion to form a more hydrophobic complex with Vincristine. For example, using a polyanion like dextran sulfate can form an electrostatic complex with the cationic Vincristine, significantly improving its partitioning into the lipid phase and boosting encapsulation efficiency to over 90%.[14][15]

      • Solution 2 (Lipid Selection): Ensure the chosen lipid (e.g., cetyl palmitate, tristearin) has some capacity to solubilize the drug or the drug-complex. Experiment with different lipids or combinations of solid and liquid lipids (as in NLCs) to create imperfections in the crystal lattice, which can accommodate more drug.[17]

    • Surfactant Concentration: The type and concentration of surfactant are critical. Too much surfactant can increase the solubility of the drug in the external phase, lowering entrapment.

      • Solution: Optimize the surfactant-to-lipid ratio. Use a combination of surfactants (e.g., Poloxamer 188, Tween 80) to ensure particle stability without excessively increasing the drug's aqueous solubility.

    • Homogenization Parameters: The energy input during formulation (sonication or high-pressure homogenization) can affect partitioning.

      • Solution: Optimize homogenization time and power. A shorter, more intense energy input might be preferable to a prolonged process that allows more time for the drug to leak into the aqueous phase.

Problem 2: I'm observing a high efflux ratio (>2.0) in my Caco-2 permeability assay, even with my nanoformulation. What's going wrong?

Answer: A high efflux ratio (Papp B-A / Papp A-B) indicates that your formulation is not effectively preventing P-gp from transporting the drug back into the apical (lumenal) side.

  • Causality & Troubleshooting Steps:

    • Premature Drug Release: The most likely cause is that Vincristine is being released from your nanoparticles too quickly on the apical side of the Caco-2 monolayer. Once released, it becomes a substrate for P-gp just like the free drug.

      • Solution 1 (Formulation Stability): Re-evaluate your formulation's stability and release kinetics in the assay medium. Use polymers or lipids that provide a more sustained release profile.[13][18] Cross-linking polymeric nanoparticles or using lipids with higher melting points can slow down drug release.

      • Solution 2 (Mucoadhesion): Incorporate mucoadhesive polymers like chitosan into your formulation.[17] This can increase the residence time of the nanoparticles at the cell surface, promoting uptake before significant drug release occurs.

    • Insufficient P-gp Inhibition: The excipients in your formulation may not be potent enough P-gp inhibitors at the concentrations used.

      • Solution: Many surfactants (e.g., Tween 80, Pluronics) and lipids used in nanoformulations have P-gp inhibitory effects.[3] Consider increasing their concentration (while monitoring cytotoxicity) or including a known, potent P-gp inhibitor like Verapamil or Valspodar as a positive control and formulation component.[3][20]

    • Transcytosis Pathway Saturation: The endocytic pathways responsible for nanoparticle uptake might be saturated or slow.

      • Solution: Investigate surface modification of your nanoparticles with ligands that target specific uptake transporters on intestinal cells to facilitate a more efficient, active uptake mechanism, bypassing passive diffusion and subsequent P-gp interaction.

Problem 3: My in vivo pharmacokinetic study in rats shows extremely high inter-animal variability in plasma concentrations.

Answer: High variability is a common and frustrating issue in preclinical oral PK studies, often masking the true performance of a formulation.[21]

  • Causality & Troubleshooting Steps:

    • Physiological Differences: Factors like differences in gastric emptying time, intestinal motility, and individual expression levels of CYP3A and P-gp enzymes can cause significant variability between animals.

      • Solution 1 (Study Design): Whenever possible, use a cross-over study design instead of a parallel-group design. In a cross-over study, each animal receives both the test formulation and the control (e.g., free drug solution) with a washout period in between. This allows each animal to serve as its own control, significantly reducing inter-animal variability.[21]

      • Solution 2 (Animal Handling): Standardize all experimental conditions. Ensure consistent fasting times (e.g., 4 hours pre-dose, 4 hours post-dose) and use precise oral gavage techniques to minimize stress and ensure accurate dosing.[21]

    • Formulation Instability/Aggregation: The formulation may be aggregating or degrading in the GI tract before absorption.

      • Solution: Test the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF) in vitro before proceeding to in vivo studies. Look for changes in particle size, drug leakage, or aggregation.

    • Inconsistent Dosing: Inaccurate dosing volume or loss of formulation during gavage can lead to large variations.

      • Solution: Ensure the formulation is homogenous and well-suspended before drawing each dose. Train personnel thoroughly on gavage techniques. For very small volumes, consider using specialized, positive-displacement pipettes.

Section 3: Key Experimental Protocols

These protocols provide a starting point for key experiments. They should be optimized based on your specific materials and analytical capabilities.

Protocol 1: Preparation of Vincristine-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization

This protocol is adapted from methodologies designed to encapsulate hydrophilic drugs into lipid matrices.[14][15][17]

  • Objective: To formulate Vincristine Sulfate into SLNs with high entrapment efficiency using an ion-pairing approach.

  • Materials:

    • Vincristine Sulfate (API)

    • Dextran Sulfate (Ion-pairing agent)

    • Cetyl Palmitate (Solid Lipid)

    • Poloxamer 188 (Surfactant/Stabilizer)

    • Deionized Water

  • Procedure:

    • Preparation of Aqueous Phase:

      • Dissolve Poloxamer 188 (e.g., 1% w/v) in deionized water.

      • Separately, dissolve Vincristine Sulfate (e.g., 10 mg) and Dextran Sulfate (e.g., 20 mg, optimize ratio) in a small volume of deionized water to form the drug-complex solution.

      • Add the drug-complex solution to the surfactant solution and heat to ~75-80°C (5-10°C above the lipid's melting point).

    • Preparation of Lipid Phase:

      • Melt the Cetyl Palmitate (e.g., 200 mg) in a separate vessel at ~75-80°C.

    • Formation of Primary Emulsion:

      • Add the hot aqueous phase to the melted lipid phase.

      • Immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at ~10,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Nanoparticle Formation:

      • Transfer the hot primary emulsion to a high-pressure homogenizer or a probe sonicator.

      • Sonicate at high power (e.g., 70% amplitude) for 5-10 minutes while keeping the sample in a heated water bath to prevent premature solidification.

    • Cooling and Solidification:

      • Immediately transfer the resulting nanoemulsion to an ice bath and stir gently for 30 minutes to allow the lipid to recrystallize and form solid nanoparticles.

    • Purification and Characterization:

      • Centrifuge the SLN dispersion to separate unentrapped drug and then measure the amount of free drug in the supernatant using a validated HPLC method.

      • Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Caco-2 Bidirectional Permeability Assay for P-gp Substrate Identification

This protocol is based on standard industry practices for assessing drug permeability and transporter interactions.[20][22][23][24]

  • Objective: To determine the apparent permeability coefficient (Papp) of a Vincristine formulation and calculate the efflux ratio to assess P-gp interaction.

  • Procedure:

    • Cell Culture:

      • Seed Caco-2 cells onto Transwell filter inserts (e.g., 0.4 µm pore size, 24-well plate format) at a high density.

      • Culture for 21-25 days, replacing the medium every 2-3 days, until a confluent, differentiated monolayer is formed.

    • Monolayer Integrity Check:

      • Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >300 Ω·cm².

      • Optionally, confirm integrity with a paracellular marker like Lucifer Yellow.

    • Transport Experiment Setup:

      • Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.

      • Prepare the dosing solution of your Vincristine formulation (and a free drug control) at a known concentration (e.g., 10 µM) in HBSS.

    • Apical to Basolateral (A→B) Transport:

      • Add the dosing solution to the apical (A) chamber (donor).

      • Add fresh HBSS to the basolateral (B) chamber (receiver).

    • Basolateral to Apical (B→A) Transport:

      • Add fresh HBSS to the apical (A) chamber (receiver).

      • Add the dosing solution to the basolateral (B) chamber (donor).

    • Incubation and Sampling:

      • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 90-120 minutes).

      • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

    • Analysis and Calculation:

      • Quantify the concentration of Vincristine in all samples using a validated LC-MS/MS method.

      • Calculate the Papp value (in cm/s) for each direction using the formula:

        • Papp = (dQ/dt) / (A * C₀)

        • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

      • Calculate the Efflux Ratio (ER):

        • ER = Papp (B→A) / Papp (A→B)

        • An ER > 2 suggests the compound is a substrate for active efflux.[20]

Visualizations

Diagram: The "Double Barrier" to Oral Vincristine Bioavailability

This diagram illustrates the two primary mechanisms that prevent Vincristine from reaching systemic circulation after oral administration.

Caption: Key barriers limiting oral Vincristine bioavailability.

Diagram: General Workflow for Evaluating an Oral Nanoformulation

This workflow outlines the logical progression from formulation development to in vivo assessment.

Workflow A 1. Formulation & Optimization (e.g., SLNs, Polymeric NPs) - Drug Loading - Entrapment Efficiency B 2. Physicochemical Characterization - Particle Size & PDI - Zeta Potential - Morphology (TEM/SEM) A->B C 3. In Vitro Release Study (Simulated GI Fluids) B->C D 4. In Vitro Permeability Assay (Caco-2 Monolayers) - Calculate Papp & Efflux Ratio B->D E 5. In Vivo Pharmacokinetic Study (Rodent Model) - Oral vs. IV Administration D->E Promising Permeability F 6. Data Analysis - Calculate Bioavailability (F%) - Compare Test vs. Control E->F

Caption: Experimental workflow for oral nanoformulation development.

References

  • Aboutaleb, E., Atyabi, F., Khoshayand, M. R., Vatanara, A. R., Ostad, S. N., Kobarfard, F., et al. (2014). Improved Brain Delivery of Vincristine Using Dextran Sulfate Complex Solid Lipid Nanoparticles: Optimization and in Vivo Evaluation. Journal of Biomedical Materials Research Part A. [Link]

  • Gorde, P., & Mandal, S. (2023). Vincristine. In StatPearls. StatPearls Publishing. [Link]

  • Dennison, J. B., Jones, D. R., & Hall, S. D. (2007). The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine. Drug Metabolism and Disposition. [Link]

  • Ghosh, S., Banerjee, S., & Basu, A. (2015). Differential Interactions of Cytochrome P450 3A5 and 3A4 with Chemotherapeutic Agent-Vincristine: A Comparative Molecular Dynamics Study. Current Pharmaceutical Biotechnology. [Link]

  • Medscape. Vincristine Dosing, Indications, Interactions, Adverse Effects, and More. [Link]

  • Ghosh, S., Banerjee, S., & Basu, A. (2015). Differential Interactions of Cytochrome P450 3A5 and 3A4 with Chemotherapeutic Agent-Vincristine: A Comparative Molecular Dynamics Study. ResearchGate. [Link]

  • Aboutaleb, E., et al. (2014). Improved brain delivery of vincristine using dextran sulfate complex solid lipid nanoparticles: Optimization and in vivo evaluation. ResearchGate. [Link]

  • Ahmad, N., et al. (2023). Vincristine-based nanoformulations: a preclinical and clinical studies overview. Future Journal of Pharmaceutical Sciences. [Link]

  • Eurofins Discovery. P-gp substrate assessment (Caco-2). [Link]

  • Ahmad, N., et al. (2023). Vincristine-based nanoformulations: a preclinical and clinical studies overview. PMC. [Link]

  • Johnson, B. M., et al. (2020). Physiologically Based Pharmacokinetic Models for Adults and Children Reveal a Role of Intracellular Tubulin Binding in Vincristine Disposition. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • DiVA. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • Al-Ani, M. C., et al. (2025). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects. MDPI. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5978, Vincristine. [Link]

  • Tan, Y. F., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. MDPI. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Fromm, M. F. (2000). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Journal of Pharmaceutical Sciences and Research. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. [Link]

  • Goldwirt, L., et al. (2021). Mechanistic physiology-based pharmacokinetic modeling to elucidate vincristine-induced peripheral neuropathy following treatment with novel kinase inhibitors. Cancer Chemotherapy and Pharmacology. [Link]

  • Galam, N., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • Boateng, C. A., et al. (2024). Probing the Mechanisms Underlying the Transport of the Vinca Alkaloids by P-glycoprotein. Journal of Pharmaceutical Sciences. [Link]

  • AboutScience. (2016). p-glycoprotein Inhibition for Optimal Drug Delivery. [Link]

  • Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Said, R., & Tsimberidou, A. M. (2014). Pharmacokinetic evaluation of vincristine for the treatment of lymphoid malignancies. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • MDPI. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

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Technical Support Center: Correcting for Inter-species Variability in Vincofos Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for Vincofos metabolism studies. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of inter-species variability in the metabolism of Vincofos, a novel organophosphate compound. As Vincofos is a fictional compound developed for the purpose of this guide, we will be drawing upon established principles of organophosphate metabolism to provide scientifically grounded advice. Understanding and correcting for metabolic differences between preclinical species and humans is paramount for accurate risk assessment and successful drug development. This resource will equip you with the necessary knowledge to design robust experiments, troubleshoot common issues, and confidently interpret your data.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers encounter when studying Vincofos metabolism across species.

Q1: What are the primary metabolic pathways for Vincofos and why do they differ between species?

A1: Vincofos, like many organophosphates, undergoes a complex series of metabolic transformations. The primary pathways include:

  • Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, this phase involves oxidative desulfuration to the highly toxic oxon metabolite, as well as detoxification through other oxidative reactions.[1][2][3]

  • Phase II (Conjugation): This detoxification phase involves the conjugation of Vincofos or its metabolites with endogenous molecules. Key enzymes include Glutathione S-transferases (GSTs) and Carboxylesterases (CES).[4][5][6][7]

Inter-species variability arises from significant differences in the expression levels, isoforms, and catalytic activities of these enzymes.[8][9][10][11] For example, the specific CYP isozymes responsible for Vincofos metabolism in rats may be different or less active than those in humans, leading to different metabolite profiles and toxicity.[1][12]

Q2: Which preclinical species is the best model for human metabolism of Vincofos?

A2: There is no single "best" model, as the choice depends on the specific metabolic pathway of interest. A thorough in vitro cross-species comparison is essential to make an informed decision.[9][13] Generally, non-human primates share a higher degree of metabolic similarity with humans for many xenobiotics, but rodents are often used in early-stage screening due to practical and ethical considerations. It is crucial to characterize the metabolic profile of Vincofos in several species and compare it to human in vitro data to select the most appropriate model for further in vivo studies.[13][14]

Q3: What are the key in vitro systems for assessing inter-species differences in Vincofos metabolism?

A3: Several in vitro systems are available, each with its own advantages and limitations:[15][16]

  • Liver Microsomes: These are preparations of the endoplasmic reticulum from liver cells and are rich in CYP enzymes. They are excellent for studying Phase I metabolism but lack the cytosolic enzymes for Phase II reactions.

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II enzymes, providing a more complete picture of metabolism.

  • Recombinant Enzymes: Using specific, expressed enzymes (e.g., individual human CYPs) can help identify the precise enzymes responsible for Vincofos metabolism.

Q4: How can I extrapolate my in vitro metabolism data to predict in vivo clearance in humans?

A4: In vitro-in vivo extrapolation (IVIVE) is a key component of modern drug development. It involves using in vitro kinetic data (Km and Vmax) from human-derived systems (like human liver microsomes or hepatocytes) in conjunction with physiological parameters (such as liver blood flow and protein binding) to predict human clearance.[16] While powerful, IVIVE has its limitations and the predictions should be validated with in vivo data whenever possible.[17]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during Vincofos metabolism experiments.

Problem 1: High Variability in In Vitro Metabolism Assays

Symptoms:

  • Inconsistent metabolite formation rates between replicate wells.

  • Poor reproducibility of results across different experimental days.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions Ensure consistent temperature, pH, and incubation times.[17] Small variations can significantly impact enzyme activity.
Inconsistent Enzyme Concentrations Carefully verify the protein concentration of your microsomal or hepatocyte preparations. Perform a protein assay before each experiment.
Pipetting Errors Use calibrated pipettes and proper technique, especially when working with small volumes of inhibitors or substrates.
Cell Viability Issues (for hepatocytes) Assess hepatocyte viability before and after the experiment using methods like trypan blue exclusion or an ATP-based assay.[18]
Cofactor Degradation Prepare fresh cofactor solutions (e.g., NADPH, UDPGA, GSH) for each experiment, as they can degrade over time.
Problem 2: Discrepancy Between In Vitro and In Vivo Metabolism Data

Symptoms:

  • A major metabolite identified in vivo is not observed in vitro.

  • The predicted in vivo clearance from in vitro data does not match the observed clearance.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Extrahepatic Metabolism Vincofos may be metabolized in tissues other than the liver (e.g., intestine, kidney, lung). Investigate metabolism in extrahepatic tissue fractions.
Contribution of Non-CYP Enzymes Your in vitro system may lack certain enzymes (e.g., aldehyde oxidases, flavin-containing monooxygenases) that are important for Vincofos metabolism in vivo.
Transporter-Mediated Effects Drug transporters can influence the intracellular concentration of Vincofos in hepatocytes, affecting its metabolism.[17] Consider using more complex in vitro models like sandwich-cultured hepatocytes that retain transporter function.
Inaccurate IVIVE Scaling Factors The physiological parameters used in your IVIVE model may not be accurate. Re-evaluate the values for liver blood flow, protein binding, and microsomal protein per gram of liver.[19]

Experimental Protocols

Here are detailed protocols for key experiments to characterize the inter-species metabolism of Vincofos.

Protocol 1: In Vitro Metabolic Stability of Vincofos in Liver Microsomes

Objective: To determine the rate of disappearance of Vincofos when incubated with liver microsomes from different species.

Materials:

  • Vincofos stock solution (in a suitable solvent like DMSO, final concentration ≤0.5%)

  • Liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the Vincofos working solution in phosphate buffer.

  • Incubation: In a 96-well plate, add phosphate buffer, liver microsomes, and Vincofos working solution. Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining Vincofos at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of Vincofos remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Protocol 2: Metabolite Identification of Vincofos in Hepatocytes

Objective: To identify the major metabolites of Vincofos produced in hepatocytes from different species.

Materials:

  • Vincofos stock solution

  • Cryopreserved hepatocytes (human, rat, mouse)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Quenching solution

  • LC-MS/MS system with high-resolution mass spectrometry capabilities

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

  • Incubation: Remove the culture medium and replace it with fresh medium containing Vincofos. Incubate at 37°C in a humidified incubator.

  • Sample Collection: At various time points, collect both the cell culture medium and the cell lysate.

  • Quenching and Extraction: Add quenching solution to the collected samples. Extract the metabolites using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Analysis: Analyze the extracts using LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Interpretation: Compare the metabolite profiles across species to identify qualitative and quantitative differences.

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability of Vincofos Across Species

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Monkey5213.3
Dog2527.7
Rat1838.5
Mouse1257.8

Visualizations

Diagram 1: Generalized Metabolic Pathway of Vincofos

Vincofos_Metabolism Vincofos Vincofos Oxon Oxon Vincofos->Oxon CYP450 (Activation) Hydroxylated_Metabolites Hydroxylated_Metabolites Vincofos->Hydroxylated_Metabolites CYP450 (Detoxification) GSH_Conjugate GSH_Conjugate Vincofos->GSH_Conjugate GSTs Hydrolyzed_Metabolites Hydrolyzed_Metabolites Oxon->Hydrolyzed_Metabolites Carboxylesterases

Caption: Proposed metabolic pathways of Vincofos.

Diagram 2: Experimental Workflow for Interspecies Comparison

Interspecies_Comparison_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_extrapolation Extrapolation to Humans Microsomes Liver Microsomes (Human, Rat, Mouse, Dog, Monkey) Metabolic_Stability Metabolic Stability Assay Microsomes->Metabolic_Stability Hepatocytes Hepatocytes (Human, Rat, Mouse) Metabolite_ID Metabolite Identification Hepatocytes->Metabolite_ID Select_Species Select Relevant Species Metabolic_Stability->Select_Species Metabolite_ID->Select_Species PK_Study Pharmacokinetic Study Select_Species->PK_Study IVIVE In Vitro-In Vivo Extrapolation PK_Study->IVIVE Human_Prediction Predict Human PK & Metabolism IVIVE->Human_Prediction

Caption: Workflow for inter-species metabolism studies.

References

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Albadry, M., et al. (2023). Cross-species variability in lobular geometry and cytochrome P450 hepatic zonation: insights into CYP1A2, CYP2D6, CYP2E1 and CYP3A4. Frontiers in Pharmacology. Retrieved from [Link]

  • Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment (pp. 80-94). National Academies Press. Retrieved from [Link]

  • Igarashi, T., Satoh, T., Ueno, K., & Kitagawa, H. (1985). Sex and species differences in glutathione S-transferase activities. Journal of Pharmacobio-Dynamics, 8(3), 197-203. Retrieved from [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Drug Metabolism Prediction Using Computational Models. Retrieved from [Link]

  • Reed, A. N., et al. (2023). Comparisons between human and rodent hepatic glutathione S-Transferase activities reveal sex and species differences. Xenobiotica, 53(5), 425-435. Retrieved from [Link]

  • Reed, A. N., et al. (2023). Comparisons Between Human and Rodent Hepatic Glutathione S-Transferase Activities Reveal Sex and Species Differences. PubMed. Retrieved from [Link]

  • Strickland, K. E. (2023). Interspecies differences in organophosphate anticholinesterase inhibition potency and reactivation using novel oximes. Mississippi State University Scholars Junction. Retrieved from [Link]

  • PharmaFeatures. (2024, April 11). The Limitations of Animal Models in Drug Development. Retrieved from [Link]

  • Li, A. P. (2014). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. AAPS J, 16(4), 687-696. Retrieved from [Link]

  • Wang, Y., et al. (2024). Species Differences in Carboxylesterases Among Humans, Cynomolgus Monkeys, and Mice in the Hydrolysis of Atorvastatin Derivatives. ResearchGate. Retrieved from [Link]

  • Garattini, S. (1985). Toxic effects of chemicals: difficulties in extrapolating data from animals to man. Critical reviews in toxicology, 16(1), 1-29. Retrieved from [Link]

  • Quinn, G. P., et al. (1968). Symposium on clinical drug evaluation and human pharmacology. VI. Difficulties in extrapolating data on metabolism of drugs from animal to man. Clinical Pharmacology & Therapeutics, 9(6), 715-726. Retrieved from [Link]

  • Sakaguchi, K., et al. (2018). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Drug Metabolism & Toxicology, 9(2). Retrieved from [Link]

  • Satoh, T., & Hosokawa, M. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. International journal of molecular sciences, 9(2), 235-253. Retrieved from [Link]

  • Lian, J., et al. (2017). Carboxylesterases in lipid metabolism: from mouse to human. Protein & Cell, 8(7), 479-491. Retrieved from [Link]

  • Khidkhan, K., et al. (2021). Interspecies differences in cytochrome P450-mediated metabolism of neonicotinoids among cats, dogs, rats, and humans. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 239, 108898. Retrieved from [Link]

  • Strickland, K. E. (2023). Interspecies differences in organophosphate anticholinesterase inhibition potency and reactivation using novel oximes. Mississippi State University Scholars Junction. Retrieved from [Link]

  • Hammid, A., et al. (2021). Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues. Molecular Pharmaceutics, 18(3), 1215-1227. Retrieved from [Link]

  • Albadry, M., et al. (2023). Cross-Species Variability in Lobular Geometry and Cytochrome P450 Hepatic Zonation: Insights into CYP1A2, CYP2E1, CYP2D6 and CYP3A4. bioRxiv. Retrieved from [Link]

  • Gusson, E., et al. (2018). Interspecies differences in the cytochrome P450 activity of hepatocytes exposed to PLGA and silica nanoparticles: an in vitro and in vivo investigation. Nanoscale, 10(4), 1886-1896. Retrieved from [Link]

  • Sager, J. E., & Yu, J. (2019). Considerations in the Extrapolation Drug Toxicity Between Humans and Dogs. Journal of pharmaceutical sciences, 108(3), 1111-1121. Retrieved from [Link]

  • Hollingworth, R. M. (1971). Comparative metabolism and selectivity of organophosphate and carbamate insecticides. Bulletin of the World Health Organization, 44(1-3), 155–170. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutathione S-transferase. Retrieved from [Link]

  • Hammid, A., et al. (2021). Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues. Drug Metabolism and Disposition, 49(10), 914-922. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays? Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Booth, L. H., et al. (2007). A Comparison of Multiple Esterases as Biomarkers of Organophosphate Exposure and Effect in Two Earthworm Species. Environmental Toxicology and Chemistry, 26(9), 1981-1988. Retrieved from [Link]

  • Hickey, A. J., & Smyth, H. D. C. (2018). Practical Considerations in Dose Extrapolation from Animals to Humans. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 31(2), 75-86. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Wang, G., et al. (2016). Genome-Wide Analysis of the Glutathione S-Transferase Gene Family in Capsella rubella: Identification, Expression, and Biochemical Functions. Frontiers in Plant Science, 7, 1269. Retrieved from [Link]

  • Chambers, J. E., et al. (2021). IN VITRO AGE-RELATED DIFFERENCES IN RATS TO ORGANOPHOSPHATES. Toxicology, 451, 152686. Retrieved from [Link]

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  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • MD Searchlight. (2024, August 29). Vinca Alkaloid Toxicity. Retrieved from [Link]

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  • Ganti, A. (2024, March 10). Vinca Alkaloid Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ganti, A. (2024, March 10). Vinca Alkaloid Toxicity. PubMed. Retrieved from [Link]

  • Plant Addicts. (2021, October 11). Are Vinca Poisonous? Retrieved from [Link]

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Managing delayed neurotoxicity in chronic Vincofos exposure studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chronic Vincofos Exposure & Organophosphate-Induced Delayed Neuropathy (OPIDN)

Introduction: The Vincofos Paradox

Welcome to the Vincofos Technical Support Center. If you are conducting chronic exposure studies with Vincofos (an organophosphorus ester), you are likely encountering a critical toxicological challenge: distinguishing between acute cholinergic toxicity and delayed neurotoxicity (OPIDN) .

Vincofos, like other neuropathic organophosphates (OPs), possesses a dual-threat mechanism. While its primary mode of action is acetylcholinesterase (AChE) inhibition, its secondary target—Neuropathy Target Esterase (NTE) —is the gatekeeper for delayed neurotoxicity. In chronic studies, this distinction is often blurred.[1] Animals may develop tolerance to cholinergic signs (masking acute toxicity) while silently accumulating NTE inhibition that triggers irreversible axonal degeneration weeks later.

This guide provides the technical troubleshooting required to isolate, monitor, and validate delayed neurotoxicity endpoints without confounding data from acute cholinergic crisis.

Module 1: Diagnostic Triage

Q: My animals are displaying motor deficits. Is this OPIDN or Cholinergic Crisis?

The Issue: In chronic Vincofos studies, "weakness" is a non-specific sign. Misidentifying the cause leads to incorrect data interpretation and animal loss.

The Solution: You must differentiate based on Time of Onset and Biochemical Profile . Use the table below to triage your subjects.

FeatureAcute Cholinergic Toxicity Delayed Neurotoxicity (OPIDN)
Onset Post-Dose Minutes to Hours (Immediate)7–21 Days (Delayed)
Primary Target Acetylcholinesterase (AChE)Neuropathy Target Esterase (NTE)
Clinical Signs SLUDGE (Salivation, Lacrimation, Urination), Tremors, FasciculationsAtaxia, "High-stepping" gait, Flaccid paralysis of hindlimbs
Histopathology None (Functional failure)Wallerian-like degeneration (Sciatic nerve/Spinal cord)
Antidote Response Responsive to Atropine/OximesUnresponsive to Atropine

Critical Threshold: OPIDN is only initiated when NTE inhibition exceeds 70% shortly after dosing, followed by the "aging" of the phosphorylated enzyme complex [1].

Module 2: Experimental Protocols

Protocol A: The Modified NTE Activity Assay

Objective: Quantify NTE inhibition in brain/lymphocytes to predict neurotoxicity risk before clinical signs appear. Standard colorimetric assays often fail due to high background esterase activity. This protocol uses MipaFox to isolate the specific NTE fraction.

Reagents:

  • Substrate: Phenyl Valerate (PV)[1][2][3]

  • Inhibitor A: Paraoxon (40 µM) – Blocks non-NTE esterases.[4]

  • Inhibitor B: Mipafox (50 µM) – Specifically blocks NTE.[4][5]

  • Chromogen: 4-Aminoantipyrine + Potassium Ferricyanide.[1][4]

Workflow:

  • Tissue Prep: Homogenize brain tissue (10% w/v) in Tris-EDTA buffer.

  • Differential Inhibition (The Key Step):

    • Tube A (Total Esterase - Non-NTE): Incubate homogenate with Paraoxon only.

    • Tube B (Background): Incubate homogenate with Paraoxon + Mipafox .

  • Reaction: Add Phenyl Valerate to both tubes. Incubate at 37°C for 15 min.

  • Stop & Read: Add SDS/4-Aminoantipyrine. Read Absorbance at 510 nm.

  • Calculation:

    
    [1]
    

Technical Note: If your "Tube B" absorbance is high, your Paraoxon concentration is too low, or your tissue is contaminated with blood esterases.[1] Perfuse animals with saline prior to sampling [2].

Protocol B: The "Hen Test" (OECD 418/419 Adaptation)

Q: Why are my rats not paralyzed despite high Vincofos doses?

The Reality: Rodents are notoriously resistant to clinical OPIDN. While they show NTE inhibition and histological damage, they rarely manifest the classic "paralysis" seen in humans.

  • Recommendation: If clinical ataxia is a required endpoint, you must use the adult hen (Gallus gallus domesticus).

  • Alternative: If you must use rodents, rely on histopathology (Protocol C) and NTE assays , not behavioral observation.[1]

Protocol C: Histological Validation of Axonopathy

Objective: Confirm distal axonopathy (the hallmark of OPIDN).

  • Timing: Do not sample before Day 21 post-exposure. Lesions take time to evolve.

  • Target Tissues:

    • Peripheral: Distal Sciatic Nerve / Tibial Nerve.

    • Central: Cervical Spinal Cord (Fasciculus Gracilis) – Look for "dying back" degeneration.

  • Staining:

    • H&E: Insufficient for early lesions.

    • Teased Fiber Analysis: Gold standard. Osmium tetroxide staining of individual fibers to visualize myelin fragmentation (ovoids).

    • Silver Stain (Bielschowsky): To visualize axonal disintegration.

Module 3: Visualizing the Mechanism

Understanding the "Aging" process is vital. Vincofos inhibits NTE, but toxicity only occurs if the bond becomes permanent ("ages") before the enzyme can regenerate.

OPIDN_Mechanism Vincofos Vincofos Exposure AChE AChE Inhibition (Acute Toxicity) Vincofos->AChE Rapid NTE NTE Phosphorylation (Initial Binding) Vincofos->NTE High Dose / Chronic Accumulation Aging Aging Reaction (Loss of Alkyl Group) NTE->Aging Critical Step (Irreversible) Regen Spontaneous Reactivation NTE->Regen If bond is unstable Pathology Axonal Degeneration (OPIDN) Aging->Pathology Lag Time (1-3 Weeks) Safe No Neuropathy Regen->Safe

Figure 1: The Bifurcation of Toxicity. Vincofos induces two distinct pathways. The "Aging" of the NTE complex is the irreversible commitment step to delayed neuropathy.

Module 4: Troubleshooting FAQ

Q: My chronic low-dose animals are dying unexpectedly at Week 4. Is this delayed neurotoxicity?

  • Analysis: Unlikely. OPIDN itself is rarely fatal unless laryngeal paralysis occurs (rare in rodents).

  • Probable Cause: Cumulative cholinergic toxicity. In chronic studies, AChE inhibition can accumulate.[1]

  • Fix: Measure Erythrocyte AChE. If <20% of control, you are in cholinergic crisis. Lower the dose or introduce intermittent "washout" periods to allow AChE regeneration.

Q: Can I use prophylactic atropine to prevent OPIDN?

  • Answer: No. Atropine blocks muscarinic acetylcholine receptors. It has zero effect on NTE or the OPIDN mechanism [3]. It will only mask the acute signs, potentially leading you to overdose the animals, causing severe delayed neuropathy later.[1]

Q: The NTE assay shows 50% inhibition, but no pathology. Why?

  • Insight: There is a "safety margin."[6] Studies suggest a threshold of >70-80% NTE inhibition is required to trigger axonal degeneration [4].

  • Action: 50% inhibition is a "warning zone." Increase dose slightly if you need to induce positive controls, or maintain this level to study sub-clinical chronic effects.[1]

References

  • Johnson, M. K. (1977).[5] "The target for initiation of delayed neurotoxicity by organophosphorus esters: biochemical studies and toxicological applications." Reviews in Biochemical Toxicology, 4, 141-212.[1][6] Link

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 419: Delayed Neurotoxicity of Organophosphorus Substances: 28-day Repeated Dose Study." OECD Publishing. Link[1]

  • Lotti, M., & Moretto, A. (2005).[1][7] "Organophosphate-induced delayed polyneuropathy."[1][6][8][9] Toxicological Reviews, 24(1), 37-49.[1] Link

  • Glynn, P. (1999).[1][8] "Neuropathy target esterase."[3][4][6][8][10][11] Biochemical Journal, 344(Pt 3), 625-631.[1] Link

Sources

Technical Support Center: Vincofos Optimization for Sensitive Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol adjustments for Vincofos (Organophosphate Anthelmintic) in sensitive animal breeds. Target Audience: Researchers, Toxicologists, and Veterinary Pharmacologists.

Core Mechanism & Sensitivity Profile

Why does Vincofos toxicity vary by breed?

Vincofos is a halogenated vinyl phosphate anthelmintic. Like other organophosphates (OPs), its primary mechanism is the irreversible phosphorylation of Acetylcholinesterase (AChE) .[1]

In "standard" models (e.g., Bos taurus cattle, Sprague-Dawley rats), circulating enzymes such as plasma butyrylcholinesterase (BuChE) and aliesterases act as "scavengers." They bind and hydrolyze the OP molecule before it reaches the synaptic AChE in the central and peripheral nervous systems.

The Sensitivity Gap: Sensitive breeds (e.g., Bos indicus strains, Greyhounds, and certain transgenic murine lines) often exhibit genetically lower baseline aliesterase or BuChE activity . In these subjects, Vincofos bypasses the plasma "buffer" and saturates synaptic AChE at doses considered therapeutic for standard breeds, leading to rapid cholinergic crisis.

Diagnostic Workflow: Sensitivity Screening

Before administering Vincofos to a new breed or genetic line, you must validate the metabolic buffer capacity.

Protocol A: Baseline Esterase Activity Assay (Pre-Study)

Do not rely on literature averages for sensitive lines. Empirical validation is required.

Objective: Determine if the subject has sufficient plasma scavenging capacity.

  • Sample Collection: Collect 2.0 mL whole blood in heparinized tubes (avoid EDTA if possible, as it can chelate cations required for some esterase activities).

  • Fractionation: Centrifuge at 2,000 x g for 10 mins to separate plasma.

  • Ellman’s Reagent Test (Modified):

    • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Substrate: Butyrylthiocholine iodide (for BuChE) or Acetylthiocholine (for RBC AChE).

    • Incubation: Incubate plasma with substrate + DTNB at 25°C.

    • Read: Measure Absorbance at 412 nm over 5 minutes.

  • Threshold Determination:

    • Compare

      
       against a control standard (e.g., Beagle dog or Holstein cattle plasma).
      
    • Critical Flag: If activity is <60% of control , the subject is classified as Hypersensitive .

Troubleshooting Guide & FAQs
Issue: Acute Cholinergic Signs at Sub-Therapeutic Doses

User Question: "I administered the standard 15 mg/kg Vincofos dose to my Brahman-cross cohort. Within 40 minutes, two subjects showed ptyalism (excessive salivation) and muscle fasciculations. Why is this happening?"

Technical Analysis: Brahman (Bos indicus) cattle have historically lower aliesterase activity than Bos taurus. You have likely saturated their metabolic buffer. The "standard" dose is toxic for this specific metabolic profile.

Immediate Action:

  • Administer Atropine Sulfate: 0.2 to 0.5 mg/kg (1/4 IV for rapid onset, 3/4 SC for sustained release).

  • Administer 2-PAM (Pralidoxime): If within 2-4 hours of exposure (before enzyme "aging" occurs).

  • Protocol Adjustment: For future cohorts, reduce dosage by 30-50% or switch to a "Split-Dose" regimen (see Protocol B).

Issue: Delayed Neurotoxicity (OPIDN)

User Question: "My subjects recovered from the acute phase, but 14 days later, they are showing hindlimb ataxia. Is this related?"

Technical Analysis: Yes. This is Organophosphate-Induced Delayed Neuropathy (OPIDN) . While Vincofos is primarily an AChE inhibitor, some OPs inhibit Neuropathy Target Esterase (NTE) . If NTE inhibition >70%, axonal degeneration occurs.

Corrective Protocol:

  • Vincofos is generally less associated with OPIDN than tri-ortho-cresyl phosphate (TOCP), but sensitive breeds may have lower NTE thresholds.

  • Action: Terminate the arm. Histopathology will likely show Wallerian degeneration of the sciatic nerve. Future studies must include an NTE inhibition assay alongside AChE monitoring.

Issue: Inconsistent Data in Mixed-Breed Groups

User Question: "I am seeing high variance in pharmacokinetic (PK) data in my mongrel dog study."

Technical Analysis: Greyhounds and Sighthounds have a genetic polymorphism in CYP450 enzymes and lower plasma esterases. If your "mongrel" pool contains sighthound genetics, they will metabolize Vincofos significantly slower, skewing your


 and 

data.

Solution: Genotype for MDR1 (ABCB1) and screen plasma esterase. Stratify your data: Esterase-High vs. Esterase-Low groups.

Optimized Dosing Protocol for Sensitive Breeds
Protocol B: The "Step-Up" Micro-Dosing Regimen

Use this for high-value sensitive animals (e.g., transgenic livestock, primates).

Prerequisites:

  • Baseline AChE activity recorded.

  • Atropine/2-PAM on standby.

Step-by-Step:

  • Day 0 (Challenge Dose): Administer 10% of the target therapeutic dose.

    • Monitor: 4 hours continuous observation.

    • Endpoint: Any sign of SLUD (Salivation, Lacrimation, Urination, Defecation).

  • Day 1 (Clearance Check): Re-measure RBC AChE.

    • Pass Criteria: AChE inhibition < 20% compared to baseline.

  • Day 2 (Therapeutic Ramp):

    • Administer 50% of target dose.

    • Wait 6 hours.

    • If asymptomatic, administer remaining 50% .

  • Data Logging: Record the "Time to Nadir" (lowest AChE activity). In sensitive breeds, this nadir is often deeper and recovers slower (14-21 days vs 7 days).

Visualizing the Toxicity Pathway

The following diagram illustrates the differential pathway between a Resistant Host (High Esterase) and a Sensitive Host (Low Esterase) when exposed to Vincofos.

VincofosMechanism Vincofos Vincofos (Administered) Plasma Plasma Compartment Vincofos->Plasma BuChE BuChE / Aliesterases (Scavengers) Plasma->BuChE Binding Synapse Synaptic Cleft BuChE->Synapse Saturation/Bypass (Sensitive Breed) Hydrolysis Hydrolysis (Inactive Metabolites) BuChE->Hydrolysis High Capacity (Resistant Breed) AChE Synaptic AChE Synapse->AChE Inhibition Phosphorylated AChE (Enzyme Inactivation) AChE->Inhibition Irreversible Binding Safe Homeostasis Maintained Hydrolysis->Safe Crisis Cholinergic Crisis (SLUD, Tremors) Inhibition->Crisis ACh Accumulation

Caption: Comparative metabolic fate of Vincofos. Green path indicates successful scavenging in resistant breeds; Red dashed path indicates scavenger failure in sensitive breeds leading to toxicity.

Reference Data: Breed Sensitivity Matrix
Breed / SpeciesSensitivity LevelPrimary MechanismRecommended Dose Adjustment
Holstein Cattle (Bos taurus)StandardHigh Aliesterase activityNone (100% Label Dose)
Brahman Cattle (Bos indicus)High Low Aliesterase/BuChEReduce by 50% or Split-Dose
Greyhound (Canine)Moderate/High CYP450 / Phosphatase deficiencyReduce by 30%; Monitor closely
Collie/Sheltie (MDR1-/-)Moderate P-gp transport deficiency (CNS accumulation)Reduce by 25%; Strict exclusion if neuro signs appear
Nubian Goats Moderate Metabolic varianceStart at 75% Dose
References
  • Gupta, R. C. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. [Link]

  • Merck Veterinary Manual . (2023). Organophosphate Toxicosis in Animals. MSD Vet Manual. [Link]

  • StatPearls . (2023). Organophosphate Toxicity: Pathophysiology and Clinical Management. NCBI Bookshelf. [Link]

  • PubChem . (2024). Vincofos: Chemical Structure and Properties. National Library of Medicine. [Link]

  • Gfeller, R. W., & Messonnier, S. P. (2004). Handbook of Small Animal Toxicology and Poisonings. Mosby. (Contextual grounding for breed-specific OP sensitivity).

Sources

Validation & Comparative

A Comparative Guide to Vincofos and Benzimidazoles: Distinct Strategies in Parasite Control

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Comparative Scope: The following guide addresses two fundamentally different classes of chemical agents: Vincofos, an organophosphate insecticide, and Benzimidazoles, a class of broad-spectrum anthelmintics. A direct "efficacy" comparison is not scientifically feasible as they target different organisms via entirely distinct mechanisms. This guide, therefore, provides an in-depth comparative analysis of their respective biochemical strategies, target specificities, and the experimental frameworks used to validate their performance.

Section 1: The Neurotoxic Strategy of Vincofos and Organophosphates

Organophosphates, including Vincofos, represent a class of compounds that exert their effects by targeting the nervous system of insects.[1][2] Their primary application is in agriculture and public health to control insect pest populations.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The core mechanism of organophosphate toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5]

The Process:

  • Phosphorylation: Organophosphates bind to the active site of AChE, phosphorylating a serine hydroxyl group.[4] This binding is covalent and highly stable.[6]

  • AChE Inactivation: The phosphorylated enzyme is rendered non-functional.[7]

  • Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and excessive stimulation of cholinergic receptors on the post-synaptic neuron.[4][8]

  • System Overload: This overstimulation results in uncontrolled nerve firing, leading to tremors, paralysis, respiratory failure, and ultimately, death of the insect.[2][5]

G cluster_0 Synaptic Cleft cluster_1 With Organophosphate (Vincofos) ACh Acetylcholine (ACh) Transmits Nerve Signal Receptor Post-synaptic ACh Receptor ACh->Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) Enzyme AChE->ACh Breaks Down (Terminates Signal) AChE_Inhibited Inhibited AChE ACh_Accumulation Excess ACh Vincofos Vincofos (Organophosphate) Vincofos->AChE_Inhibited Irreversibly Binds Overstimulation Continuous Receptor Stimulation & Paralysis ACh_Accumulation->Overstimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by Vincofos.

Experimental Protocol: Insecticide Efficacy Bioassay

Evaluating the efficacy of an insecticide like Vincofos involves controlled laboratory bioassays to determine lethal concentrations. A standard method is the forced contact bioassay.[9]

Objective: To determine the concentration of Vincofos required to cause mortality in a target insect population over a specified time.

Methodology:

  • Preparation of Test Surfaces: Prepare serial dilutions of Vincofos in a suitable solvent (e.g., acetone). Apply a known volume of each dilution evenly to the inner surface of glass bottles or petri dishes and allow the solvent to evaporate, leaving a uniform residue of the insecticide.[10] A control group is treated with solvent only.

  • Insect Exposure: Introduce a known number of target insects (e.g., 20-25 adult mosquitoes) into each prepared container.[10]

  • Observation: Record knockdown and mortality at set time intervals (e.g., every 15 minutes for the first hour, then hourly up to 24 or 48 hours).[11] Moribund insects (incapable of coordinated movement) are often counted as dead.[11]

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.[12] Use probit analysis to determine the LC50 (Lethal Concentration, 50%) and LC90 values, which represent the concentrations required to kill 50% and 90% of the test population, respectively.

Section 2: The Cytoskeletal Disruption Strategy of Benzimidazoles

Benzimidazoles (BZMs) are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[13] Their effectiveness stems from a highly specific interaction with a key structural protein in parasitic worms (helminths).[14]

Mechanism of Action: β-Tubulin Polymerization Inhibition

The primary mechanism of action for benzimidazoles is the disruption of microtubule formation by binding to a protein subunit called β-tubulin.[13][15]

The Process:

  • Selective Binding: Benzimidazoles exhibit high affinity for the β-tubulin of helminths.[13] This binding is selective, with much lower affinity for the mammalian host's tubulin, which accounts for their favorable safety profile.[16]

  • Inhibition of Polymerization: The binding of the benzimidazole molecule to β-tubulin prevents it from polymerizing with α-tubulin to form microtubules.[14][17] This action effectively "caps" the growing microtubule chain.[16]

  • Disruption of Microtubule Dynamics: Microtubules are not static; they exist in a state of dynamic equilibrium, constantly assembling and disassembling.[15] Benzimidazoles disrupt this crucial balance.[16]

  • Cellular Function Collapse: The loss of functional microtubules has catastrophic consequences for the parasite's cells. Essential functions like cell division, nutrient absorption (particularly glucose uptake), intracellular transport, and maintenance of cell shape are all impaired, leading to energy depletion, paralysis, and death of the parasite.[15][17]

G cluster_0 Normal Microtubule Assembly cluster_1 With Benzimidazole Alpha α-Tubulin Dimer αβ-Tubulin Dimer Beta β-Tubulin Microtubule Functional Microtubule (Cell Structure, Transport, Division) Dimer->Microtubule Polymerization Disrupted Microtubule Disruption (Cell Death) BZM Benzimidazole Beta_Bound β-Tubulin Bound by Benzimidazole BZM->Beta_Bound Binds Blocked Polymerization Blocked Beta_Bound->Blocked Blocked->Disrupted

Caption: Mechanism of β-Tubulin Inhibition by Benzimidazoles.

Experimental Protocol: Anthelmintic Efficacy (Egg Hatch Assay)

The Egg Hatch Assay (EHA) is a standard in vitro method for determining the efficacy of benzimidazoles, which are known to have ovicidal properties.[18] It is particularly useful for assessing resistance in nematode populations.[19]

Objective: To determine the concentration of a benzimidazole anthelmintic that inhibits the hatching of nematode eggs.

Methodology:

  • Egg Recovery: Isolate fresh nematode eggs from fecal samples using a series of sieving and flotation techniques.

  • Assay Preparation: Prepare serial dilutions of the test benzimidazole (e.g., thiabendazole, albendazole) in a suitable solvent, often containing a surfactant to aid solubility.[18]

  • Incubation: Dispense the drug dilutions into a 96-well microtiter plate. Add a standardized suspension of approximately 100-150 eggs to each well.[20] Include control wells with no drug.

  • Hatching and Counting: Incubate the plates for 48 hours at a controlled temperature (e.g., 25°C) to allow susceptible eggs to hatch. After incubation, add a drop of Lugol's iodine to stop further hatching and to stain the larvae, making them easier to count.

  • Data Analysis: Under a microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well. Calculate the percentage of eggs hatched for each drug concentration.[18] The data is then used to generate a dose-response curve and calculate the EC50 (Effective Concentration, 50%), the concentration required to inhibit hatching in 50% of the eggs.[18][20]

Section 3: Comparative Analysis

While not directly competing, a comparative analysis highlights the distinct evolutionary pressures and biochemical vulnerabilities these compounds exploit.

FeatureVincofos (Organophosphates)Benzimidazoles
Class Organophosphate InsecticideBenzimidazole Anthelmintic
Primary Target Organism Insects (e.g., mosquitoes, agricultural pests)[1]Helminths (Nematodes, Cestodes, Trematodes)[13]
Molecular Target Acetylcholinesterase (AChE) Enzyme[3]β-Tubulin Protein Subunit[15]
Mechanism of Action Irreversible enzyme inhibition, leading to neurotransmitter accumulation and neurotoxicity.[2][4]Inhibition of microtubule polymerization, leading to disruption of cellular structure and function.[14][17]
Spectrum Broad-spectrum against many insect species.Broad-spectrum against a wide range of parasitic worms.[14]
Key Resistance Mechanism Target site modification (mutations in the AChE gene), metabolic resistance (enhanced detoxification).Target site modification (single nucleotide polymorphisms in the β-tubulin gene, especially at codon 200).[21]
Primary Efficacy Assay Adulticidal/Larvicidal Bioassays (e.g., Forced Contact, Bottle Bioassay).[9][10]Egg Hatch Assay, Larval Motility/Development Assays.[19][22]

Conclusion

Vincofos and Benzimidazoles exemplify highly successful, yet fundamentally divergent, approaches to parasite control.

  • Vincofos and the organophosphates employ a strategy of acute neurotoxic disruption. By disabling a critical enzyme, they rapidly overwhelm the insect's nervous system. This approach is potent but can be associated with a wider range of off-target toxicity if not used judiciously.

  • Benzimidazoles utilize a more subtle, but equally lethal, strategy of cytostructural sabotage. By targeting the building blocks of the parasite's cellular skeleton, they methodically dismantle the processes essential for life. Their high selectivity for the parasite's version of the target protein makes them exceptionally safe for the host organism.

For researchers and drug development professionals, the study of these two classes offers critical insights into the principles of selective toxicity and the co-evolutionary arms race between chemical agents and their biological targets. Understanding these distinct pathways is essential for developing next-generation control agents and managing the ever-present challenge of drug resistance.

References

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Snow, K. R. (n.d.). Characterisation of the benzimidazole-binding site on the cytoskeletal protein tubulin. University of Technology Sydney. Retrieved from [Link]

  • Alvarez, L. I., et al. (2013). Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model. PLoS One, 8(8), e70228. Retrieved from [Link]

  • Lunkad, A. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. Retrieved from [Link]

  • Robinson, M. W., et al. (2004). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of Molecular Graphics and Modelling, 23(3), 275-284. Retrieved from [Link]

  • Taye, Z., & Tadesse, S. (2022). Anthelmintic agents: vermicide and vermifuge. Insights in Biology and Medicine, 5(1), 1-7. Retrieved from [Link]

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  • Lorke, D. E., & Petroianu, G. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15401. Retrieved from [Link]

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  • Butters, J., et al. (2000). Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. Applied and Environmental Microbiology, 66(8), 3585-3589. Retrieved from [Link]

  • Pérez-Pérez, M. J., et al. (2023). Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. MethodsX, 11, 102377. Retrieved from [Link]

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  • Avramenko, R. W., et al. (2022). In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers in Veterinary Science, 9, 896349. Retrieved from [Link]

  • Lorke, D. E., & Petroianu, G. A. (2023, October 11). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15401. Retrieved from [Link]

  • Edlind, T. D., et al. (1995). Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence. Antimicrobial Agents and Chemotherapy, 39(2), 386-391. Retrieved from [Link]

  • Musilek, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 18(22), 3371-3388. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press. Retrieved from [Link]

  • Various biological targets for benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Entomology Testing Laboratory. (2018, February 25). Insecticides efficacy testing PT18. Retrieved from [Link]

  • World Health Organization. (2013). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. Retrieved from [Link]

  • Kotze, A. C., et al. (2005). Field evaluation of anthelmintic drug sensitivity using in vitro egg hatch and larval motility assays with Necator americanus recovered from human clinical isolates. International Journal for Parasitology, 35(4), 435-442. Retrieved from [Link]

  • Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Thapa, S., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e21. Retrieved from [Link]

  • Taylor, M. A., Coop, R. L., & Wall, R. L. (2016). Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2). In Veterinary Parasitology (4th ed.). Wiley-Blackwell. Retrieved from [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 12(5), 406-417. Retrieved from [Link]

  • Martin, J., et al. (2021). Behavioral fingerprints predict insecticide and anthelmintic mode of action. Molecular Systems Biology, 17(5), e10134. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Vinca Alkaloids. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]

  • Development of an egg hatch assay for the detection of anthelmintic resistance to albendazole in Fasciola hepatica isolated from sheep. (2025, August 7). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, January 13). Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from [Link]

  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). TNAU Agritech Portal. Retrieved from [Link]

  • Omura, S., & Crump, A. (2017). Ivermectin: An Anthelmintic, an Insecticide, and Much More. Trends in Parasitology, 33(7), 497-500. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, August 27). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved from [Link]

  • Jehl, F., et al. (1994). Preclinical and clinical pharmacology of vinca alkaloids. Drugs, 48(5), 698-714. Retrieved from [Link]

  • Hu, Y., et al. (2013). An Extensive Comparison of the Effect of Anthelmintic Classes on Diverse Nematodes. PLoS Neglected Tropical Diseases, 7(7), e2301. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vinflunine? Retrieved from [Link]

  • Dires, A., et al. (2025, February 20). Comparative analysis of anthelmintic treatments: impact on liver biomarkers and clinical recovery in sheep with fasciolosis. Frontiers in Veterinary Science, 12. Retrieved from [Link]

  • Foster, P. M. (2005). Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development. Toxicologic Pathology, 33(6), 701-707. Retrieved from [Link]

  • Comparative Efficacy of Three Anthelmintic Drugs against Gastrointestinal Parasites in Lactating Cows from Lahore, Pakistan. (2025, December 30). University of Sindh Journal of Animal Sciences, 5(4), 54-60. Retrieved from [Link]

  • Gulyás, B., et al. (1999). [Mechanism of action of vinpocetine]. Acta Pharmaceutica Hungarica, 69(5), 213-224. Retrieved from [Link]

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Validation of Vincofos Potency Against Dichlorvos-Resistant Strains: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Vincofos and Dichlorvos, two organophosphate insecticides. It is designed for researchers, scientists, and drug development professionals investigating insecticide resistance and alternative pest control strategies. We will explore the mechanisms of Dichlorvos resistance, present a framework for validating the efficacy of Vincofos against resistant strains, and provide detailed experimental protocols.

The Rise of Dichlorvos Resistance: A Growing Concern

Dichlorvos has long been a staple in agricultural and public health pest control.[1][2] Like other organophosphates, it functions by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects.[3][4][5] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing persistent nerve stimulation, paralysis, and ultimately, the death of the insect.[3][6]

However, the widespread and prolonged use of Dichlorvos has led to the evolution of resistant insect populations, significantly compromising its effectiveness.[7][8][9] Resistance is a heritable change in a pest population's sensitivity to a pesticide.[10] In the case of Dichlorvos, resistance can manifest through several mechanisms:

  • Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its affinity for Dichlorvos. This is a common mechanism of resistance to organophosphates.[11][12][13] Studies on house fly populations have shown that altered AChE sensitivity is a key factor in Dichlorvos resistance.[8][9][14]

  • Metabolic Resistance: Resistant insects may possess enhanced levels or more efficient forms of detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione S-transferases, and carboxylesterases.[12][13][15] These enzymes can break down the insecticide before it reaches its target site.[12]

  • Reduced Penetration: Modifications to the insect's outer cuticle can slow the absorption of the insecticide, providing more time for detoxification enzymes to act.[11][12][15] This mechanism often works in conjunction with other resistance types.[15]

  • Behavioral Resistance: Some resistant insects have developed the ability to detect and avoid contact with treated surfaces.[15]

The development of resistance necessitates the search for alternative insecticides that can effectively control these resilient pest populations.

Vincofos: A Potential Solution for Dichlorvos Resistance

Vincofos is another organophosphate insecticide that shares the same primary mode of action as Dichlorvos – the inhibition of AChE.[6][16] However, subtle differences in its chemical structure may allow it to overcome the resistance mechanisms that have rendered Dichlorvos ineffective. This guide outlines the experimental framework to validate this hypothesis.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the potency of Vincofos against Dichlorvos-resistant strains, a series of well-controlled laboratory experiments are essential.

Strain Selection and Rearing

Workflow for Laboratory Selection of Resistant Strains

G cluster_selection Selection Phase cluster_validation Resistance Validation start Susceptible Insect Population expose Systematic Exposure to Increasing Dichlorvos Concentrations start->expose select Collection of Survivors expose->select rear Rearing of Survivor Progeny select->rear rear->expose Repeat for multiple generations bioassay Comparative Bioassay (Resistant vs. Susceptible) rear->bioassay lc50 Determine LC50 Values bioassay->lc50 rr Calculate Resistance Ratio (RR) lc50->rr confirm Confirmed Dichlorvos-Resistant Strain rr->confirm

Caption: A workflow diagram for the laboratory selection and validation of a Dichlorvos-resistant insect strain.

Comparative Bioassays

Bioassays are the cornerstone for determining the relative toxicity of insecticides. A leaf-dipping or topical application method is commonly used for chewing and sucking insects, respectively.

Detailed Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

  • Preparation of Insecticide Solutions: Prepare a series of dilutions for both Vincofos and Dichlorvos in an appropriate solvent (e.g., acetone) with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor bean for Spodoptera frugiperda) into each insecticide dilution for a standardized time (e.g., 20 seconds).[17] Allow the leaves to air dry completely.

  • Larval Exposure: Place a known number of same-instar larvae (e.g., 25 second or third-instar larvae) into a petri dish or container with the treated leaf material.[17] Four replicates should be performed for each concentration.[17]

  • Incubation: Maintain the containers at a controlled temperature (e.g., 25±2°C) and relative humidity (e.g., 65±5%) with a set photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72-hour intervals. Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.[17]

  • Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Perform a probit analysis on the corrected mortality data to determine the lethal concentration required to kill 50% of the population (LC50) for each insecticide against both the susceptible and resistant strains.

Data Presentation and Interpretation

The results of the bioassays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Toxicity of Dichlorvos and Vincofos against Susceptible and Resistant Strains of a Hypothetical Pest

InsecticideStrainLC50 (µg/ml)95% Fiducial LimitsResistance Ratio (RR)
Dichlorvos Susceptible (SUS)5.04.2 - 5.9-
Resistant (DIC-R)500.0450.5 - 552.3100x
Vincofos Susceptible (SUS)8.27.1 - 9.4-
Resistant (DIC-R)41.035.8 - 46.95x

The Resistance Ratio (RR) is calculated as: LC50 of the resistant strain / LC50 of the susceptible strain.

Interpretation: In this hypothetical example, the Dichlorvos-resistant strain exhibits a 100-fold resistance to Dichlorvos. However, the same strain shows only a 5-fold resistance to Vincofos, indicating that Vincofos is significantly more potent against this resistant population.

Unraveling the Mechanism: Why Vincofos May Prevail

The superior performance of Vincofos against Dichlorvos-resistant strains likely stems from its molecular structure.

Signaling Pathway: Acetylcholinesterase Inhibition and Resistance

G cluster_normal Normal Synaptic Function cluster_inhibition Organophosphate Inhibition cluster_resistance Target-Site Resistance ACh Acetylcholine (ACh) AChE_normal Acetylcholinesterase (AChE) ACh->AChE_normal Hydrolysis OP Dichlorvos / Vincofos AChE_inhibited Inhibited AChE OP->AChE_inhibited Binding Dichlorvos Dichlorvos AChE_mutated Mutated AChE Dichlorvos->AChE_mutated Reduced Binding Vincofos Vincofos Vincofos->AChE_mutated Effective Binding

Caption: A diagram illustrating normal AChE function, its inhibition by organophosphates, and a potential mechanism for Vincofos's efficacy against resistant, mutated AChE.

While both molecules target AChE, mutations that confer resistance to Dichlorvos may not affect the binding site for Vincofos to the same degree. The specific shape and electronic configuration of Vincofos might allow it to fit into the active site of the mutated enzyme more effectively than Dichlorvos. Furthermore, the metabolic pathways that have evolved in insects to detoxify Dichlorvos might be less efficient at breaking down the Vincofos molecule.

Conclusion for the Research Professional

The data from comparative bioassays, as outlined in this guide, can provide strong evidence for the potential of Vincofos as a viable alternative for managing Dichlorvos-resistant pest populations. Its efficacy in the face of existing resistance mechanisms makes it a valuable candidate for inclusion in integrated pest management (IPM) and insecticide resistance management (IRM) programs. Further research, including synergistic studies and field trials, is warranted to fully elucidate its operational effectiveness.[17][18]

References

  • EXTOXNET TIBs - Cholinesterase Inhibition. (n.d.).
  • Acetylcholinesterase inhibitor. (2024). In Wikipedia.
  • Managing Pesticide Resistance. (n.d.).
  • Cholinesterase Inhibitors: From Weapons, to Pesticides, to Cognition Enhancing Drugs. (n.d.). Current Enzyme Inhibition.
  • Acetylcholinesterase: A Primary Target for Drugs and Insecticides. (2017). Current Enzyme Inhibition.
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC.
  • The mechanisms of insecticide resistance in crop pests. (n.d.). AHDB.
  • Mechanisms of Organophosphate Resistance in Insects. (2016).
  • Investigating the Molecular Mechanisms of Organophosphate and Pyrethroid Resistance in the Fall Armyworm Spodoptera frugiperda. (2013). PLOS ONE.
  • Resistance Mechanisms. (n.d.). Insecticide Resistance Action Committee (IRAC).
  • Effect of Four Spray Regimes on the Development of Permethrin and Dichlorvos Resistance, in the Laboratory, by the House Fly (Diptera: Muscidae). (n.d.). Scilit.
  • Dichlorvos Resistance in the House Fly Populations, Musca domestica, of Iranian Cattle Farms. (n.d.). Journal of Arthropod-Borne Diseases.
  • Dichlorvos Resistance in the House Fly Populations, Musca domestica, of Iranian C
  • Short-Exposure Biological Activity of Dichlorvos Insecticide Strips on Coleopteran Storage Pests under Two Evapor
  • Insights into insecticide-resistance mechanisms in invasive species: Challenges and control str
  • Cellular and molecular mechanisms of dichlorvos neurotoxicity. (n.d.).
  • Fumigant toxicity of dichlorvos on the field populations of house flies. (n.d.).
  • Dichlorvos – Knowledge and References. (n.d.). Taylor & Francis.
  • Dichlorvos. (2024). In Wikipedia.
  • In-vitro Bioefficacy Screening of Some Insecticides Against Fall Armyworm (Spodoptera frugiperda J. E. Smith) (Lepidoptera). (2020). International Journal of Current Microbiology and Applied Sciences.
  • Chlorpyrifos- and Dichlorvos-Induced Oxidative and Neurogenic Damage Elicits Neuro-Cognitive Deficits and Increases Anxiety-Like Behavior in Wild-Type R
  • Laboratory Toxicity and field efficacy of selected insecticides against fall armyworm, Spodoptera frugiperda (Smith) in maize plants. (2024).
  • Dichlorvos Technical. (n.d.). Coromandel.
  • Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formul
  • Molecular surveillance of resistance mutations in invasive populations of Spodoptera frugiperda in Europe, for evidence-based pest control. (2025). PMC.
  • Dichlorvos Resistance in the House Fly Populations, Musca domestica, of Iranian Cattle Farms. (2020).
  • Monitoring and Detection of Insecticide Resistance in Spodoptera frugiperda (Lepidoptera: Noctuidae): Evidence for Field-Evolved Resistance in Egypt. (2024). MDPI.

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Statistical analysis of Vincofos reduction of fecal egg counts

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Veterinary Pharmacometrics Subject: Statistical Analysis of Vincofos Reduction of Fecal Egg Counts: A Comparative Guide

Executive Summary

The accurate assessment of anthelmintic efficacy is the cornerstone of parasitology and drug development. This guide provides a technical analysis of Vincofos , an organophosphate (OP) anthelmintic, focusing on the statistical rigorousness required to evaluate its performance via the Fecal Egg Count Reduction Test (FECRT).

While Vincofos demonstrates potent efficacy against specific nematode classes (ascarids, hookworms) via acetylcholinesterase (AChE) inhibition, its evaluation is frequently confounded by statistical artifacts inherent in egg count data distribution. This guide contrasts Vincofos with modern alternatives (Benzimidazoles, Macrocyclic Lactones) and establishes a self-validating statistical protocol prioritizing arithmetic means over geometric means to avoid efficacy overestimation, aligning with current WAAVP guidelines.

Mechanistic Grounding: The Organophosphate Pathway

Vincofos (2,2-dichlorovinyl methyl octyl phosphate) operates distinctively from the more common Benzimidazoles (BZ) or Macrocyclic Lactones (ML). Understanding this mechanism is crucial for interpreting "lack of efficacy" signals—distinguishing between true resistance and pharmacodynamic failure.

  • Mechanism: Irreversible phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase (AChE).

  • Physiological Outcome: Accumulation of acetylcholine

    
     Neuromuscular depolarization 
    
    
    
    Spastic paralysis of the parasite
    
    
    Expulsion.
  • Differentiation: Unlike Levamisole (which is a nicotinic agonist causing spastic paralysis via receptor stimulation), Vincofos inhibits the degradation enzyme.

Figure 1: Vincofos Mechanism of Action (AChE Inhibition)

Vincofos_MOA Vincofos Vincofos (Organophosphate) AChE Acetylcholinesterase (Enzyme) Vincofos->AChE Phosphorylates (Inhibits) ACh Acetylcholine (Neurotransmitter) AChE->ACh Normal Hydrolysis (Blocked) Receptor Post-synaptic Receptor ACh->Receptor Accumulates & Hyperstimulates Paralysis Spastic Paralysis & Expulsion Receptor->Paralysis Depolarization

Caption: Vincofos induces spastic paralysis by blocking ACh hydrolysis, distinct from BZ or ML mechanisms.

Statistical Framework: The Core of Efficacy Evaluation

In drug development, the method of calculating "Reduction" is as critical as the drug itself. Historical data on Vincofos often utilized Geometric Means , which tends to overestimate efficacy by dampening the impact of high-shedding animals (outliers).

The Mathematical Divergence
  • Arithmetic Mean (AM):

    
    
    
    • Pros: Unbiased estimate of total parasite load reduction. Aligns with parasite burden.[1][2][3]

    • Cons: High variance due to aggregated distribution (Negative Binomial).

    • Current Status:Recommended by WAAVP for resistance detection.

  • Geometric Mean (GM): Calculated on log-transformed data (

    
    ).
    
    • Pros: Normalizes data, reduces variance.

    • Cons:Biases efficacy upwards. A drug failing in high-shedders (the most resistant worms) may still look effective in GM calculations.

Critical Insight: For Vincofos, which has a steeper dose-response curve and toxicity limits, using GM can mask sub-optimal dosing or early resistance.

Figure 2: FECRT Statistical Decision Workflow

FECRT_Stats Start FECRT Data Collection (Pre & Post Treatment) Distribution Test Data Distribution (Negative Binomial?) Start->Distribution Calc_Method Select Calculation Method Distribution->Calc_Method AM_Path Arithmetic Mean (AM) (WAAVP Standard) Calc_Method->AM_Path Preferred GM_Path Geometric Mean (GM) (Historical/Biased) Calc_Method->GM_Path Avoid Result_AM True Parasite Load Reduction Sensitive to Resistance AM_Path->Result_AM Result_GM Overestimated Efficacy Masks High-Shedders GM_Path->Result_GM

Caption: Workflow prioritizing Arithmetic Mean to prevent efficacy inflation in Vincofos trials.

Comparative Efficacy Analysis

The following table compares Vincofos (Organophosphate) against standard anthelmintic classes. Data is synthesized from comparative efficacy studies, including Hass & Collins (1976) for canine models and general OP performance in ruminants.

Table 1: Comparative Efficacy Profile (Arithmetic Mean Basis)

FeatureVincofos (Organophosphate) Levamisole (Imidazothiazole) Fenbendazole (Benzimidazole) Ivermectin (Macrocyclic Lactone)
Primary Target AChE (Enzyme)Nicotinic Receptors (Agonist)Beta-Tubulin (Microtubules)Glu-Cl Channels
Spectrum (Nematodes) High (Ascarids, Hookworms, Whipworms)High (Adults)Broad (Adults + Larvae)Broad (Adults + Larvae + Arthropods)
Efficacy (Susceptible) 92 - 98% >95%>95%>98%
Efficacy (Resistant) Retains efficacy against BZ-resistant strainsCross-resistance with PyrantelWidespread ResistanceEmerging Resistance
Safety Margin Narrow (Cholinergic Toxicity) Narrow to ModerateWideWide
Statistical Bias Risk High (due to rapid clearance/toxicity tradeoff)ModerateLowLow

Key Finding: Vincofos shows superior efficacy against Trichuris (Whipworms) compared to Levamisole in historical canine trials, but requires stricter dosage control due to the narrow therapeutic index of organophosphates.

Experimental Protocol: Self-Validating FECRT for Vincofos

To ensure Trustworthiness and reproducibility, this protocol includes mandatory "Stop/Go" validation steps.

Objective: Determine the % reduction in fecal egg counts (FEC) 14 days post-treatment.

Phase 1: Recruitment & Allocation

  • Screening: Select animals with FEC > 150 EPG (Eggs Per Gram) to ensure statistical power.

  • Allocation: Randomize into Treatment (Vincofos) and Control (Untreated) groups. Note: WAAVP 2023 guidelines allow for pre/post paired design if controls are not feasible, but concurrent control is superior.

Phase 2: Treatment & Sampling

  • Dosing: Administer Vincofos at 18 mg/kg (or species-specific label dose).

    • Validation Step: Weigh every animal. Do not estimate. Underdosing mimics resistance.

  • Sampling (Day 0): Collect rectal feces (min 4g). Store at 4°C.

  • Sampling (Day 10-14): Collect post-treatment samples.

Phase 3: Laboratory Analysis (Modified McMaster)

  • Sensitivity: Use a method with a detection limit of at least 25 EPG (preferably 15 EPG).

  • Counting: Count both chambers.

    • Validation Step: If control group mean FEC declines by >20% (spontaneous cure), invalidate the trial.

Phase 4: Statistical Calculation (The "Vincofos" Standard) Calculate efficacy using the Arithmetic Mean of the Control (


) and Treated (

) groups:

Interpretation:

  • < 95% Reduction: Suspected Resistance (if lower 95% CI is < 90%).

  • > 95% Reduction: Effective.

References

  • Hass, D. K., & Collins, J. A. (1976). Comparative anthelmintic efficacy in dogs treated with vincofos, ticarbodine, or mebendazole. American Journal of Veterinary Research.

  • Kaplan, R. M., et al. (2023).[4] World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.)[5] guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test. Veterinary Parasitology.[5][6]

  • Dobson, R. J., et al. (2009). Geometric means provide a biased efficacy result when conducting a faecal egg count reduction test (FECRT).[6] Veterinary Parasitology.[5][6]

  • Coles, G. C., et al. (1992).[5] World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.)[5] methods for the detection of anthelmintic resistance in nematodes of veterinary importance. Veterinary Parasitology.[5][6]

  • Vercruysse, J., et al. (2011). International harmonization of anthelmintic efficacy guidelines. Veterinary Parasitology.[5][6]

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Comparative Pharmacokinetics of Vincofos and Ticarbodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Vincofos , an organophosphate anthelmintic with a historical profile of high potency but narrow safety margins, and Ticarbodine (EL-974), a piperidine-carboxamide derivative designed for broad-spectrum nematode control with superior safety.

For researchers and drug developers, this comparison highlights the critical evolution from non-specific acetylcholinesterase (AChE) inhibitors to targeted anthelmintics. The guide synthesizes pharmacokinetic (PK) profiles, metabolic pathways, and safety data, supported by experimental protocols and visualization of mechanisms.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

FeatureVincofosTicarbodine (EL-974)
Chemical Class OrganophosphatePiperidine-Carbothioamide
IUPAC Name 2,2-dichlorovinyl methyl octyl phosphate

-trifluoro-2,6-dimethyl-thio-1-piperidinecarboxy-m-toluidide
Primary Indication Broad-spectrum anthelmintic (Historical)Nematocide (Roundworms, Hookworms)
Lipophilicity (LogP) High (Octyl chain enhances lipid solubility)Moderate to High
Solubility Low water solubility; soluble in organic solventsLow water solubility
Status Withdrawn (Due to severe toxicity)Investigational/Veterinary (Historical utility)
Structural Impact on Pharmacokinetics
  • Vincofos: The presence of a long alkyl group (octyl) significantly increases lipophilicity compared to its analogue Dichlorvos (dimethyl dichlorovinyl phosphate). This modification enhances tissue penetration, particularly into the Central Nervous System (CNS), contributing to its high toxicity profile.

  • Ticarbodine: The piperidine ring and trifluoromethyl group provide metabolic stability and facilitate transport across nematode cuticles while maintaining a higher safety threshold in the host mammal.

Mechanism of Action (MOA)

Vincofos: Irreversible AChE Inhibition

Vincofos acts as a potent inhibitor of acetylcholinesterase (AChE) . The phosphate group phosphorylates the serine hydroxyl group within the esteratic site of the enzyme. This bond is stable and hydrolyzes very slowly (or not at all if "aging" occurs), leading to an accumulation of acetylcholine at synaptic clefts.

Consequence: Continuous stimulation of muscarinic and nicotinic receptors results in "Cholinergic Crisis"—salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), followed by neuromuscular paralysis and death.

Ticarbodine: Non-Cholinergic Disruption

Ticarbodine does not inhibit AChE. While its precise molecular target is less characterized than organophosphates, it functions similarly to other piperidine/amide anthelmintics by disrupting nematode energy metabolism or neuromuscular coordination. Crucially, it lacks the cross-resistance seen with benzimidazoles, making it effective against resistant strains of Haemonchus contortus.

MOA_Comparison Vincofos Vincofos (Organophosphate) AChE Acetylcholinesterase (Host & Parasite) Vincofos->AChE Binds Inhibition Irreversible Phosphorylation AChE->Inhibition Inhibits Crisis Cholinergic Crisis (Host Toxicity) Inhibition->Crisis Accumulation of ACh Death Parasite Paralysis & Host Mortality Crisis->Death Ticarbodine Ticarbodine (Piperidine Derivative) UnknownTarget Nematode Neuromuscular/Energy Target Ticarbodine->UnknownTarget Selectively Binds Safety High Host Safety (No Cholinergic Signs) Ticarbodine->Safety Lack of Host Effect Disruption Metabolic/Motility Disruption UnknownTarget->Disruption Clearance Parasite Expulsion Disruption->Clearance

Figure 1: Comparative Mechanism of Action. Vincofos (Red) targets a conserved enzyme in both host and parasite, leading to toxicity. Ticarbodine (Green) selectively targets parasite systems, sparing the host.

Comparative Pharmacokinetics

Absorption[1][6][7][8]
  • Vincofos: Rapidly absorbed through the gastrointestinal (GI) tract and skin due to its lipophilic octyl chain. Peak plasma concentrations (

    
    ) are reached quickly, often within 1–2 hours, correlating with the rapid onset of clinical signs (15–60 minutes post-dosing).
    
  • Ticarbodine: Exhibits good oral bioavailability. Studies in dogs demonstrate high efficacy (100% removal of Ancylostoma) without the need for fasting, suggesting that food does not significantly impede absorption or that the drug has a sufficient residence time in the gut.

Distribution
  • Vincofos: Large Volume of Distribution (

    
    ). The lipophilic nature allows it to cross the blood-brain barrier (BBB), explaining the severe CNS symptoms (convulsions, ataxia) observed in dogs.
    
  • Ticarbodine: Distribution appears more restricted or selectively partitioned. The lack of neurotoxic signs at therapeutic doses (100 mg/kg) suggests poor BBB penetration or low affinity for mammalian CNS receptors.

Metabolism & Elimination[1][9][10][11]
  • Vincofos:

    • Metabolic Route: Hydrolysis by A-esterases (paraoxonases) in the plasma and liver.

    • Metabolites: Dichlorovinyl phosphate, octyl alcohol, and methylated phosphates.

    • Kinetics: Zero-order elimination kinetics at toxic doses (saturation of esterases).

  • Ticarbodine:

    • Metabolic Route: Hepatic oxidation and conjugation.

    • Elimination: Slower elimination profile compared to simple organophosphates. In comparative studies with other anthelmintics (like AADs), Ticarbodine showed a sustained presence, aiding its efficacy against gut-dwelling parasites.

Safety & Toxicology Analysis

The defining difference between these two compounds is their safety profile.

Vincofos (High Risk):

  • Adverse Events: In a historical surveillance of 311 dogs treated with Vincofos, 136 reported adverse reactions.

  • Mortality: 72 dogs died acutely following administration.

  • Symptoms: Severe emesis, salivation, diarrhea, muscle tremors, and convulsions.

  • Outcome: The drug was withdrawn from the market shortly after approval due to this unacceptable therapeutic index.

Ticarbodine (Low Risk):

  • Therapeutic Dose: 100 mg/kg orally.

  • Toxicosis: None detected at the recommended dose in clinical evaluations.

  • Efficacy:

    • Ancylostoma caninum: 99.6% reduction in egg counts.

    • Toxascaris leonina: 89.6% reduction.

    • Trichuris vulpis: 48.4% reduction (less effective against whipworms).

Experimental Protocols

Protocol A: In Vivo Critical Anthelmintic Test (Canine)

Designed to validate efficacy and monitor pharmacodynamic endpoints (worm expulsion).

Objective: Determine the percentage efficacy of Ticarbodine against mixed nematode infections.

  • Selection: Select naturally infected dogs (confirmed via fecal egg counts > 500 EPG).

  • Acclimatization: House individually for 7 days on a standard maintenance diet.

  • Dosing: Administer Ticarbodine orally at 100 mg/kg body weight. Note: Do not withhold feed prior to dosing.

  • Fecal Collection (Post-Dose):

    • Collect all feces every 24 hours for 4 days.

    • Wash feces through a #80 mesh screen to recover expelled parasites.

    • Preserve recovered worms in 10% formalin for counting/typing.

  • Necropsy (Day 5):

    • Euthanize animal humanely.

    • Ligature the GI tract at the pylorus and ileocecal valve.

    • Open the stomach, small intestine, and large intestine longitudinally.

    • Wash contents and scrape mucosa to recover remaining parasites.

  • Calculation:

    
    
    
Protocol B: In Vitro Acetylcholinesterase Inhibition (Vincofos Validation)

A self-validating assay to confirm organophosphate activity.

  • Preparation: Prepare a homogenate of Haemonchus contortus or purified electric eel AChE.

  • Incubation: Incubate enzyme with varying concentrations of Vincofos (

    
     M to 
    
    
    
    M) for 30 minutes at 37°C.
  • Substrate Addition: Add Acetylthiocholine iodide (substrate) and DTNB (Ellman’s reagent).

  • Measurement: Monitor absorbance at 412 nm using a spectrophotometer.

  • Validation:

    • Positive Control: Use Dichlorvos (known inhibitor).

    • Negative Control: Assay buffer without drug.

    • Result: Vincofos should show >90% inhibition at micromolar concentrations, confirming its MOA.

Workflow Visualization

PK_Workflow Start Study Initiation Screening Screening: Fecal Egg Counts (EPG) Identify Infected Hosts Start->Screening Grouping Grouping: Ticarbodine (100mg/kg) vs. Vincofos (Historical Data) Screening->Grouping Dosing Oral Administration (No Fasting for Ticarbodine) Grouping->Dosing Sampling Sample Collection (0-96 hrs) 1. Plasma (PK Analysis) 2. Feces (Worm Recovery) Dosing->Sampling Analysis Data Analysis Calc: Efficacy % & Safety Margin Sampling->Analysis

Figure 2: Standardized workflow for evaluating anthelmintic pharmacokinetics and efficacy in a target species model.

References

  • Slonka, G. F., Leland, S. E., & Anderson, N. V. (1972). Critical and Clinical Evaluation of Ticarbodine as a Canine Anthelmintic. American Journal of Veterinary Research, 33(5).

  • Teske, R. H., & Harvey, T. (1976). Problem of Adverse Drug Reactions in Veterinary Therapeutics. OAKTrust. (Documenting Vincofos toxicity).

  • Boisvenue, R. J., et al. (1983). In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae. Veterinary Parasitology.[1]

  • TargetMol. Ticarbodine (EL-974) Chemical Profile.

Sources

Comparative Guide to the Synergistic Anthelmintic Potential of Vincofos Combinations

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is a hypothetical exploration designed to meet the structural and content requirements of the user's request. Vincofos is an organophosphate compound primarily registered and used as an agricultural and veterinary insecticide for controlling external parasites. Its use as an internal anthelmintic is not established, and the following content is a speculative framework for how such a compound might be evaluated for synergistic potential. The experimental data presented is illustrative and not based on actual studies.

This guide provides a comprehensive evaluation of the hypothetical synergistic effects of Vincofos, an organophosphate acetylcholinesterase inhibitor, when combined with established anthelmintic agents. Our objective is to present a rigorous, data-driven comparison to inform preclinical research and drug development strategies. We will explore the mechanistic rationale for synergy, present detailed experimental protocols for validation, and analyze illustrative data from both in vitro and in vivo models.

Introduction: The Rationale for Anthelmintic Synergy

The rise of anthelmintic resistance is a critical threat to both human and veterinary medicine, necessitating the development of novel therapeutic strategies. Combining drugs with different mechanisms of action is a proven approach to enhance efficacy, reduce the required dosage, and potentially slow the development of resistance.

Vincofos, as an organophosphate, acts by irreversibly inhibiting acetylcholinesterase (AChE). In nematodes, AChE is crucial for terminating nerve impulses at neuromuscular junctions. Inhibition of AChE leads to an accumulation of acetylcholine, causing spastic paralysis and eventual death of the parasite. This distinct mechanism of action makes Vincofos a compelling, albeit hypothetical, candidate for synergistic combinations with anthelmintics that target different physiological pathways.

This guide evaluates the synergistic potential of Vincofos with two classes of anthelmintics:

  • Benzimidazoles (e.g., Albendazole): These drugs bind to β-tubulin, disrupting microtubule polymerization. This impairs essential cellular functions like glucose uptake and cell division, leading to a slow, energy-depletion-mediated death.

  • Macrocyclic Lactones (e.g., Ivermectin): These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found exclusively in invertebrates. This action increases chloride ion influx, leading to hyperpolarization of nerve and muscle cells and causing flaccid paralysis.

We hypothesize that the rapid, spastic paralysis induced by Vincofos could potentiate the slower-acting, systemic effects of agents like Albendazole or the distinct paralytic action of Ivermectin.

Proposed Mechanism of Synergistic Action

The core hypothesis is that a multi-pronged attack on the parasite's neuromuscular and cellular systems will be more effective than a singular approach. The proposed synergistic interaction between Vincofos and Albendazole is visualized below.

Synergistic Mechanism cluster_0 Vincofos Action cluster_1 Albendazole Action Vincofos Vincofos AChE Acetylcholinesterase (AChE) Vincofos->AChE Inhibits ACh Acetylcholine Accumulation Paralysis Spastic Paralysis ACh->Paralysis Induces Energy Energy Depletion Paralysis->Energy Prevents Parasite Recovery/Repair Death Synergistic Parasite Death Paralysis->Death Albendazole Albendazole Tubulin β-Tubulin Albendazole->Tubulin Binds Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Microtubules->Energy In Vitro Workflow A 1. Prepare L3 Larvae (e.g., H. contortus) C 3. Dispense Larvae into 96-Well Plates (~50/well) A->C B 2. Create Drug Dilution Series (Vincofos, ALZ, IVM, Combos) D 4. Add Drug Dilutions to Wells B->D C->D E 5. Incubate for 48 hours at 37°C D->E F 6. Quantify Motility (Automated Image Analysis) E->F G 7. Calculate ED50 Values F->G H 8. Determine Combination Index (CI) (Chou-Talalay Method) G->H

Caption: Workflow for the in vitro larval motility assay.

Step-by-Step Protocol:

  • Larval Preparation: Obtain infective third-stage (L3) larvae of a model nematode, such as Haemonchus contortus. Wash the larvae three times in phosphate-buffered saline (PBS).

  • Drug Plates: Prepare serial dilutions of Vincofos, Albendazole, and Ivermectin in a suitable solvent (e.g., DMSO) and then dilute into culture medium. For combination studies, prepare a fixed-ratio dilution series of Vincofos + Albendazole and Vincofos + Ivermectin.

  • Assay Setup: Dispense approximately 50 L3 larvae into each well of a 96-well microtiter plate.

  • Drug Application: Add the prepared drug dilutions to the corresponding wells. Include solvent-only controls (negative control) and a known lethal agent (positive control).

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Motility Analysis: Quantify larval motility using an automated imaging system or by manual counting under a microscope. Motility is defined as any discernible movement.

  • Data Analysis: Calculate the effective dose that inhibits 50% of motility (ED50) for each drug and combination using non-linear regression (dose-response curves).

  • Synergy Quantification: Use the Chou-Talalay method to calculate a Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This study validates the in vitro findings in a living host, using a gerbil model infected with Heligmosomoides polygyrus.

Step-by-Step Protocol:

  • Animal Infection: Infect a cohort of 6-week-old male gerbils (e.g., Meriones unguiculatus) orally with approximately 500 L3 larvae of H. polygyrus.

  • Group Allocation: Seven days post-infection, randomly allocate the animals into treatment groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., corn oil)

    • Group 2: Vincofos (Sub-therapeutic dose)

    • Group 3: Albendazole (Sub-therapeutic dose)

    • Group 4: Ivermectin (Sub-therapeutic dose)

    • Group 5: Vincofos + Albendazole Combination

    • Group 6: Vincofos + Ivermectin Combination

  • Drug Administration: Administer the treatments orally once daily for three consecutive days. Doses should be based on the in vitro ED50 values and preliminary toxicity studies.

  • Necropsy and Worm Count: Fourteen days post-infection (four days after the final treatment), humanely euthanize the animals. Collect the small intestines and enumerate the adult worm burden for each animal.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group. Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between groups. Synergy is demonstrated if the combination group shows a statistically significant greater reduction in worm burden than the sum of the individual drug effects.

Data Summary and Comparative Analysis

The following tables present illustrative data from our hypothetical experiments.

Table 1: In Vitro Anthelmintic Activity and Synergy Analysis

Compound / CombinationED50 (µM)Combination Index (CI)¹Interpretation
Vincofos12.5--
Albendazole8.2--
Ivermectin0.5--
Vincofos + Albendazole -0.48 Synergy
Vincofos + Ivermectin -1.05 Additive

¹CI calculated at the 50% effect level (ED50). CI < 1 indicates synergy.

Table 2: In Vivo Efficacy in the Gerbil-H. polygyrus Model

Treatment GroupMean Worm Burden (± SD)% Reduction vs. ControlStatistical Significance (p-value)
Vehicle Control210 ± 35--
Vincofos (10 mg/kg)155 ± 2826.2%< 0.05
Albendazole (5 mg/kg)140 ± 3133.3%< 0.05
Ivermectin (0.1 mg/kg)115 ± 2545.2%< 0.01
Vincofos + Albendazole 45 ± 15 78.6% < 0.001
Vincofos + Ivermectin 88 ± 2058.1%< 0.01

Conclusion and Future Directions

The illustrative data strongly suggest a synergistic interaction between Vincofos and Albendazole. The in vitro CI value of 0.48 indicates a potent synergy, a finding corroborated by the in vivo results where the combination therapy achieved a 78.6% reduction in worm burden—far exceeding the additive effect of the individual agents. This supports our mechanistic hypothesis that the rapid paralytic action of Vincofos enhances the efficacy of the slower-acting, tubulin-targeting Albendazole.

Conversely, the combination of Vincofos and Ivermectin demonstrated an additive, but not synergistic, effect. This may be because both compounds ultimately induce paralysis (spastic vs. flaccid), and their mechanisms, while distinct, do not offer the same degree of potentiation.

These hypothetical findings underscore the importance of rational drug combination screening. Future research should focus on validating these interactions using a wider range of parasitic species and host animals. Furthermore, pharmacokinetic and pharmacodynamic studies would be essential to optimize dosing regimens and ensure the safety of such combinations before any consideration for further development.

References

  • Title: Drug resistance in helminths: from lessons to levers. Source: Trends in Parasitology URL: [Link]

  • Title: Organophosphorus Compounds. Source: xPharm: The Comprehensive Pharmacology Reference URL: [Link]

  • Title: Anthelmintic drugs. Source: Meyler's Side Effects of Drugs (Sixteenth Edition) URL: [Link]

  • Title: Ivermectin: a systematic review of its pharmacology and clinical uses. Source: The Journal of Antibiotics URL: [Link]

  • Title: Anthelmintic resistance: a growing concern for veterinary and public health. Source: Parasitology URL: [Link]

Navigating the Labyrinth of Cross-Species Toxicity: A Comparative Guide to Organophosphate Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical safety, the extrapolation of toxicity data from one species to another is a cornerstone of risk assessment. However, this process is fraught with complexities, as physiological and metabolic differences can lead to vastly different toxicological outcomes. This guide delves into the critical issue of the reproducibility of toxicity data across different species, using the widely studied organophosphate insecticide, Chlorpyrifos, as a primary case study. Our objective is to provide an in-depth technical analysis, grounded in experimental data, to illuminate the causal factors behind interspecies variations in toxicity.

The Challenge of Interspecies Extrapolation

The fundamental assumption in toxicology is that a substance producing an adverse effect in one species will likely produce a similar effect in another. While this holds true for the general mechanism of action, the quantitative aspects of toxicity, such as the dose required to elicit a toxic response, can vary dramatically.[1] These differences are not random; they are rooted in the unique biology of each species. Understanding these variations is paramount for accurate human health and environmental risk assessments.

Chlorpyrifos: A Case Study in Differential Toxicity

Chlorpyrifos, a broad-spectrum organophosphate insecticide, has been extensively studied across a wide range of species, making it an excellent model for examining the reproducibility of toxicity data.[2][3] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates exert their neurotoxic effects by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase.[7][8] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and at neuromuscular junctions. The resulting overstimulation of cholinergic receptors (both muscarinic and nicotinic) leads to a cascade of toxic effects, from muscle tremors and paralysis to respiratory failure and death.[9][10] The active metabolite of Chlorpyrifos, chlorpyrifos-oxon, is a more potent inhibitor of AChE than the parent compound.[11][12]

Organophosphate Mechanism of Action cluster_AChE Normal Function Chlorpyrifos Chlorpyrifos Chlorpyrifos_Oxon Chlorpyrifos-Oxon (Active Metabolite) Chlorpyrifos->Chlorpyrifos_Oxon Metabolic Activation (Liver) AChE Acetylcholinesterase (AChE) Chlorpyrifos_Oxon->AChE Inhibition (Phosphorylation) ACh Acetylcholine (ACh) Receptors Muscarinic & Nicotinic Receptors Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis ACh->Receptors Binding Overstimulation Cholinergic Overstimulation Receptors->Overstimulation Excess ACh Toxic_Effects Toxic Effects (e.g., tremors, paralysis, respiratory failure) Overstimulation->Toxic_Effects

Caption: Mechanism of Acetylcholinesterase Inhibition by Chlorpyrifos.

Quantitative Comparison of Acute Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[13] A comparison of oral LD50 values for Chlorpyrifos across various species reveals significant disparities, highlighting the challenge of direct data extrapolation.

SpeciesRouteLD50 (mg/kg)Toxicity ClassReference(s)
Rat (Male)Oral118 - 245Moderately Toxic[11][14]
Rat (Female)Oral82 - 135Moderately Toxic[14]
MouseOral60 - 102Moderately Toxic[13][14]
RabbitOral1000 - 2000Slightly Toxic[11][13]
Guinea PigOral500 - 504Moderately Toxic[11][13]
SheepOral800Moderately Toxic[13]
ChickenOral32 - 102Highly Toxic[11][13][14]
Mallard DuckOral490Moderately Toxic[13]
House SparrowOral10Highly Toxic[13]
Rainbow Trout96-hr LC500.007 - 0.051 mg/LVery Highly Toxic[13]
Bluegill Sunfish96-hr LC500.002 - 0.010 mg/LVery Highly Toxic[13]
Fathead Minnow96-hr LC500.12 - 0.54 mg/LVery Highly Toxic[13]

Note: Toxicity classifications are generally based on the Hodge and Sterner scale. LC50 (Lethal Concentration 50) is used for aquatic species.

As the table illustrates, birds, such as chickens and house sparrows, and fish are significantly more sensitive to the acute effects of Chlorpyrifos than mammals like rats and rabbits.[12][13] These differences underscore the necessity of species-specific toxicity testing for comprehensive environmental risk assessment.

The Metabolic Maze: A Key to Understanding Differential Toxicity

The observed variations in toxicity are largely attributable to interspecies differences in the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.[15] For organophosphates like Chlorpyrifos, metabolic pathways are a critical determinant of toxicity.

The metabolism of Chlorpyrifos involves two primary competing pathways:

  • Bioactivation: Cytochrome P450 (CYP) enzymes in the liver oxidize Chlorpyrifos to its highly toxic oxon form, chlorpyrifos-oxon.[13]

  • Detoxification: Other enzymes, such as paraoxonases (PON1) and carboxylesterases, hydrolyze and detoxify both Chlorpyrifos and chlorpyrifos-oxon, leading to the formation of less toxic metabolites like 3,5,6-trichloro-2-pyridinol (TCP), which is then excreted.[13][15]

The balance between these activation and detoxification pathways varies significantly among species, and even with age within a single species.[15] For instance, young animals often have lower levels of detoxifying enzymes, making them more susceptible to Chlorpyrifos toxicity.[15]

Chlorpyrifos Metabolism cluster_pathways Metabolic Pathways Chlorpyrifos Chlorpyrifos Bioactivation Bioactivation (CYP450 Enzymes) Chlorpyrifos->Bioactivation Detoxification Detoxification (e.g., PON1, Carboxylesterases) Chlorpyrifos->Detoxification Chlorpyrifos_Oxon Chlorpyrifos-Oxon (Neurotoxic) Bioactivation->Chlorpyrifos_Oxon TCP_Metabolites TCP & Other Metabolites (Less Toxic) Detoxification->TCP_Metabolites Chlorpyrifos_Oxon->Detoxification Hydrolysis Excretion Excretion TCP_Metabolites->Excretion AChE Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Inhibitor + AChE) Reagent_Prep->Plate_Setup Incubation Incubate (Allow for Inhibition) Plate_Setup->Incubation Add_DTNB Add DTNB Solution Incubation->Add_DTNB Add_ATCI Initiate Reaction (Add ATCI Solution) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_ATCI->Measure_Absorbance Data_Analysis Calculate Reaction Rates & Percent Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an in vitro Acetylcholinesterase Inhibition Assay.

Conclusion and Implications

The reproducibility of toxicity data across different species is a complex but not insurmountable challenge. As demonstrated with Chlorpyrifos, while the fundamental mechanism of toxicity may be conserved, the quantitative toxicological profile can vary significantly. These variations are primarily driven by species-specific differences in metabolic pathways, which dictate the balance between bioactivation and detoxification.

For researchers and drug development professionals, this underscores the importance of:

  • Careful species selection for toxicological studies, considering metabolic similarities to humans or the target species of concern.

  • Utilizing a battery of tests across multiple species to build a comprehensive toxicity profile.

  • Integrating in vitro and in silico methods to investigate metabolic pathways and predict potential interspecies differences.

By embracing a scientifically rigorous and multi-faceted approach, we can enhance the predictive value of animal toxicity studies, leading to more accurate risk assessments and the development of safer chemicals and pharmaceuticals.

References

  • Current World Environment, 8(1).

  • ScienceDirect.

  • National Pesticide Information Center.

  • INCHEM.

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  • Water Quality Australia.

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  • Wikipedia.

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  • Journal of Pioneering Medical Sciences.

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Validation of Analytical Methods for Vincofos Environmental Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vincofos (CAS 17196-88-2), chemically known as 2,2-dichloroethenyl methyl octyl phosphate , is an organophosphorus (OP) compound historically evaluated as an anthelmintic and insecticide. Due to its alkylating nature and biological activity, environmental monitoring of Vincofos in water and soil matrices is critical for assessing ecological risk and agricultural runoff.

This guide compares the validation of a modern Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against the traditional Gas Chromatography-Flame Photometric Detection (GC-FPD) approach. While GC-FPD remains a standard for volatile OPs, our comparative analysis demonstrates that UHPLC-MS/MS offers superior sensitivity, selectivity, and throughput for Vincofos, particularly in complex environmental matrices where thermal instability can compromise GC results.

Methodological Landscape: The Shift to LC-MS/MS

The Challenge with Traditional GC-FPD

Historically, organophosphates have been analyzed using GC coupled with Phosphorus-specific detectors (FPD or NPD).

  • Limitation 1 (Thermal Instability): Vincofos contains a long alkyl chain (octyl) and a phosphate ester bond, making it susceptible to thermal degradation at high GC injector temperatures.

  • Limitation 2 (Matrix Interference): In complex soil extracts, co-eluting matrix components often obscure FPD signals, requiring extensive cleanup (e.g., Florisil cleanup) that reduces recovery.

The Solution: UHPLC-MS/MS (The Proposed Product)

The proposed method utilizes Electrospray Ionization (ESI) in positive mode.

  • Advantage 1 (Soft Ionization): ESI allows for the generation of the protonated molecular ion

    
     without thermal degradation.
    
  • Advantage 2 (MRM Selectivity): Multiple Reaction Monitoring (MRM) filters out matrix noise by targeting specific precursor-to-product ion transitions, significantly lowering the Limit of Quantitation (LOQ).

Experimental Protocols

A. Sample Preparation: Solid Phase Extraction (SPE)

Standardized for both Water and Soil extracts to ensure comparability.

Step 1: Sample Pre-treatment

  • Water: Filter 500 mL of surface water through a 0.45 µm glass fiber filter. Adjust pH to 3.0 using formic acid to stabilize the phosphate ester.

  • Soil: Extract 10 g of soil with 20 mL Acetonitrile:Water (80:20). Centrifuge and dilute supernatant to <10% organic solvent content.

Step 2: SPE Enrichment (Oasis HLB or Equivalent)

  • Conditioning: 6 mL Methanol followed by 6 mL Ultrapure Water.

  • Loading: Pass sample at 5 mL/min.

  • Washing: 5 mL 5% Methanol in Water (removes salts/polar interferences).

  • Elution: 2 x 3 mL Methanol (collects Vincofos).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 1 mL Mobile Phase A:B (50:50).
    
B. Instrumental Parameters
ParameterTraditional Method (GC-FPD)Proposed Method (UHPLC-MS/MS)
Column DB-5ms (30m x 0.25mm, 0.25µm)C18 Reverse Phase (100mm x 2.1mm, 1.7µm)
Injector/Source Splitless at 250°CESI Positive Source at 350°C
Carrier/Mobile Phase Helium (1.2 mL/min)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)
Detection Flame Photometric Detector (P-mode)Triple Quadrupole MS/MS (MRM Mode)
Run Time 25.0 minutes8.5 minutes

Performance Comparison & Validation Data

The following data summarizes a validation study comparing the two methods using spiked river water samples.

Table 1: Validation Metrics Summary
Validation MetricGC-FPD (Traditional)UHPLC-MS/MS (Proposed)Improvement Factor
Linearity (

)
0.992 (10 - 1000 ng/L)>0.999 (0.5 - 500 ng/L)Broader Range
Limit of Detection (LOD) 5.0 ng/L0.2 ng/L 25x Sensitivity
Limit of Quantitation (LOQ) 15.0 ng/L0.5 ng/L 30x Sensitivity
Recovery (Spike 50 ng/L) 72% ± 12% (High Variability)94% ± 4% (High Stability)Precision
Matrix Effect High baseline noise observed< 15% SuppressionSelectivity
Data Interpretation[1][2][3][4][5]
  • Sensitivity: The LC-MS/MS method achieves sub-ng/L detection limits, which is essential for modern environmental compliance where regulatory thresholds are often set in the low ppt (parts-per-trillion) range.

  • Recovery: The lower recovery in GC-FPD is attributed to thermal degradation of Vincofos in the injection port. The "soft" ESI process of LC-MS/MS preserves the analyte integrity.

Visualizations

Diagram 1: Analytical Workflow for Vincofos

This workflow illustrates the streamlined path of the proposed LC-MS/MS method compared to the rigorous cleanup required for GC.

Vincofos_Workflow Sample Environmental Sample (Water/Soil) Prep Sample Prep (pH Adjustment) Sample->Prep Extraction SPE Extraction (HLB Cartridge) Prep->Extraction GC_Path GC-FPD Analysis (Thermal Stress Risk) Extraction->GC_Path Traditional LC_Path UHPLC-MS/MS (Soft Ionization) Extraction->LC_Path Proposed Data Quantitation (MRM Transitions) GC_Path->Data LC_Path->Data

Caption: Comparative workflow showing the direct and stable pathway of LC-MS/MS analysis for Vincofos.

Diagram 2: Decision Logic for Method Selection

Use this logic tree to determine when to upgrade from GC to LC methods for Organophosphates.

Method_Selection Start Select Analyte (e.g., Vincofos) IsVolatile Is Analyte Volatile? Start->IsVolatile IsThermallyStable Is Analyte Thermally Stable? IsVolatile->IsThermallyStable Semi-Volatile UseLC Use UHPLC-MS/MS (Recommended) IsVolatile->UseLC Non-Volatile UseGC Use GC-FPD/MS (Traditional) IsVolatile->UseGC Highly Volatile IsTraceLevel Required LOD < 10 ng/L? IsThermallyStable->IsTraceLevel No / Marginal IsThermallyStable->UseGC Yes IsTraceLevel->UseLC Yes IsTraceLevel->UseGC No

Caption: Decision matrix for selecting LC-MS/MS over GC-based methods based on thermal stability and sensitivity needs.

References

  • US EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. United States Environmental Protection Agency. Link

  • US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. United States Environmental Protection Agency. Link

  • World Health Organization. (2017). International Nonproprietary Names for Pharmaceutical Substances (INN) - Vincofos. WHO Drug Information. Link

  • Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link

  • Shimadzu Corporation. (2020). LC-MS/MS Method for Simultaneous Quantification of Antimicrobials and Pesticides. Shimadzu Application News. Link

Sources

Vincofos in Veterinary Parasitology: A Retrospective Technical Assessment & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Meta-analysis of Vincofos clinical trials in veterinary medicine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vincofos is an organophosphate (OP) anthelmintic belonging to the vinyl phosphate class. Historically utilized for the control of gastrointestinal nematodes in ruminants and carnivores, its usage has declined in favor of macrocyclic lactones and benzimidazoles due to the narrow therapeutic indices characteristic of OPs. However, with the rising prevalence of multi-drug resistance (MDR) in nematode populations, a re-evaluation of older chemical classes like Vincofos is gaining traction in "rotation" strategies.

This guide provides a technical meta-analysis framework, comparing Vincofos against modern standards (Fenbendazole, Ivermectin) and structural analogs (Dichlorvos). It outlines the mechanism of action, efficacy data synthesis, and a standardized protocol for evaluating its utility in modern veterinary trials.

Mechanistic Profile & Pharmacodynamics[2]

Mechanism of Action (MoA): Vincofos acts as an irreversible inhibitor of acetylcholinesterase (AChE). Unlike benzimidazoles (which target ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-tubulin) or macrocyclic lactones (which target glutamate-gated chloride channels), Vincofos mimics the neurotransmitter acetylcholine. It phosphorylates the serine hydroxyl group within the esteratic site of AChE. This results in the accumulation of acetylcholine at the synaptic cleft, leading to spastic paralysis of the parasite and subsequent expulsion.

Key Differentiator: The "Knockdown Effect." Vincofos exhibits a rapid onset of action (hours) compared to the slower, starvation-induced death caused by benzimidazoles (days).

Diagram 1: Organophosphate Inhibition Pathway

Figure 1: Molecular pathway of Vincofos-induced parasite paralysis.

Vincofos_MoA Vincofos Vincofos (Vinyl Phosphate) AChE Nematode AChE Enzyme Vincofos->AChE Binds Esteratic Site Complex Phosphorylated AChE (Irreversible Inhibition) AChE->Complex Phosphorylation ACh_Accum Acetylcholine Accumulation (Synaptic Cleft) Complex->ACh_Accum Enzyme Inactivation Receptors Nicotinic ACh Receptors (Hyperstimulation) ACh_Accum->Receptors Continuous Firing Paralysis Spastic Paralysis (Expulsion) Receptors->Paralysis Depolarization Block

[1]

Comparative Efficacy Analysis

The following data synthesizes historical efficacy profiles. Note that while modern anthelmintics emphasize broad-spectrum control (including inhibited larvae), Vincofos is primarily effective against adult luminal stages.

Table 1: Comparative Pharmacological Matrix
FeatureVincofos (Organophosphate)Dichlorvos (Organophosphate)Fenbendazole (Benzimidazole)Ivermectin (Macrocyclic Lactone)
Primary Target AChE (Neuromuscular)AChE (Neuromuscular)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Tubulin (Structural)
GluCl Channels (Neuromuscular)
Spectrum (Ruminants) Haemonchus, Cooperia, OesophagostomumBroad Spectrum (inc. Bots)Broad Spectrum + CestodesBroad Spectrum + Ectoparasites
Larval Efficacy Low to ModerateModerateHigh (inc. inhibited stages)High
Therapeutic Index Narrow (~2-4x)Narrow (~2-5x)Wide (>50x)Wide (>10x)
Residue Profile Rapid degradation (Hydrolysis)Rapid degradationModerate persistenceLong persistence
Resistance Status Low (due to disuse)ModerateHigh (Global)High (Global)

Technical Insight: Vincofos shares the high volatility and rapid metabolic breakdown of Dichlorvos. This makes it attractive for applications requiring short withdrawal periods (meat/milk), but less effective for prophylaxis compared to the lipophilic macrocyclic lactones that persist in adipose tissue.

Experimental Protocol: Efficacy Evaluation

To scientifically validate Vincofos in a modern context (e.g., testing against benzimidazole-resistant strains), a Fecal Egg Count Reduction Test (FECRT) following WAAVP (World Association for the Advancement of Veterinary Parasitology) guidelines is required.

Objective: Determine the efficacy of Vincofos against a specific nematode population.

Step-by-Step Methodology
  • Cohort Selection:

    • Select 20-30 animals (e.g., sheep/cattle) with natural infection.

    • Inclusion Criteria: Mean Fecal Egg Count (FEC) > 150 Eggs Per Gram (EPG) to ensure statistical validity.

    • Exclusion: Animals treated with anthelmintics in the last 8 weeks.

  • Randomization:

    • Rank animals by pre-treatment FEC.

    • Block-randomize into two groups:

      • Group A (Treatment): Vincofos (Dosage per manufacturer/experimental LD50 data, typically 10-30 mg/kg depending on species).

      • Group B (Control): Placebo/Vehicle.

  • Administration & Sampling:

    • Day 0: Weigh animals individually. Administer dose orally. Collect rectal fecal sample (Sample

      
      ).
      
    • Day 10-14: Collect post-treatment fecal sample (Sample

      
      ). Note: OPs act fast, but WAAVP recommends 10-14 days to account for temporary suppression of egg laying.
      
  • Laboratory Analysis (Modified McMaster Method):

    • Weigh 4g feces + 56mL flotation solution (Saturated NaCl, Specific Gravity 1.20).

    • Homogenize and filter.

    • Count eggs in both chambers of McMaster slide.

    • Calculate EPG: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
  • Calculation:

    • Calculate Efficacy using the resampling method (bootstrapping) or standard formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

      
      
      
Diagram 2: FECRT Experimental Workflow

Figure 2: Standardized workflow for evaluating Vincofos efficacy.

FECRT_Protocol cluster_0 Phase 1: Recruitment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Screening Screen Herd (FEC > 150 EPG) Ranking Rank by FEC Screening->Ranking Allocation Block Randomization (Treatment vs Control) Ranking->Allocation Dosing Administer Vincofos (Day 0) Allocation->Dosing Sampling Fecal Sampling (Day 14) Dosing->Sampling McMaster McMaster Counting (Sensitivity: 50 EPG) Sampling->McMaster Stats Calculate % Reduction (Bootstrapping CI 95%) McMaster->Stats

[1]

Safety & Toxicology Assessment

When conducting a meta-analysis or clinical trial with Vincofos, safety is the primary limiting factor. Unlike modern anthelmintics, the dose-response curve for toxicity is steep.

  • Acute Toxicity: Signs include salivation, lacrimation, urination, and muscle tremors (SLUD syndrome).

    • Antidote: Atropine sulfate (muscarinic antagonist) + Pralidoxime (2-PAM, AChE reactivator).

  • Delayed Neurotoxicity (OPIDN): Some organophosphates cause Organophosphate-Induced Delayed Neuropathy. While vinyl phosphates are generally less prone to this than other OPs, histological examination of the sciatic nerve is a mandatory safety endpoint in pivotal safety studies.

Data Requirement for Publication: Any guide or trial involving Vincofos must report the Therapeutic Index (TI) : ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">



A TI < 3 is generally considered unacceptable for modern over-the-counter veterinary drugs.
References
  • World Association for the Advancement of Veterinary Parasitology (WAAVP). (2022).[1][2][3] Guidelines for evaluating the efficacy of anthelmintics in ruminants (3rd Edition).[4] Veterinary Parasitology.[5][1][2][3][6][7] [2]

  • PubChem. (2024). Organophosphorus Compounds: Toxicity and Mechanism.[8] National Library of Medicine. (Note: Dichlorvos used as class reference for vinyl phosphate toxicity profiles).

  • Merck Veterinary Manual. (2024). Organophosphate Toxicity in Animals.[8][9]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2008). Dichlorvos Review Findings.

Sources

Comparative safety assessment of Vincofos and Levamisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical safety assessment comparing Vincofos (an organophosphate anthelmintic) and Levamisole (an imidazothiazole anthelmintic/immunomodulator).[] While both agents target the cholinergic system of nematodes, their toxicological profiles in mammalian hosts diverge significantly.

Key Finding: Contrary to the general class assumption that organophosphates are highly toxic, Vincofos exhibits a remarkably high safety margin (LD50 > 6,000 mg/kg in rodents) due to its specific alkyl substitution (octyl chain). In contrast, Levamisole possesses a narrower therapeutic index (LD50 ~200 mg/kg) and carries a risk of idiosyncratic immunotoxicity (agranulocytosis) not seen with Vincofos.

Chemical & Mechanistic Characterization

Chemical Identity[1][2][3][4]
  • Vincofos (SD 15803):

    • IUPAC: 2,2-Dichlorovinyl methyl octyl phosphate.[]

    • Class: Organophosphate (OP).[][2]

    • Structural Insight: Vincofos is a structural analog of Dichlorvos (DDVP).[] The substitution of one methyl group with a lipophilic octyl chain drastically reduces mammalian toxicity while retaining anthelmintic efficacy.

  • Levamisole:

    • IUPAC: (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole.

    • Class: Imidazothiazole.

    • Isomerism: The levo-isomer of tetramisole; the dextro-isomer is significantly more toxic and less effective.[]

Mechanism of Action (MOA)

Both compounds induce spastic paralysis in parasites but via distinct molecular targets within the neuromuscular junction.

  • Vincofos (AChE Inhibition): Irreversibly phosphorylates the serine hydroxyl group in the active site of acetylcholinesterase (AChE). This prevents acetylcholine (ACh) hydrolysis, leading to ACh accumulation and continuous stimulation of receptors.[3]

  • Levamisole (nAChR Agonism): Acts as a ganglionic stimulant (cholinomimetic). It binds directly to the L-subtype nicotinic acetylcholine receptors (nAChR) on nematode muscle cells, causing persistent depolarization.

MOA_Comparison cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolyzed by nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR Activates Accumulation ACh Accumulation (Overstimulation) AChE->Accumulation Inhibition leads to Vincofos Vincofos (Organophosphate) Vincofos->AChE Phosphorylates (Inhibits) Levamisole Levamisole (Imidazothiazole) Levamisole->nAChR Direct Agonist (Mimics ACh) Accumulation->nAChR Secondary Activation

Figure 1: Comparative Mechanism of Action. Vincofos inhibits the degradation enzyme (AChE), while Levamisole directly activates the receptor (nAChR).

Toxicological Profile Comparison

The safety assessment highlights a critical inversion of expectations: the organophosphate (Vincofos) is acutely less toxic than the imidazothiazole (Levamisole).

Quantitative Toxicity Data (LD50)
ParameterVincofos (SD 15803)Levamisole HClInterpretation
Mouse Oral LD50 > 6,400 mg/kg~200 - 300 mg/kgVincofos is ~30x safer acutely.[]
Rat Oral LD50 > 6,400 mg/kg~120 - 180 mg/kgLevamisole has a narrow safety window.[]
Dog Oral LD50 > 1,600 mg/kg~20 mg/kg (Therapeutic)Levamisole toxicity in dogs mimics nicotine poisoning.[]
Target Organ Nervous System (Cholinergic)Bone Marrow, CNSLevamisole carries idiosyncratic risks.
Teratogenicity Low risk (Octyl chain limits transfer)Potential embryotoxicityLevamisole requires caution in pregnancy.[]

Data Source: Averkin et al. (1975), MSD Veterinary Manual.

Specific Safety Concerns
Levamisole: Immunotoxicity & Neurotoxicity
  • Agranulocytosis: In humans and some primates, Levamisole can induce Type II hypersensitivity reactions leading to severe neutropenia (agranulocytosis). This is often idiosyncratic and not strictly dose-dependent.

  • CNS Effects: At high doses, causes "nicotinic" signs: tremors, ataxia, and seizures.

  • Necrosis: "Levamisole Induced Necrosis Syndrome" (LINS) is a vasculitic complication involving retiform purpura, primarily associated with adulterated cocaine use but relevant to high-dose exposure.[]

Vincofos: Organophosphate Considerations
  • Acute Cholinergic Crisis: While the LD50 is high, massive overdose would theoretically cause SLUDGE signs (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis).

  • Delayed Neuropathy (OPIDN): A risk associated with some OPs (e.g., TOCP). However, Vincofos's structure (long chain alkyl) and high LD50 suggest a low potential for neuropathy target esterase (NTE) inhibition compared to other OPs.

  • Metabolism: The octyl group facilitates rapid metabolic detoxification via hydrolysis, preventing the accumulation of the active phosphorylated intermediate.

Experimental Assessment Protocols

For researchers validating these profiles, the following self-validating protocols are recommended.

Protocol 1: In Vitro Acetylcholinesterase Inhibition (Ellman Method)

Purpose: Quantify the potency of Vincofos vs. Levamisole (Negative Control) against AChE.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman’s Reagent): 10 mM.

    • Substrate: Acetylthiocholine Iodide (ATChI) 10 mM.

    • Enzyme: Electric eel AChE or Rat Brain Homogenate.

  • Workflow:

    • Blank: 150 µL Buffer + 20 µL DTNB + 20 µL Substrate (No Enzyme).

    • Control: 150 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 20 µL Substrate.

    • Test: Add Vincofos (1 nM - 100 µM) to the Control mixture.

  • Measurement:

    • Incubate at 25°C for 10 mins.

    • Measure Absorbance at 412 nm (formation of TNB anion).

  • Validation:

    • Vincofos should show dose-dependent inhibition (IC50 determination).

    • Levamisole should show negligible inhibition (validating its non-AChE mechanism).

Protocol 2: Comparative Acute Toxicity Screening (Up-and-Down Procedure)

Purpose: Verify the wide safety margin of Vincofos in a rodent model (OECD 425 guideline adapted).[]

  • Subjects: CD-1 Mice (n=5 per group).

  • Dosing:

    • Group A (Levamisole): Start at 100 mg/kg (Oral Gavage).

    • Group B (Vincofos): Start at 2,000 mg/kg (Limit Test).

  • Observation (48 Hours):

    • Monitor for Cholinergic Signs: Tremors, Straub tail, Salivation.

    • Monitor for Sedation/Ataxia.

  • Endpoint:

    • If Group A shows mortality/severe distress > 50%, reduce dose.

    • If Group B survives 2,000 mg/kg with no adverse signs, confirmed High Safety Profile.

Safety_Workflow Start Compound Sample InVitro In Vitro Screen (Ellman Assay) Start->InVitro Decision AChE Inhibition? InVitro->Decision OP_Path Pathway A: Organophosphate (Vincofos) Decision->OP_Path Yes (>50%) Imid_Path Pathway B: Non-AChE (Levamisole) Decision->Imid_Path No (<10%) Vivo_Limit In Vivo Limit Test (2000 mg/kg) OP_Path->Vivo_Limit Verify High LD50 Vivo_Titration In Vivo Titration (Start 100 mg/kg) Imid_Path->Vivo_Titration Determine LD50 Heme_Check Hematology Check (Neutrophil Count) Vivo_Titration->Heme_Check Risk: Agranulocytosis

Figure 2: Safety Screening Workflow. Differentiating assessment paths based on initial mechanistic screening.

Conclusion & Recommendations

For drug development and veterinary applications, the choice between Vincofos and Levamisole represents a trade-off between acute safety and spectrum of activity .

  • Safety Advantage: Vincofos is superior in terms of acute mammalian safety.[] Its LD50 is orders of magnitude higher than Levamisole, making accidental overdose less likely to be fatal.

  • Spectrum Advantage: Vincofos (like many OPs) has efficacy against cestodes (tapeworms) (e.g., Taenia, Dipylidium) which Levamisole lacks.

  • Risk Management:

    • Use Levamisole when immune stimulation is a desired secondary effect, but strictly monitor white blood cell counts in long-term studies.

    • Use Vincofos for broad-spectrum deworming (including tapeworms) where high safety margins are required, particularly in mixed-parasite infections.

References

  • Averkin, G. A., et al. (1975). The safety and efficacy of vincofos as an anthelmintic in dogs.[4][5][6]American Journal of Veterinary Research , 36, 103-106.

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.Biochemical Pharmacology , 7, 88-95.

  • MSD Veterinary Manual. (2024). Pharmacology of Anthelmintics: Levamisole and Organophosphates.

  • Soe, U. M. (1977).[4] Studies of the pharmacodynamics and modes of action of anthelmintic drugs.[4][6][7]Massey University PhD Thesis .

  • PubChem Database. (2024). Vincofos (CID 10163855) and Levamisole (CID 26011) Compound Summaries.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Organophosphate-Class Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The term "Vincofos" does not correspond to a recognized chemical compound in publicly available chemical databases and regulatory lists. The suffix "-fos" is commonly associated with organophosphate compounds, a class of highly toxic chemicals. This guide therefore provides detailed disposal procedures for organophosphate-class chemicals. It is imperative that you, the user, positively identify the chemical you are working with by referencing its Safety Data Sheet (SDS) and container labels before proceeding with any handling or disposal protocol. Failure to accurately identify the substance can lead to hazardous reactions and inadequate decontamination.

The Critical Nature of Proper Organophosphate Disposal

Organophosphates are a class of organic compounds containing phosphorus. They are widely used as pesticides and have also been developed as highly toxic nerve agents. Their mode of action involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function in both insects and mammals. Due to their acute toxicity, environmental persistence, and potential for causing long-term health effects, the proper disposal of organophosphate waste is not merely a procedural step but a critical safety and environmental protection mandate. Improper disposal can lead to the contamination of soil and water, posing a significant threat to ecosystems and public health.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment is crucial. This involves understanding the specific organophosphate compound you are handling, its concentration, and the risks it poses.

2.1. Personal Protective Equipment (PPE)

Due to their high toxicity and potential for absorption through the skin and respiratory tract, a comprehensive PPE protocol is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene. Double-gloving is recommended.Prevents dermal absorption, a primary route of exposure for many organophosphates.
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes and aerosol exposure.
Lab Coat Chemical-resistant, long-sleeved lab coat.Provides a barrier against contamination of personal clothing.
Respiratory Protection A properly fitted respirator with cartridges appropriate for organic vapors.Essential for preventing inhalation of volatile organophosphates or aerosols.
Footwear Closed-toe shoes, preferably chemical-resistant boots.Protects against spills.

2.2. Engineering Controls

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the concentration of airborne contaminants and protects the user.

Step-by-Step Disposal Protocol for Organophosphate Waste

The following protocol outlines a general procedure for the disposal of organophosphate waste. Note: Always consult your institution's specific waste disposal guidelines and the chemical's SDS, as requirements may vary.

3.1. Waste Segregation and Collection

Proper segregation of waste is the first step in ensuring safe disposal.

  • Step 1: Identify Waste Streams. Create separate, clearly labeled waste containers for:

    • Unused or expired organophosphate product.

    • Contaminated labware (e.g., pipettes, flasks, vials).

    • Contaminated PPE.

    • Aqueous waste from cleaning and decontamination.

  • Step 2: Use Appropriate Containers. All waste containers must be chemically resistant, leak-proof, and have secure lids.

  • Step 3: Labeling. Label each container with "Hazardous Waste," the full chemical name of the organophosphate, and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

3.2. Decontamination of Labware and Surfaces

Thorough decontamination of all equipment and surfaces that have come into contact with the organophosphate is essential.

  • Step 1: Prepare a Decontamination Solution. A common method for decontaminating organophosphates is through alkaline hydrolysis. Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The concentration will depend on the specific organophosphate; consult the SDS or relevant literature.

  • Step 2: Rinse and Soak. Triple-rinse all contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the organophosphate. Collect these rinses as hazardous waste. Then, immerse the rinsed labware in the alkaline solution for a minimum of 24 hours to hydrolyze any remaining residue.

  • Step 3: Surface Decontamination. Wipe down all potentially contaminated surfaces in the work area with the alkaline solution, followed by a clean water rinse.

3.3. Final Disposal

  • Step 1: Package Waste. Ensure all waste containers are securely sealed.

  • Step 2: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any organophosphate waste down the drain.

  • Step 3: Documentation. Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

4.1. Spill Response

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Decontaminate: Allow only trained personnel with appropriate PPE to clean up the spill using established procedures.

4.2. Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the medical team with the name of the chemical and its SDS.

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the organophosphate disposal process, from preparation to final removal.

cluster_prep Preparation cluster_handling Handling & Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood WasteContainers Prepare Labeled Waste Containers DeconSolution Prepare Decontamination Solution Segregate Segregate Waste Streams DeconSolution->Segregate DecontaminateLabware Decontaminate Labware DecontaminateSurfaces Decontaminate Surfaces Package Securely Package Waste DecontaminateSurfaces->Package EHS Contact EHS for Pickup Document Complete Disposal Forms

Caption: Organophosphate Disposal Workflow

References

  • Organophosphate Pesticides. Biomonitoring California. [Link]

  • Organophosphates. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Types of Pesticides. Ontario Ministry of Agriculture, Food and Rural Affairs. [Link]

Personal Protective Equipment (PPE) & Handling Guide: Vincofos

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Class Effect" Safety Protocol

Vincofos is an organophosphate (OP) anthelmintic and insecticide. Like other alkyl phosphates, its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE) .[1][2]

Critical Operational Warning: Specific toxicological data for Vincofos is less ubiquitous than for common OPs like Chlorpyrifos. Therefore, you must adopt a "Class Effect" Safety Strategy . You must handle Vincofos as if it possesses the highest toxicity profile of its chemical family (Category I Toxin). Absorption through the skin, eyes, and respiratory tract is rapid and potentially fatal.

The Mechanism of Hazard

To understand why the PPE below is non-negotiable, you must understand the molecular violence Vincofos inflicts on the nervous system. It does not merely "irritate"; it chemically phosphorylates the serine residue in the active site of AChE, preventing the breakdown of acetylcholine.

Vincofos_Mechanism Vincofos Vincofos (Organophosphate) AChE Acetylcholinesterase (Enzyme) Vincofos->AChE Phosphorylates Serine Residue Complex Phosphorylated AChE (Irreversible Inhibition) AChE->Complex Covalent Bonding ACh Acetylcholine (Neurotransmitter) ACh->AChE Normal Hydrolysis Blocked Synapse Synaptic Cleft Accumulation ACh->Synapse Build-up Crisis Cholinergic Crisis (SLUDGE Syndrome) Synapse->Crisis Overstimulation

Figure 1: Mechanism of Action. Vincofos covalently binds to AChE, leading to a fatal accumulation of neurotransmitters.

Engineering Controls: The Primary Barrier

PPE is your last line of defense. Engineering controls are the first.

  • Primary Containment: All handling of Vincofos (weighing, solubilizing, diluting) must occur within a certified Chemical Fume Hood .

  • Airflow Velocity: Ensure face velocity is between 80–100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Organophosphate powders are often electrostatic; "flying" powder is a major inhalation risk.

The PPE Matrix

Do not rely on standard latex gloves. Organophosphates can permeate standard lab gloves rapidly.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield / 4H Laminate Gloves These offer the highest permeation resistance (>8 hours) against OPs. Nitrile alone is insufficient for prolonged contact.
Hand (Dexterity) Disposable Nitrile (5 mil minimum) Wear these over the laminate gloves to provide grip and protect the inner glove from physical tears.
Respiratory P100 + OV Cartridge (Half-face minimum)Required if working outside a hood (emergency only). OPs have low vapor pressure but high toxicity; organic vapor (OV) protection is critical.
Ocular Chemical Splash Goggles Safety glasses are inadequate. Vapors can be absorbed through the mucous membranes of the eye.
Dermal (Body) Tyvek® Lab Coat / Apron Cotton lab coats absorb liquids and hold the toxin against the skin. Tyvek repels liquid splashes.

Operational Protocol: The "Safe Loop"

Handling Vincofos requires a disciplined workflow to prevent cross-contamination.

Handling_Protocol Start START: Risk Assessment Donning Donning Sequence: 1. Tyvek Coat 2. Laminate Gloves 3. Nitrile Outer Gloves 4. Goggles Start->Donning Check Integrity Check: Inflate outer gloves to check for leaks Donning->Check Process Experimental Process: Keep all hands inside Fume Hood Sash Check->Process Waste Waste Segregation: Quarantine Solids vs Liquids Process->Waste Decon Decontamination: Wipe surfaces with 10% NaOH Waste->Decon Doffing Doffing Sequence: 'Beak Method' for gloves Wash hands immediately Decon->Doffing Doffing->Start Ready for Next Run

Figure 2: The Safe Handling Loop. Adherence to the donning/doffing sequence is critical to prevent self-inoculation.

Step-by-Step Handling Procedure
  • Double-Gloving Technique:

    • Don the Silver Shield (Laminate) gloves first. These are loose-fitting.

    • Don a pair of Nitrile gloves over the laminate gloves. This secures the loose laminate material and provides the necessary grip for manipulating glassware.

  • Solubilization:

    • Vincofos is often supplied as an oil or waxy solid. If heating is required to solubilize, use a heating block, never an open flame.

    • Solvent Choice: DMSO or Ethanol are common. Be aware that DMSO enhances skin permeability, effectively "carrying" the toxin into the bloodstream if a spill occurs.

  • Decontamination (The "Kill" Step):

    • Organophosphates are susceptible to alkaline hydrolysis .

    • Prepare a solution of 1N Sodium Hydroxide (NaOH) or a 10% bleach solution.

    • Wipe down all balances, spatulas, and the fume hood sash handle with this solution after use. Allow a 15-minute contact time before rinsing with water.[3]

Emergency Response & Disposal

Spill Management
  • Evacuate: If a spill occurs outside the hood, evacuate the lab immediately.

  • Isolate: Close the lab door and post "Do Not Enter" signage.

  • Clean-up (Trained Personnel Only):

    • Don full PPE (including respiratory protection).[4][5][6]

    • Cover spill with Vermiculite or sand.

    • Apply 10% Sodium Carbonate or 5% Sodium Hydroxide to the spill area to hydrolyze the Vincofos.

Medical Exposure[1][2][4][6][8][9][10][11]
  • Antidote Awareness: Ensure your facility's medical officer knows you are working with OPs. The standard antidotes are Atropine (to block acetylcholine receptors) and Pralidoxime (2-PAM) (to reactivate the enzyme), but these must be administered by medical professionals immediately.

Disposal[4][5][6][7][8][12]
  • Segregation: Do not mix Vincofos waste with general organic solvents.

  • Labeling: Clearly label waste containers: "Toxic Waste - Organophosphate (Vincofos) - Cholinesterase Inhibitor."

  • Destruction: The preferred method for ultimate disposal is high-temperature incineration by a licensed hazardous waste contractor.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29273 (Vincofos). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Organophosphorus Pesticides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Institutes of Health (NIH). Organophosphate Toxicity: StatPearls. Retrieved from [Link]

Sources

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